Product packaging for (+)-Intermedine(Cat. No.:CAS No. 10285-06-0)

(+)-Intermedine

货号: B191556
CAS 编号: 10285-06-0
分子量: 299.36 g/mol
InChI 键: SFVVQRJOGUKCEG-OPQSFPLASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Intermedine is a carboxylic ester compound formed from condensation between retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is a member of pyrrolizines, an azabicycloalkane and a carboxylic ester.
Intermedine has been reported in Eupatorium japonicum, Lappula myosotis, and other organisms with data available.
from comfrey (Symphytum officinale) root;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO5 B191556 (+)-Intermedine CAS No. 10285-06-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-OPQSFPLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020073
Record name Intermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-06-0
Record name (+)-Intermedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intermedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTERMEDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Intermedine: A Technical Overview of its Physicochemical Properties and Cytotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its chemical properties and its cytotoxic effects, particularly on hepatocytes and neural progenitor cells. The information presented herein is intended to support research and drug development activities related to this compound.

Core Physicochemical Data

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental physicochemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 10285-06-0[1][2][3]
Molecular Formula C₁₅H₂₅NO₅[1][2]
Molecular Weight 299.36 g/mol [1][2]

Toxicological Profile: Mitochondria-Mediated Apoptosis

This compound has been shown to exhibit significant cytotoxicity in various cell lines. The primary mechanism underlying its toxicity is the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in programmed cell death.

The key events in the cytotoxic signaling pathway of this compound are:

  • Induction of Oxidative Stress : Exposure to this compound leads to a significant increase in intracellular ROS levels.

  • Mitochondrial Dysfunction : The elevated ROS levels disrupt the mitochondrial membrane potential.

  • Apoptosome Formation : This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation : Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Apoptosis : Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.

Intermedine_Signaling_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the cytotoxic effects of this compound are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat the cells with this compound at various concentrations.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies twice with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

Wound Healing (Scratch) Assay

This method is used to study cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium with or without this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Measure the width of the scratch at different time points to quantify cell migration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular ROS Measurement: DCFH-DA Assay

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.

Materials:

  • DCFH-DA probe

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable plate or dish.

  • Treat the cells with this compound.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells under a fluorescence microscope or by flow cytometry to detect the shift from red to green fluorescence, indicating a decrease in ΔΨm.

References

Natural Sources of (+)-Intermedine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of (+)-Intermedine, a pyrrolizidine alkaloid (PA). The document details the plant species in which this compound is found, its concentration in various plant parts, comprehensive experimental protocols for its extraction and quantification, and a visual representation of the analytical workflow. This compound, along with its stereoisomer lycopsamine, is a significant secondary metabolite, primarily found in species belonging to the Boraginaceae family.

Quantitative Data on this compound and Related Alkaloids in Plant Sources

The concentration of this compound and total pyrrolizidine alkaloids varies significantly between species, plant part, and developmental stage. The highest concentrations are typically found in the roots and immature tissues. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartAnalyteConcentration
Amsinckia spp.LeavesIntermedine/Lycopsamine1 - 4,000 µg/g
Symphytum officinale (Comfrey)RootsTotal PAs¹1,380 - 8,320 µg/g (0.14% - 0.83%)
Symphytum officinale (Comfrey)LeavesTotal PAs¹15 - 55 µg/g
Symphytum x uplandicumRootsTotal PAs¹100 - 900 µg/g
Arnebia guttataWhole PlantTotal PAs²341.56 – 519.51 μg/g
Lithospermum erythrorhizonWhole PlantTotal PAs²71.16 – 515.73 μg/g
Arnebia euchromaWhole PlantTotal PAs²23.35 – 207.13 μg/g
Cynoglossum officinaleImmature TissueTotal PAs1.5% - 2.0% (dry weight)
Echium vulgareDried PlantTotal PAs0.25%
Echium vulgareFresh PlantTotal PAs0.055%

¹ Total PAs in Symphytum officinale include intermedine, lycopsamine, and their acetylated derivatives. A study on a reduced comfrey extract indicated a relative ratio of lycopsamine:intermedine:acetylated derivatives of 1.3:1.5:1. ² Total PAs in Arnebia and Lithospermum species were determined for eight PAs, with intermedine and intermedine N-oxide being common components.

Experimental Protocols for Extraction and Quantification

The following sections detail a standard methodology for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for pyrrolizidine alkaloid analysis.

Sample Preparation
  • Drying and Grinding: Plant material (e.g., roots, leaves) should be dried, either by air-drying or freeze-drying, to a constant weight. The dried material is then ground into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

This protocol describes a solid-liquid extraction using an acidified solvent, which is effective for both the free base PAs and their N-oxides.

  • Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄) in water.

  • Procedure:

    • Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of the extraction solvent to the tube. Ensure the plant material is completely wetted.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes at ambient temperature.

    • Centrifuge the mixture for 10 minutes at approximately 3800 x g.

    • Carefully decant the supernatant (extract 1) into a clean test tube.

    • Add another 20 mL of the extraction solvent to the plant material pellet and repeat the sonication and centrifugation steps.

    • Combine the second supernatant with the first extract.

    • Neutralize the combined extracts to a pH of ~7 using an ammonia solution. The pH can be monitored using indicator strips.

Purification by Solid-Phase Extraction (SPE)

This step is crucial for removing interfering matrix components prior to chromatographic analysis. A reversed-phase C18 cartridge is commonly used.

  • SPE Cartridge: C18, conditioned with methanol and then water.

  • Procedure:

    • Load the neutralized plant extract onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the pyrrolizidine alkaloids from the cartridge using methanol.

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification.

  • UHPLC Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0–1 min: 5% B

      • 1–10 min: 5% to 80% B

      • 10–14 min: Hold at 80% B

      • 14–15 min: 80% to 5% B

      • 15–16 min: Hold at 5% B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Intermedine/Lycopsamine:

      • Precursor Ion (Q1): m/z 300.2

      • Product Ions (Q3): m/z 120.1, m/z 138.1 (Example transitions; should be optimized for the specific instrument).

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve prepared using a certified reference standard of this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant sources.

experimental_workflow plant_material 1. Plant Material (e.g., Roots, Leaves) grinding 2. Drying & Grinding plant_material->grinding extraction 3. Acidified Extraction (0.05M H₂SO₄, Sonication) grinding->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant spe 6. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe evaporation 7. Evaporation & Reconstitution spe->evaporation hplc 8. UHPLC-MS/MS Analysis evaporation->hplc quant 9. Quantification (MRM Mode) hplc->quant

Workflow for this compound Extraction and Analysis.

Total Synthesis of (+)-Intermedine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of (+)-Intermedine, a pyrrolizidine alkaloid, and its analogs. Pyrrolizidine alkaloids are a large class of natural products, many of which exhibit significant biological activity. This compound, along with its stereoisomers such as (+)-Lycopsamine, are of interest due to their potential therapeutic applications and toxicological properties. This document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to aid researchers in the synthesis of these complex molecules.

Overview of Synthetic Strategies

The total synthesis of this compound and its analogs can be conceptually divided into three main stages:

  • Synthesis of the Necine Base: The core pyrrolizidine ring system, typically (+)-Retronecine for this compound.

  • Synthesis of the Necic Acid: The ester side chain, which for this compound is (+)-Trachelanthic acid.

  • Esterification: The coupling of the necine base with the necic acid to form the final natural product.

This guide will explore different methodologies for each of these stages, highlighting both classical and modern approaches.

Synthesis of the Necine Base: (+)-Retronecine

(+)-Retronecine is the characteristic necine base of many pyrrolizidine alkaloids. Its stereoselective synthesis is a key challenge in the total synthesis of this compound. Various strategies have been developed, often employing chiral pool starting materials or asymmetric catalysis.

Synthesis from (S)-Malic Acid

A well-established route to (+)-Retronecine utilizes (S)-malic acid as a chiral starting material. This approach, pioneered by Kametani and coworkers, leverages the inherent stereochemistry of malic acid to construct the chiral centers of the pyrrolizidine core.[1]

Logical Flow of the Synthesis of (+)-Retronecine from (S)-Malic Acid:

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Necine Base S-Malic Acid S-Malic Acid Optically Active Sulphide Optically Active Sulphide S-Malic Acid->Optically Active Sulphide Several Steps Acyliminium Salt Acyliminium Salt Optically Active Sulphide->Acyliminium Salt Intermolecular Carbenoid Displacement 2,3-trans-Pyrrolidone Derivative 2,3-trans-Pyrrolidone Derivative Acyliminium Salt->2,3-trans-Pyrrolidone Derivative Nucleophilic Attack Retronecine Retronecine 2,3-trans-Pyrrolidone Derivative->Retronecine Further Transformations G cluster_trachelanthic (-)-Trachelanthic Acid Synthesis cluster_viridifloric (+)-Viridifloric Acid Synthesis Common_Intermediate (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one Reduction_DIBALH Reduction with (i-Bu)2AlH Common_Intermediate->Reduction_DIBALH Reduction_LSelectride Reduction with LiBH(s-Bu)3 Common_Intermediate->Reduction_LSelectride Intermediate_6 (1'S,2S,5R)-isomer Reduction_DIBALH->Intermediate_6 Trachelanthic_Acid (-)-Trachelanthic Acid Intermediate_6->Trachelanthic_Acid Hydrolysis Intermediate_7 (1'R)-isomer Reduction_LSelectride->Intermediate_7 Viridifloric_Acid (+)-Viridifloric Acid Intermediate_7->Viridifloric_Acid Hydrolysis G Retronecine (+)-Retronecine Coupling Coupling Reaction Retronecine->Coupling Necic_Acid Protected Necic Acid ((+)-Trachelanthic Acid derivative) Necic_Acid->Coupling Protected_Intermedine Protected this compound Coupling->Protected_Intermedine Deprotection Hydrolysis Protected_Intermedine->Deprotection Intermedine This compound Deprotection->Intermedine Oxidation Oxidation Intermedine->Oxidation Intermedine_N_oxide This compound N-oxide Oxidation->Intermedine_N_oxide G Amabiline (+)-Amabiline Supinidine (-)-Supinidine (Necine Base) Amabiline->Supinidine Ester Cleavage Viridifloric_Acid (-)-Viridifloric Acid (Necic Acid) Amabiline->Viridifloric_Acid Ester Cleavage Key_Intermediate_8 Key Intermediate 8 Supinidine->Key_Intermediate_8 Phosphonate_Ester Phosphonate Ester 12 Viridifloric_Acid->Phosphonate_Ester Alkyl_Halide Alkyl Halide 13 Viridifloric_Acid->Alkyl_Halide Commercial_Diol Commercial Diol 10 Key_Intermediate_8->Commercial_Diol Sulfinimine (S)-tert-Butyl Sulfinimine 11 Key_Intermediate_8->Sulfinimine

References

The Discovery and Isolation of (+)-Intermedine from Comfrey: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a pyrrolizidine alkaloid (PA) found in comfrey (Symphytum officinale L.), has garnered significant scientific attention due to its potential hepatotoxicity. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details comprehensive experimental protocols for its extraction and purification from comfrey roots, presents quantitative data on its occurrence, and elucidates its molecular mechanism of toxicity through a detailed signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Comfrey (Symphytum officinale L.) has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and musculoskeletal injuries. However, the presence of hepatotoxic pyrrolizidine alkaloids (PAs) has led to restrictions on its internal use in many countries. Among the various PAs identified in comfrey, this compound, along with its stereoisomer lycopsamine and their respective N-oxides and acetylated derivatives, are predominant constituents, particularly in the roots.[1][2] The discovery of these toxic compounds has necessitated the development of robust methods for their isolation and characterization to better understand their biological effects and to ensure the safety of comfrey-derived products.

Quantitative Analysis of this compound in Comfrey

The concentration of this compound and other PAs in comfrey can vary significantly depending on the plant part, geographical origin, and growing conditions.[1] Roots consistently show higher concentrations of PAs compared to the leaves.[1] A summary of reported quantitative data is presented in Table 1.

Plant PartAlkaloidConcentration RangeAnalytical MethodReference
Comfrey RootIntermedine4 to 11 times higher than in leavesHPLC-MS/MS[1]
Comfrey RootTotal PAs (including Intermedine)1380 to 8320 µg/gNot Specified[3]
Comfrey LeafIntermedineLower concentrations than rootsHPLC-MS/MS[1]
Comfrey LeafTotal PAs (including Intermedine)15 to 55 µg/gNot Specified[3]

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in Symphytum officinale

Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of pyrrolizidine alkaloids from comfrey.[4][5]

Extraction
  • Plant Material Preparation: Air-dry and finely powder the roots of Symphytum officinale.

  • Solvent Extraction:

    • Macerate the powdered root material in methanol (or a 1:1 methanol:water solution) at a solid-to-liquid ratio of 1:10 (w/v).[4]

    • Perform the extraction at room temperature with continuous stirring for 24 hours.

    • Alternatively, use sonication or heating under reflux to improve extraction efficiency.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in 0.5 M sulfuric acid.

  • Defatting: Wash the acidic aqueous solution with diethyl ether or chloroform to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to approximately 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Extract the free base alkaloids from the basified aqueous solution with chloroform or dichloromethane.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.

Reduction of Pyrrolizidine Alkaloid N-oxides

A significant portion of PAs in comfrey exists as N-oxides. Reduction to the corresponding tertiary amines is a critical step for comprehensive isolation.

  • Reduction Reaction:

    • Dissolve the crude alkaloid mixture in dilute hydrochloric acid.

    • Add zinc dust in small portions with stirring.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Work-up:

    • Filter the reaction mixture to remove excess zinc.

    • Basify the filtrate with ammonium hydroxide to pH 9-10.

    • Extract the reduced alkaloids with chloroform.

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the reduced crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • Subject the reduced crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol, with increasing polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing this compound and its isomers.

    • Perform preparative HPLC on a C18 column.

    • Use a mobile phase of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to achieve separation of this compound from its stereoisomer, lycopsamine.

  • Final Purification:

    • Collect the fraction corresponding to this compound and remove the solvent under reduced pressure.

    • The purity of the isolated this compound can be assessed by analytical HPLC and spectroscopic methods.

Spectroscopic Data for this compound

The structure of isolated this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum will show characteristic signals for the pyrrolizidine core and the necic acid moiety. Key signals include those for the protons adjacent to the nitrogen and the ester linkage.
¹³C NMR The carbon NMR spectrum will display resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the pyrrolizidine ring system.
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) will typically show a protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information.

Table 2: Key Spectroscopic Features of this compound

Biological Activity and Signaling Pathway

This compound is known to exhibit significant hepatotoxicity. Studies have shown that it induces cell death in hepatocytes through a mitochondria-mediated apoptotic pathway.[4][7]

Signaling Pathway of this compound-Induced Hepatotoxicity

The proposed signaling pathway for this compound-induced hepatotoxicity is as follows:

  • Induction of Oxidative Stress: this compound treatment leads to an overproduction of reactive oxygen species (ROS) within the hepatocytes.[7]

  • Mitochondrial Damage: The excess ROS causes damage to the mitochondria, leading to a decrease in the mitochondrial membrane potential.[4]

  • Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.

  • Execution of Apoptosis: Activated caspase-9 subsequently activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the degradation of cellular components, leading to apoptosis and ultimately, liver injury.[4]

Intermedine_Hepatotoxicity_Pathway cluster_cell Hepatocyte Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Apoptosome Apoptosome Formation (Cyt c, Apaf-1, Pro-caspase-9) CytC_Release->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Liver_Injury Liver Injury Apoptosis->Liver_Injury

Figure 1: Signaling Pathway of this compound-Induced Hepatotoxicity.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from comfrey roots is depicted in the following diagram.

Intermedine_Isolation_Workflow Start Powdered Comfrey Root Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Reduction Reduction of N-oxides (with Zinc dust) Crude_Alkaloids->Reduction Reduced_Alkaloids Reduced Crude Alkaloids Reduction->Reduced_Alkaloids Column_Chrom Silica Gel Column Chromatography Reduced_Alkaloids->Column_Chrom Fractions Intermedine-rich Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Intermedine Pure this compound Prep_HPLC->Pure_Intermedine

Figure 2: Experimental Workflow for the Isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound from comfrey. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers. The elucidation of the hepatotoxic signaling pathway of this compound underscores the importance of continued research into the biological effects of pyrrolizidine alkaloids. A thorough understanding of the chemistry and toxicology of these compounds is essential for the safe use of botanical products and for the development of new therapeutic agents.

References

Pharmacokinetics and Metabolism of (+)-Intermedine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct pharmacokinetic and metabolism data for (+)-Intermedine is available in the public domain. This guide synthesizes current knowledge on closely related pyrrolizidine alkaloids (PAs) to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented should be interpreted with the understanding that significant data gaps for this compound exist.

Introduction

This compound is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) found in various plant species, notably in the Boraginaceae family. PAs are a class of phytotoxins known for their potential hepatotoxicity, which is intrinsically linked to their metabolic activation. An understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and metabolic pathways of this compound is crucial for assessing its toxicological risk and for the development of any potential therapeutic applications. This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of PAs, with a specific focus on data available for monoester PAs similar to this compound.

Pharmacokinetics of Pyrrolizidine Alkaloids

While specific in vivo pharmacokinetic data for this compound is scarce, studies on other PAs, such as senecionine and adonifoline, provide valuable insights into the likely kinetic profile of this compound class. PAs are generally characterized by rapid absorption, extensive metabolism, and relatively fast elimination.

Data Presentation: Pharmacokinetic Parameters of Structurally Related Pyrrolizidine Alkaloids in Rats

The following table summarizes key pharmacokinetic parameters for senecionine (a macrocyclic diester PA) and adonifoline (a monoester PA) in rats after oral and intravenous administration. This data can serve as a surrogate to estimate the potential pharmacokinetic profile of this compound, which is also a monoester PA.

ParameterSenecionine (Oral, 10 mg/kg)Senecionine (IV, 10 mg/kg)Adonifoline (Oral, 10 mg/kg)Adonifoline (IV, 10 mg/kg)
Tmax (h) 0.58 ± 0.20-0.67 ± 0.24-
Cmax (ng/mL) 45.3 ± 15.1-112.4 ± 34.5-
AUC (0-t) (ng·h/mL) 89.7 ± 28.4432.1 ± 98.7256.3 ± 76.8987.6 ± 213.4
t1/2 (h) 1.8 ± 0.51.5 ± 0.42.1 ± 0.61.9 ± 0.5
Bioavailability (%) 20.8-26.0-

Data adapted from a comparative pharmacokinetic study of senecionine and adonifoline in rats. It is important to note that these values may not be directly extrapolated to this compound but provide a general indication of PA pharmacokinetics.

Metabolism of this compound and Related Pyrrolizidine Alkaloids

The toxicity of PAs is dependent on their metabolic activation, primarily in the liver. The general metabolic pathway for hepatotoxic retronecine-type PAs, including this compound, is well-established.

The initial and critical step in the metabolic activation of PAs is the oxidation by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters, specifically dehydro-pyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Detoxification pathways also exist, including hydrolysis of the ester linkages and N-oxidation of the necine base to form PA N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.

Signaling Pathway: Generalized Metabolic Activation of Retronecine-Type Pyrrolizidine Alkaloids

metabolic_pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Interactions PA This compound (Retronecine-type PA) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA CYP450 (Oxidation) PANO PA N-oxide (Detoxification) PA->PANO FMO/CYP450 (N-oxidation) Hydrolysis Hydrolysis Products (Necine base & Necic acid) (Detoxification) PA->Hydrolysis Esterases (Hydrolysis) Adducts Macromolecular Adducts DHPA->Adducts Covalent Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Generalized metabolic pathway of retronecine-type pyrrolizidine alkaloids.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available. However, a general methodology for in vivo pharmacokinetic studies of alkaloids in a rodent model is outlined below.

General Protocol for In Vivo Pharmacokinetic Study of a Pyrrolizidine Alkaloid in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

  • Fasting: Animals are fasted overnight (12 hours) before drug administration, with continued access to water.

2. Drug Administration:

  • Intravenous (IV) Group: The PA is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a bolus injection via the tail vein at a specific dose (e.g., 2 mg/kg).

  • Oral (PO) Group: The PA is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the PA in plasma samples.

  • Sample Preparation: Protein precipitation or solid-phase extraction is typically employed to extract the analyte from the plasma matrix.

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL), are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Experimental Workflow: In Vivo Pharmacokinetic Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Acclimatization Acclimatization of Rats Fasting Overnight Fasting Acclimatization->Fasting IV_Admin Intravenous (IV) Administration Fasting->IV_Admin PO_Admin Oral (PO) Administration Fasting->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Typical experimental workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

The pharmacokinetics and metabolism of this compound remain largely uncharacterized. Based on data from structurally similar pyrrolizidine alkaloids, it is anticipated that this compound is rapidly absorbed and extensively metabolized, primarily in the liver, to reactive pyrrolic species that mediate its toxicity. The lack of specific in vivo pharmacokinetic data for this compound represents a significant knowledge gap.

Future research should focus on:

  • In vivo pharmacokinetic studies of this compound in relevant animal models to determine key parameters such as bioavailability, Cmax, Tmax, AUC, and elimination half-life.

  • Metabolite identification and profiling to fully characterize the metabolic pathways of this compound in vivo, including both activation and detoxification routes.

  • Development and validation of sensitive and specific bioanalytical methods for the quantification of this compound and its major metabolites in biological matrices.

A comprehensive understanding of the ADME properties of this compound is essential for accurate risk assessment and to guide any future research into its potential applications.

In-Depth Toxicological Profile of (+)-Intermedine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Intermedine, a naturally occurring retronecine-type monoester pyrrolizidine alkaloid (PA), has garnered scientific attention due to its presence in various plant species, including those used in traditional medicines and herbal teas. While generally considered less acutely toxic than other PAs, such as diester- and macrocyclic-type alkaloids, this compound exhibits demonstrable cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on its in vitro cytotoxicity, mechanisms of action, and genotoxicity. Due to a lack of publicly available in vivo data, specific LD50 and NOAEL values for this compound are not presented. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

  • Chemical Name: (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester

  • Molecular Formula: C₁₅H₂₅NO₅

  • Molecular Weight: 299.36 g/mol

  • CAS Number: 10285-06-0

  • Structure: this compound is a monoester PA characterized by a retronecine base esterified with viridifloric acid.

In Vitro Cytotoxicity

This compound has been shown to induce cytotoxicity in a dose-dependent manner across various mammalian cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cell lines, providing a quantitative measure of its cytotoxic potential.

Cell LineCell TypeIC50 (µM)Reference
Primary Mouse HepatocytesNormal Hepatocytes165.13[1]
HepDHuman Hepatocytes239.39[1]
H₂₂Mouse Hepatoma161.82[1]
HepG2Human Hepatocellular Carcinoma189.11[1]

Note: The IC50 values indicate that this compound exhibits cytotoxic effects in the micromolar range. The variability in IC50 values across different cell lines may be attributed to differences in metabolic capacity and cellular susceptibility.

Mechanism of Action

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Induction of Apoptosis

Studies have demonstrated that this compound treatment leads to classic hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine.[2]

Oxidative Stress and Mitochondrial Dysfunction

A key initiating event in this compound-induced apoptosis is the excessive production of intracellular ROS.[2] This oxidative stress leads to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.[2][3]

Signaling Pathway for this compound-Induced Apoptosis

Intermedine_Apoptosis_Pathway cluster_cell Intermedine This compound Cell Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.

Genotoxicity

As a member of the 1,2-unsaturated pyrrolizidine alkaloids, this compound is considered to have genotoxic potential. The metabolic activation of PAs by cytochrome P450 enzymes in the liver produces reactive pyrrolic esters that can form adducts with DNA, leading to mutations and chromosomal damage.

Further investigation using standard genotoxicity assays such as the micronucleus and comet assays is required to fully characterize the genotoxic risk of this compound.

In Vivo Toxicology

A comprehensive search of publicly available literature did not yield specific in vivo toxicity data for this compound, including acute oral LD50 or repeated-dose NOAEL values. The risk assessment for PAs is often conducted for the entire class of compounds or for specific mixtures found in contaminated products. Regulatory bodies have established limits for the total intake of PAs from food and herbal products.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the toxicological assessment of compounds like this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

7.1.1 Cell Culture

  • Hepatoma cell lines (e.g., HepG2, HepD) and primary hepatocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

7.1.2 Cytotoxicity Assays (e.g., CCK-8 or MTT Assay)

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound (e.g., 0, 20, 50, 75, and 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Start Start Step1 Seed Cells in 96-well Plates Start->Step1 Step2 Treat with this compound (various concentrations) Step1->Step2 Step3 Incubate (e.g., 24h) Step2->Step3 Step4 Add Cytotoxicity Reagent (e.g., CCK-8) Step3->Step4 Step5 Measure Absorbance Step4->Step5 Step6 Calculate Cell Viability and IC50 Step5->Step6 End End Step6->End

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Apoptosis Assays

Objective: To determine if cell death induced by this compound occurs via apoptosis.

7.2.1 Annexin V/Propidium Iodide (PI) Staining

  • Treat cells with this compound as described for the cytotoxicity assay.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS following treatment with this compound.

7.3.1 DCFH-DA Assay

  • Treat cells with this compound.

  • Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid with established in vitro cytotoxicity, primarily acting through the induction of apoptosis via oxidative stress and mitochondrial-dependent pathways. While it is considered less potent than other PAs, its presence in consumable products warrants careful risk assessment. A significant knowledge gap exists regarding its in vivo toxicity and a detailed characterization of its genotoxic potential. Future research should prioritize in vivo studies to determine key toxicological parameters such as LD50 and NOAEL. Furthermore, comprehensive genotoxicity testing using standardized assays is crucial for a complete understanding of the risks associated with human exposure to this compound. This information is essential for regulatory agencies and the pharmaceutical industry to establish safe exposure limits and ensure consumer safety.

References

(+)-Intermedine as a Secondary Metabolite in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites synthesized by numerous plant species as a defense mechanism against herbivores.[1][2] PAs are esters composed of a necine base, which is a derivative of pyrrolizidine, and one or more necic acids.[3] Specifically, this compound is a monoester of the retronecine base.[3] This technical guide provides a comprehensive overview of this compound, focusing on its presence in plants, methods for its quantification, and its biological activities, particularly its mechanism of hepatotoxicity. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure

This compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Chemical Formula: C₁₅H₂₅NO₅

Molecular Weight: 299.36 g/mol

IUPAC Name: [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate

Data Presentation: Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following tables summarize quantitative data from various studies.

Plant SpeciesPlant PartThis compound Concentration (µg/g dry weight)Reference
Symphytum officinale (Comfrey)Root1280 - 8320[4]
Leaf15 - 55[4]
Symphytum x uplandicum (Russian Comfrey)Root100 - 2270[4]
Leaf100 - 2200[4]
Symphytum asperumLeaf100[4]
Amsinckia menziesiiWhole PlantPresence confirmed, quantitative data variable[5][6]
Heliotropium europaeumWhole PlantPresence confirmed, quantitative data variable[7][8][9]
Echium vulgareWhole PlantPresence confirmed, quantitative data variable[10][11][12][13][14]
Cynoglossum officinaleWhole PlantPresence confirmed, quantitative data variable[15][16][17]

Experimental Protocols

Extraction of this compound from Plant Material

A widely used method for the extraction of pyrrolizidine alkaloids, including this compound, from dried and ground plant material involves acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Materials:

  • Dried and finely ground plant material

  • Extraction Solution: 0.05 M H₂SO₄

  • Neutralization Solution: 2.5% Ammonia solution in water

  • Methanol

  • Water (HPLC grade)

  • Centrifuge

  • Ultrasonic bath

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange - SCX)

Procedure:

  • Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of the 0.05 M H₂SO₄ extraction solution.

  • Sonicate the mixture for 15 minutes at room temperature.[18]

  • Centrifuge the sample at 3800 x g for 10 minutes.[18]

  • Collect the supernatant.

  • Repeat the extraction process on the plant pellet with another 20 mL of the extraction solution.

  • Combine the supernatants and neutralize to pH 7 with the ammonia solution.[18]

  • Filter the neutralized extract before proceeding to SPE.

Solid-Phase Extraction (SPE) for Sample Clean-up

Materials:

  • Neutralized plant extract

  • SPE cartridges (C18)

  • Methanol

  • Water (HPLC grade)

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[18]

  • Load 10 mL of the neutralized and filtered plant extract onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Dry the cartridge under vacuum for 5-10 minutes.[18]

  • Elute the PAs, including this compound, with 10 mL of methanol.[18]

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.[18]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute compounds of increasing hydrophobicity. For example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 300.2

    • Product Ions (Q3): m/z 120.1, m/z 138.1 (These are characteristic fragment ions of the retronecine base)

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

Intermedine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Intermedine This compound ROS Reactive Oxygen Species (ROS) Intermedine->ROS Induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes CytC_Release Cytochrome c Release Mito_Damage->CytC_Release Apoptosome Apoptosome Formation CytC_Release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Intermedine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (Dried, Ground) Extraction Acidic Aqueous Extraction (0.05 M H₂SO₄) + Sonication Plant_Material->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Combine Supernatants Centrifugation1->Supernatant Neutralization Neutralization (pH 7) Supernatant->Neutralization SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Neutralization->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_MSMS HPLC-MS/MS Analysis Evaporation->HPLC_MSMS Quantification Quantification (MRM Mode) HPLC_MSMS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

References

Elucidation of the Stereochemistry of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Boraginaceae family. As with all PAs, the stereochemistry of intermedine is a critical determinant of its biological activity, including its potential hepatotoxicity. The precise spatial arrangement of its chiral centers dictates its interaction with biological macromolecules, influencing both its toxic profile and its potential as a pharmacological scaffold. This technical guide provides an in-depth elucidation of the stereochemical features of this compound, detailing the experimental methodologies and logical framework used to establish its absolute configuration.

Introduction to this compound

This compound is a monoester pyrrolizidine alkaloid. Structurally, it is an ester formed between the bicyclic amino alcohol (necine base) known as (+)-retronecine and a branched-chain necic acid, (+)-trachelanthic acid. The molecule contains multiple stereocenters, the absolute configuration of which has been unequivocally established through a combination of chemical correlation, synthesis, and spectroscopic analysis. The dextrorotatory nature of the molecule is indicated by the "(+)" prefix in its name.

The complete stereochemical designation of this compound is [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate . Understanding the determination of each of these stereochemical assignments is fundamental for research involving this compound.

Structural Breakdown and Chiral Centers

The stereochemistry of this compound is best understood by dissecting the molecule into its two constituent chiral components: the retronecine base and the trachelanthic acid moiety.

  • (+)-Retronecine Moiety : This is the bicyclic core of the alkaloid, containing two chiral centers at positions C-1 and C-8 (C-7a in IUPAC nomenclature). The absolute configuration of the naturally occurring (+)-retronecine is (1R, 7aR). The cis-fusion of the two five-membered rings and the relative orientation of the hydroxyl and hydroxymethyl groups are key structural features.

  • (+)-Trachelanthic Acid Moiety : This acidic portion of the ester possesses two chiral centers. Its systematic name is (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is the erythro diastereomer of its corresponding necic acid. Intermedine is an epimer of Lycopsamine; they share the same retronecine base but differ in the stereochemistry of the necic acid.[1]

Elucidation of Absolute Stereochemistry: A Multi-faceted Approach

The determination of the absolute configuration of this compound was not a singular event but rather the culmination of extensive research on pyrrolizidine alkaloids, primarily through classical chemical correlation methods pioneered by researchers like C.C.J. Culvenor and L.W. Smith. These methods were later supported and confirmed by modern spectroscopic techniques.

The overall logical workflow for this elucidation is outlined below.

G cluster_0 Component Analysis cluster_1 Stereochemical Determination cluster_2 Final Assignment A Isolation of this compound from Natural Source B Alkaline Hydrolysis A->B G Spectroscopic Analysis (NMR, NOE) to determine relative stereochemistry A->G C (+)-Retronecine B->C D (+)-Trachelanthic Acid B->D E Chemical Correlation of (+)-Retronecine to known compounds C->E F Chemical Correlation of (+)-Trachelanthic Acid to known compounds D->F I Assignment of Absolute Configuration to each chiral center E->I F->I G->I H Total Synthesis from chiral pool precursors J Re-esterification to confirm identity with natural This compound H->J I->J

Figure 1: Workflow for the stereochemical elucidation of this compound.
Physicochemical and Spectroscopic Data

Quantitative data is essential for the characterization and identification of a specific stereoisomer.

PropertyData
Molecular Formula C₁₅H₂₅NO₅
Molecular Weight 299.36 g/mol
Optical Rotation Dextrorotatory (+)
IUPAC Name [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
Key Stereoisomers Lycopsamine (epimer), Indicine (stereoisomer)

Table 1: Physicochemical Properties of this compound.

Representative NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity and relative stereochemistry of the molecule. While a complete, published dataset for this compound is compiled from various sources, the following table represents typical chemical shifts observed for its structural class in CDCl₃.

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)
Retronecine
C-1~71.5~4.1 (m)
C-2~128.0~5.8 (s)
C-3~62.0~3.4 (m), ~3.9 (m)
C-5~54.0~2.7 (m), ~3.2 (m)
C-6~30.5~2.0 (m)
C-7~35.5~2.2 (m), ~2.5 (m)
C-8 (C-7a)~76.0~4.2 (m)
C-9~62.5~4.8 (d), ~4.9 (d)
Trachelanthate
C-1' (C=O)~175.0-
C-2'~84.0-
C-3'~72.0~4.0 (q)
C-4' (CH(CH₃)₂)~34.0~2.1 (m)
C-5' (CH₃)~17.0~1.2 (d)
C-6', C-7' (CH(CH₃)₂)~17.5, ~18.0~0.9 (d), ~1.0 (d)

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols for Stereochemical Elucidation

The absolute configuration of this compound was established using a combination of techniques. Below are detailed methodologies for the key experiments.

Chemical Correlation via Synthesis

This classical method establishes stereochemistry by synthesizing the target molecule from a starting material of known absolute configuration, or by degrading the target molecule to a known compound. The synthesis of intermedine from (+)-retronecine and (+)-trachelanthic acid of known configurations serves as a definitive proof of its stereochemistry.[2]

Protocol for Chemical Correlation:

  • Preparation of Chiral Precursors:

    • (+)-Retronecine is obtained via the hydrolysis of other pyrrolizidine alkaloids (e.g., monocrotaline) isolated from natural sources.[2] Its absolute configuration of (1R, 7aR) was previously established.[3]

    • (+)-(2S,3R)-Trachelanthic acid is synthesized or isolated, and its absolute configuration is confirmed independently.

  • Esterification:

    • A protected derivative of (+)-trachelanthic acid (e.g., an isopropylidene derivative) is coupled with (+)-retronecine at the C-9 hydroxyl group.[2] This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.

  • Deprotection:

    • The protecting group on the diol of the trachelanthate moiety is removed under acidic conditions to yield the final this compound.

  • Comparative Analysis:

    • The physical and spectroscopic data (e.g., optical rotation, NMR, mass spectrometry) of the synthetic product are compared with those of the naturally isolated this compound. An exact match confirms the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), allowing for the mapping of the molecule's 3D conformation in solution.

Protocol for NOESY Experiment:

  • Sample Preparation: A solution of highly purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube. The sample must be free of paramagnetic impurities.

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (≥400 MHz). Key parameters include:

    • Temperature: 298 K.

    • Mixing Time (τₘ): A series of mixing times (e.g., 200-800 ms) are used to monitor the build-up of NOE cross-peaks.

    • Acquisition Time and Resolution: Sufficient acquisition time is allowed to achieve high resolution in both dimensions.

  • Data Processing and Analysis: The 2D data is processed using appropriate window functions and Fourier transformation. The resulting spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating spatial proximity between protons. For this compound, key expected NOE correlations would confirm the cis relationship of H-1 and H-8 on the retronecine core.

Figure 2: Key NOE correlations confirming the relative stereochemistry of the retronecine core.
X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[4] It provides a precise 3D map of the electron density within a crystal, revealing the exact spatial arrangement of atoms.

Protocol for X-ray Crystallography:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step. A common method involves the slow evaporation of a solvent from a saturated solution of the pure compound. Alternatively, a salt of the alkaloid (e.g., hydrobromide or iodide) may be used to improve crystallinity.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern (intensities and positions of spots) as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The structure is "solved" by fitting atoms into the electron density. The model is then refined to achieve the best fit with the experimental data.

  • Determination of Absolute Configuration: For a non-centrosymmetric crystal containing a chiral molecule, the absolute configuration can be determined using anomalous dispersion effects (the Bijvoet method), typically by measuring Friedel pairs. The resulting Flack parameter provides a reliable indicator of the correct absolute stereochemistry.

The logical relationship between these complementary techniques is essential for a conclusive stereochemical assignment.

G cluster_methods Experimental Evidence cluster_info Derived Information NMR NMR Spectroscopy (COSY, HSQC, HMBC) Connectivity 2D Structure (Connectivity) NMR->Connectivity NOE NOESY / ROESY RelStereo Relative Stereochemistry (e.g., cis/trans, erythro/threo) NOE->RelStereo ChemCorr Chemical Correlation (Synthesis from known precursors) AbsStereo Absolute Stereochemistry (R/S configuration) ChemCorr->AbsStereo Xray X-ray Crystallography Xray->RelStereo Xray->AbsStereo OptRot Optical Rotation Chirality Overall Chirality (e.g., dextrorotatory) OptRot->Chirality Final Final Structure of This compound Connectivity->Final RelStereo->Final AbsStereo->Final Chirality->Final

Figure 3: Logical relationship of experimental techniques in stereochemical elucidation.

Conclusion

The absolute stereochemistry of this compound as [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate is well-established. This assignment is built upon a robust foundation of classical chemical correlation studies, which linked its constituent parts, (+)-retronecine and (+)-trachelanthic acid, to compounds of known configuration. Modern spectroscopic methods, particularly NMR, have further substantiated the relative stereochemistry and conformation. For drug development and toxicological assessment, a thorough understanding of this stereochemistry and the methods used to determine it is indispensable, as even minor changes in the spatial arrangement of atoms can lead to profound differences in biological activity.

References

The Apoptotic Mode of Action of (+)-Intermedine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a pyrrolizidine alkaloid, has been demonstrated to induce apoptosis in various cell lines, particularly hepatocytes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. The primary mode of action involves the intrinsic mitochondrial pathway, initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Additionally, evidence suggests the involvement of endoplasmic reticulum (ER) stress-mediated pathways. This document details the signaling cascades, presents quantitative data from key experiments, provides methodological protocols, and includes visual diagrams to elucidate the complex processes involved.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers apoptosis through the mitochondria-mediated intrinsic pathway . A secondary pathway involving endoplasmic reticulum (ER) stress has also been implicated, particularly in the context of combined exposure with other pyrrolizidine alkaloids.

Mitochondria-Mediated Intrinsic Pathway

The central mechanism of this compound-induced apoptosis is the disruption of mitochondrial integrity and function. This pathway is initiated by a significant increase in intracellular reactive oxygen species (ROS)[1][2].

The key sequential events are:

  • Induction of Oxidative Stress: this compound treatment leads to a burst of intracellular ROS[1][2].

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The excess ROS causes a significant decrease in the mitochondrial membrane potential[1][2].

  • Bcl-2 Family Protein Regulation: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the Bax/Bcl-2 ratio in favor of apoptosis.

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol[1][2].

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.

  • Executioner Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3[1][2].

  • Substrate Cleavage and Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Endoplasmic Reticulum (ER) Stress Pathway

Particularly when combined with other pyrrolizidine alkaloids like lycopsamine, this compound can induce ER stress, leading to apoptosis via the PERK/eIF2α/ATF4/CHOP signaling pathway[3][4].

The key steps in this pathway include:

  • ER Stress Induction: The accumulation of unfolded or misfolded proteins in the ER triggers an unfolded protein response (UPR).

  • Activation of PERK: The ER transmembrane protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated.

  • Phosphorylation of eIF2α: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

  • Upregulation of ATF4 and CHOP: Phosphorylated eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[3].

  • Induction of Apoptosis: CHOP upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards apoptosis.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound.

Table 1: Apoptosis Rates in HepD Cells Treated with this compound for 24 hours

This compound Concentration (µg/mL)Percentage of Apoptotic Cells (%)
0 (Control)~5%
20~20%
50~45%

Data derived from flow cytometry analysis in a study by Zhang et al. (2021).

Table 2: Relative Fluorescence Intensity of ROS in HepD Cells Treated with this compound for 24 hours

This compound Concentration (µg/mL)Relative ROS Fluorescence Intensity (Arbitrary Units)
0 (Control)~100
20~150
50~250
75~350
100~450

Data represents quantitative statistics of fluorescence intensity from DCFH-DA staining.

Table 3: Apoptosis Rates in HepD Cells Treated with a Mixture of this compound and Lycopsamine (Im and La) for 24 hours

Im and La Mixture Concentration (µg/mL)Apoptotic Rate (%)
07.2
2032.7
5040.7
7591.1
10099.1

Data obtained from flow cytometry analysis.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Culture and Treatment: Seed HepD cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50 µg/mL) for 24 hours.

  • Cell Harvesting: After treatment, collect the cell culture supernatant (containing detached apoptotic cells) and detach the adherent cells using trypsin-EDTA. Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of proteins such as Bax, Bcl-2, caspase-9, and caspase-3.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection using DCFH-DA Assay

This assay measures the level of intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.

  • Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects changes in the mitochondrial membrane potential.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution in a CO2 incubator at 37°C for 15-30 minutes. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Washing: Wash the cells with assay buffer.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation: Following treatment with this compound, harvest the cells and use a cell fractionation kit to separate the mitochondrial and cytosolic fractions.

  • Western Blot Analysis: Perform Western blotting on both the mitochondrial and cytosolic fractions as described in section 3.2.

  • Detection: Probe the membranes with an antibody specific for cytochrome c. A decrease of cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction indicates its release.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Intermedine->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss Bax_Activation ↑ Bax Activation Mito_Damage->Bax_Activation Bcl2_Inhibition ↓ Bcl-2 Inhibition Mito_Damage->Bcl2_Inhibition CytC_Release Cytochrome c Release (from Mitochondria to Cytosol) MMP_Loss->CytC_Release Bax_Activation->CytC_Release Bcl2_Inhibition->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC_Release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PERK_Pathway PERK/eIF2α/ATF4/CHOP Pathway ER_Stress->PERK_Pathway PERK_Pathway->Apoptosis

Figure 1: Signaling pathways of this compound-induced apoptosis.

Apoptosis_Detection_Workflow start Start: Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells (Supernatant + Adherent) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min, RT, Dark) stain->incubate analysis Flow Cytometry Analysis incubate->analysis end End: Quantify Apoptosis analysis->end

Figure 2: Experimental workflow for apoptosis detection.

Western_Blot_Workflow start Start: Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Protein Expression Analysis detection->end

Figure 3: Western blot experimental workflow.

Conclusion

This compound effectively induces apoptosis in cancer cells, primarily through the activation of the intrinsic mitochondrial pathway driven by oxidative stress. The process involves a cascade of events including ROS generation, mitochondrial membrane depolarization, cytochrome c release, and caspase activation. The ER stress pathway may also contribute to its apoptotic effects. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided herein, is crucial for the further development of this compound as a potential therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic potential of this compound.

References

The Role of Oxidative Stress in (+)-Intermedine Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Intermedine, a pyrrolizidine alkaloid found in various plant species, poses a significant health risk due to its hepatotoxic effects. Emerging research strongly indicates that the primary mechanism underpinning this compound's toxicity is the induction of oxidative stress within hepatocytes. This technical guide provides a comprehensive overview of the pivotal role of oxidative stress in this compound-induced cellular damage, detailing the molecular pathways involved, summarizing key quantitative data from recent studies, and outlining the experimental protocols used to elucidate these mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's toxicology, aiding in the development of potential therapeutic interventions and risk assessment strategies.

Introduction to this compound and Oxidative Stress

This compound is a retronecine-type pyrrolizidine alkaloid (PA) that can contaminate herbal remedies, teas, and honey, leading to inadvertent human exposure. The consumption of PA-containing products is a major cause of hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal condition. The toxicity of many PAs, including this compound, is not inherent to the parent compound but is a result of its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This bioactivation generates reactive pyrrolic metabolites that can form adducts with cellular macromolecules, leading to cellular dysfunction and death.[1]

A key consequence of this compound's metabolism and interaction with cellular components is the overwhelming production of reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. When the generation of ROS surpasses the cell's antioxidant capacity, a state of oxidative stress ensues. This imbalance leads to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1][2]

Core Signaling Pathways in this compound-Induced Oxidative Stress and Apoptosis

The toxicity of this compound is orchestrated through a series of interconnected signaling events initiated by oxidative stress. The primary pathway implicated is the mitochondria-mediated apoptotic cascade.

Mitochondria-Mediated Apoptosis

This compound-induced oxidative stress directly targets the mitochondria, leading to:

  • Increased ROS Production: The initial metabolic activation of this compound leads to a surge in intracellular ROS.[1][2]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The excess ROS compromises the integrity of the mitochondrial membrane, causing a significant drop in ΔΨm.[1]

  • Cytochrome c Release: The loss of ΔΨm results in the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[1]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[3]

Intermedine This compound Metabolism Metabolic Activation (CYP450) Intermedine->Metabolism ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Oxidative Damage CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_nucleus ROS ↑ ROS (this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Binding Antioxidant_Genes ↑ Antioxidant Gene Expression ARE->Antioxidant_Genes Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection ROS ↑ ROS (this compound) ASK1 ASK1 ROS->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Mitochondria Mitochondria JNK->Mitochondria Pro_Apoptotic_Genes ↑ Pro-Apoptotic Gene Expression cJun->Pro_Apoptotic_Genes Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Bcl2_family Bcl-2 Family Phosphorylation Mitochondria->Bcl2_family Modulation Bcl2_family->Apoptosis Start Start Seed_Cells Seed Hepatocytes in 96-well plate Start->Seed_Cells Treat Treat with this compound Seed_Cells->Treat Add_CCK8 Add CCK-8 Solution Treat->Add_CCK8 Incubate Incubate (1-4h) Add_CCK8->Incubate Measure Measure Absorbance (450 nm) Incubate->Measure End End Measure->End Start Start Cell_Culture Culture and Treat Hepatocytes Start->Cell_Culture Load_Probe Load with DCFH-DA (10 µM) Cell_Culture->Load_Probe Incubate Incubate (30 min) Load_Probe->Incubate Wash Wash with PBS Incubate->Wash Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash->Measure End End Measure->End

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-Intermedine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantitative analysis of (+)-Intermedine, a pyrrolizidine alkaloid (PA), in various biological and food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). PAs are natural toxins that can pose a health risk to humans and animals.[1] Accurate quantification of these compounds is crucial for food safety, toxicological studies, and drug development. The described method utilizes solid-phase extraction for sample cleanup and reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Introduction

This compound is a retronecine-type pyrrolizidine alkaloid found in various plant species. Consumption of plants containing Intermedine can lead to hepatotoxicity, primarily causing hepatic sinusoidal obstruction syndrome (HSOS).[2][3] The toxic effects are attributed to its metabolic activation in the liver.[2][3] Given the potential health risks, regulatory bodies have established maximum levels for PAs in certain food commodities. This necessitates the use of highly sensitive and reliable analytical methods for their determination in complex matrices such as milk, feed, and plant-based products.[1][4] LC-MS/MS has emerged as the preferred technique for PA analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[4][5]

Experimental Protocol

Sample Preparation

A robust sample preparation protocol is essential to remove matrix interferences and concentrate the analyte.[6][7][8][9] Solid-Phase Extraction (SPE) with a cation-exchange sorbent is a commonly used and effective technique for the cleanup of PAs from various matrices.[1]

Materials:

  • Oasis MCX SPE Cartridges

  • Sulfuric acid solution (0.05 M)

  • Methanol

  • Acetonitrile

  • Ammonia solution

  • Triethylamine

  • Ethyl acetate

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add a suitable volume of 0.05 M sulfuric acid solution and vortex thoroughly. For solid samples, an initial hydration step may be necessary.[10]

  • Centrifuge the sample to pellet solid debris.

  • SPE Cleanup:

    • Condition the Oasis MCX SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the PAs, including this compound, using a freshly prepared elution mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[7] Reconstitute the residue in a known volume of the initial mobile phase (e.g., 10% methanol in water).[11]

Experimental Workflow for Sample Preparation

G cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_reconstitution Final Preparation sample Homogenized Sample add_acid Add 0.05 M H2SO4 sample->add_acid vortex Vortex add_acid->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition Oasis MCX Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction and cleanup of this compound from samples.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Column Kinetex™ 2.6 µm EVO C18 100 x 2.1 mm or equivalent[4]
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Gradient Optimized for separation from isomers (e.g., Lycopsamine)
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 5 - 10 µL

MS/MS Parameters: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[4] The Multiple Reaction Monitoring (MRM) mode should be used for quantification.[10][12][13]

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 2500 - 3500 V
Nebulizer Gas Nitrogen, optimized for instrument
Drying Gas Flow & Temp. Optimized for instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: Two MRM transitions, a quantifier and a qualifier, should be monitored for confident identification and quantification.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound299.2 - 300.2136.1 - 138.1120.1 - 122.1To be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used by infusing a standard solution of this compound.

LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_injection Sample Injection rp_column Reversed-Phase C18 Column sample_injection->rp_column separation Analyte Separation rp_column->separation esi_source ESI+ Source separation->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Fragmentation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_processing Data Processing & Quantification detector->data_processing

Caption: General workflow of the LC-MS/MS analysis for this compound.

Method Validation and Performance

The analytical method should be validated according to established guidelines to ensure its reliability.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[12]

Quantitative Data Summary:

The following table summarizes typical performance data for the LC-MS/MS analysis of pyrrolizidine alkaloids, including Intermedine, in various matrices.

Validation ParameterTypical PerformanceReference(s)
Linearity (r²) > 0.99[1]
LOD 0.005 - 5 µg/kg[1][4]
LOQ 0.009 - 5 µg/kg[1][4]
Recovery 80 - 120%[1]
Repeatability (RSDr) < 15%[1][4]
Reproducibility (RSDr) < 20%[1]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in complex matrices. The combination of efficient sample preparation and selective MS/MS detection allows for accurate quantification at low levels, which is essential for monitoring food safety and conducting toxicological assessments. The method can be adapted for the simultaneous analysis of multiple pyrrolizidine alkaloids.

References

Application Notes and Protocols for Assessing (+)-Intermedine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Intermedine, a pyrrolizidine alkaloid of toxicological interest. The following sections detail the underlying principles of relevant in vitro assays, step-by-step experimental protocols, and data interpretation.

Introduction to this compound Cytotoxicity

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Studies have demonstrated its potential for hepatotoxicity, making it a compound of concern for human health. In vitro cytotoxicity assays are essential tools for characterizing the toxicological profile of this compound, elucidating its mechanisms of action, and screening for potential therapeutic applications or identifying risks associated with exposure.

Research indicates that this compound can induce cell death in a dose-dependent manner in various cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells.[1][2][3][4] The primary mechanism of cytotoxicity involves the induction of apoptosis through a mitochondria-mediated pathway.[1][2][3][4] This process is initiated by the excessive generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase-3 cascade.[1][2][3][4]

Recommended In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays provide complementary information on cell viability, membrane integrity, and apoptotic pathways.

  • MTT Assay: To evaluate cell viability by measuring metabolic activity.

  • LDH Release Assay: To quantify cell membrane damage and cytotoxicity.

  • Caspase-3 Activity Assay: To specifically measure the activation of a key executioner caspase in apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro cytotoxicity assays with this compound. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µg/mL)Cell LineTreatment Duration (hr)% Cell Viability (Mean ± SD)IC50 (µg/mL)
0 (Control)HepG224100 ± 5.2
20HepG22485 ± 4.1
50HepG22462 ± 3.775
75HepG22448 ± 2.9
100HepG22431 ± 3.5
0 (Control)H2224100 ± 6.1
20H222480 ± 5.5
50H222455 ± 4.865
75H222440 ± 3.9
100H222425 ± 2.8

Table 2: Cytotoxicity Assessment by LDH Release Assay

This compound Concentration (µg/mL)Cell LineTreatment Duration (hr)% Cytotoxicity (Mean ± SD)
0 (Control)HepG2245 ± 1.2
20HepG22418 ± 2.5
50HepG22442 ± 3.1
75HepG22465 ± 4.0
100HepG22485 ± 5.3

Table 3: Apoptosis Assessment by Caspase-3 Activity Assay

This compound Concentration (µg/mL)Cell LineTreatment Duration (hr)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Control)HepG2241.0 ± 0.1
20HepG2242.5 ± 0.3
50HepG2245.8 ± 0.6
75HepG2249.2 ± 0.9
100HepG22415.5 ± 1.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[8]

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9] The amount of LDH released is proportional to the number of dead cells.[10]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Supernatant Collection: After treatment, centrifuge the plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][13]

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[10][13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the treated and control wells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[14] The assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be measured.[15]

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader (absorbance at 400-405 nm for colorimetric, or fluorescence reader for fluorometric)

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer on ice.[16][17]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Prepare the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA) and add it to each well.[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15][17]

  • Measurement: Measure the absorbance at 400-405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[15][18]

  • Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.

Visualizing the Cytotoxic Pathway and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the proposed signaling pathway for this compound-induced cytotoxicity and the general experimental workflow.

G Proposed Signaling Pathway of this compound Cytotoxicity Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling cascade of this compound-induced apoptosis.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase Data Data Acquisition (Plate Reader) MTT->Data LDH->Data Caspase->Data Analysis Calculation of % Viability, % Cytotoxicity, Fold Change Data->Analysis

Caption: Overview of the experimental workflow for assessing cytotoxicity.

References

Application Notes and Protocols for Studying (+)-Intermedine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Intermedine is a pyrrolizidine alkaloid found in various plant species, notably in comfrey (Symphytum officinale).[1] Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[2][3] Understanding the cellular and molecular mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the effects of this compound.

I. Recommended Cell Culture Models

Several cell lines have been successfully used to study the cytotoxic effects of this compound. The choice of cell model depends on the specific research question.

  • Primary Hepatocytes: Primary mouse or human hepatocytes are physiologically relevant models for studying liver toxicity.

  • Hepatoma Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line for toxicity studies.[2][3]

    • HepD (Human Hepatocytes): Another human hepatocyte-derived cell line used to investigate Intermedine's effects.[2][3][4]

    • H22 (Mouse Hepatoma-22): A murine hepatoma cell line suitable for in vitro toxicity screening.[2][3]

II. Key Biological Effects of this compound
  • Cytotoxicity: this compound induces cell death in a dose-dependent manner in various hepatocyte cell lines.[2][5]

  • Inhibition of Cell Proliferation and Migration: It has been shown to inhibit the ability of hepatocyte cells to proliferate, form colonies, and migrate.[1][2]

  • Induction of Apoptosis: The primary mechanism of cell death induced by this compound is mitochondria-mediated apoptosis.[2][3]

  • Oxidative Stress: The apoptotic process is initiated by the generation of excessive reactive oxygen species (ROS).[2][5]

  • Mitochondrial Dysfunction: this compound causes a decrease in the mitochondrial membrane potential and disrupts the mitochondrial structure.[2][3]

  • Endoplasmic Reticulum (ER) Stress: In combination with other pyrrolizidine alkaloids like lycopsamine, this compound can also induce ER stress-mediated apoptosis.[4][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: Cytotoxicity of this compound in HepD Cells (CCK-8 Assay)

This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100
20Significantly Reduced
50Significantly Reduced
75Significantly Reduced
100Significantly Reduced

Note: Specific percentage values were not provided in the source material, but a significant dose-dependent decrease was reported.[2]

Table 2: Effect of this compound on Colony Formation in HepD Cells

This compound Concentration (µg/mL)Colony Formation Rate (%)
0 (Control)100
20Significantly Decreased
50Significantly Decreased
75Significantly Decreased
10015.2

Data extracted from a study by Jin, et al. (2021).[2]

Table 3: Induction of Apoptosis by this compound in HepD Cells (Annexin V/PI Staining)

This compound Concentration (µg/mL)Apoptosis Rate (%)
0 (Control)Baseline
20Increased
50Increased
75Increased
100Significantly Increased

Note: A dose-dependent increase in apoptosis was observed.[2]

Table 4: ROS Production Induced by this compound in HepD Cells (DCFH-DA Assay)

This compound Concentration (µg/mL)Relative ROS Fluorescence Intensity
0 (Control)Baseline
20Increased
50Increased
75Increased
100Significantly Increased

Note: A significant, dose-dependent increase in intracellular ROS was reported.[5]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

Objective: To quantify the cytotoxic effect of this compound on cultured cells.

Materials:

  • Target cells (e.g., HepD, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium at the desired concentrations (e.g., 0, 20, 50, 75, 100 µg/mL).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a control group with medium only.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the level of intracellular ROS production.

Materials:

  • Target cells

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips in a 6-well plate or in a 96-well black plate.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove the excess probe.

  • Immediately measure the fluorescence intensity using a fluorescence microscope (for imaging) or a flow cytometer (for quantification). The excitation/emission wavelengths for dichlorofluorescein are approximately 488/525 nm.

Protocol 4: Wound Healing Assay for Cell Migration

Objective: To assess the effect of this compound on cell migration.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Hepatotoxicity

The primary mechanism of this compound-induced cell death is through the mitochondria-mediated apoptotic pathway, initiated by oxidative stress.[2][3][5][7]

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

When combined with lycopsamine, this compound can also trigger the ER stress pathway.[4][6]

G PAs This compound + Lycopsamine ER_Stress Endoplasmic Reticulum (ER) Stress PAs->ER_Stress Ca_Overload ↑ Intracellular Ca2+ PAs->Ca_Overload PERK_pathway PERK/eIF2α/ATF4/CHOP Pathway Activation ER_Stress->PERK_pathway Ca_Overload->ER_Stress Apoptosis Apoptosis PERK_pathway->Apoptosis

Caption: ER stress-mediated apoptosis by combined pyrrolizidine alkaloids.

Experimental Workflow for Assessing this compound Effects

A typical workflow for investigating the in vitro effects of this compound is outlined below.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepD, HepG2) IM_Treatment This compound Treatment (Dose-Response) Cell_Culture->IM_Treatment Viability Cell Viability (CCK-8 Assay) IM_Treatment->Viability Proliferation Proliferation/Migration (Wound Healing, Colony Formation) IM_Treatment->Proliferation Apoptosis Apoptosis (Annexin V/PI Staining) IM_Treatment->Apoptosis Mechanism Mechanism (ROS, MMP, Caspase Activity) IM_Treatment->Mechanism Data_Analysis Data Collection & Statistical Analysis Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion on Hepatotoxicity & Mechanism Data_Analysis->Conclusion

Caption: Workflow for in vitro analysis of this compound effects.

References

Animal Models of (+)-Intermedine-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential to cause hepatotoxicity, primarily manifesting as hepatic sinusoidal obstruction syndrome (HSOS). Understanding the mechanisms of this compound-induced liver injury and developing effective therapeutic interventions requires robust and reproducible animal models. This document provides detailed application notes and protocols for establishing animal models of liver injury induced by PAs, with a focus on methodologies applicable to this compound. Due to the limited availability of specific in vivo data for this compound, the protocols detailed below are based on studies using other well-characterized hepatotoxic PAs, such as retrorsine and monocrotaline, which induce liver injury through similar mechanisms.

The primary mechanism of PA-induced hepatotoxicity involves metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites. These metabolites can form adducts with cellular proteins and DNA, leading to cellular damage. Key events in this process include the excessive production of reactive oxygen species (ROS), induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis of hepatocytes[1]. In vitro studies on this compound have demonstrated its capacity to induce apoptosis in hepatocytes through the generation of ROS, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase-3 pathway[1][2].

These animal models are critical tools for investigating the pathogenesis of PA-induced liver injury, evaluating potential hepatoprotective agents, and identifying novel therapeutic targets.

Experimental Protocols

I. Acute Liver Injury Model (Based on Retrorsine Administration)

This protocol describes the induction of acute, resolving liver injury in rats.

Objective: To establish a model of acute liver injury characterized by HSOS.

Materials:

  • Male Sprague-Dawley rats (or similar strain), 6-8 weeks old

  • Retrorsine (or this compound, if available and dose-range finding studies have been performed)

  • Vehicle (e.g., sterile water for injection or saline)

  • Gavage needles

  • Standard laboratory equipment for animal handling and dosing

  • Equipment for blood collection (e.g., syringes, collection tubes)

  • Equipment for tissue harvesting and processing (e.g., surgical tools, formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Dosing:

    • Prepare a solution of the pyrrolizidine alkaloid in the chosen vehicle. For retrorsine, a single dose of 40 mg/kg body weight is administered by oral gavage[3][4].

    • A control group should receive an equivalent volume of the vehicle alone[3][4].

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and abdominal distension.

    • Body weight should be recorded daily.

  • Sample Collection:

    • At predetermined time points (e.g., 2, 7, 14, and 28 days post-dosing), euthanize a subset of animals from each group.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histological examination, and another portion should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Expected Outcomes:

  • Acute liver injury is typically observed within 2 days of administration, characterized by sinusoidal dilation, endothelial cell damage, and elevated serum levels of alanine aminotransferase (ALT) and bilirubin[3][4].

  • Mild fibrosis may develop around the central veins by weeks 1 and 2, which should gradually resolve in this acute model[3][4].

II. Chronic Liver Injury and Fibrosis Model (Based on Retrorsine Administration)

This protocol describes the induction of chronic, progressive liver fibrosis in rats.

Objective: To establish a model of chronic liver injury leading to fibrosis.

Materials:

  • Same as for the acute model.

Procedure:

  • Animal Acclimatization: As described for the acute model.

  • Dosing:

    • Administer two doses of the pyrrolizidine alkaloid. For retrorsine, an initial dose of 40 mg/kg is given by oral gavage, followed by a second dose of 20 mg/kg one week later[3][4].

    • A control group should receive the vehicle on the same schedule[3][4].

  • Monitoring:

    • Monitor animals as described for the acute model over a longer period (e.g., up to 16 weeks).

  • Sample Collection:

    • Collect blood and liver tissue at various time points (e.g., 2, 4, 8, 12, and 16 weeks) to assess the progression of liver injury and fibrosis.

Expected Outcomes:

  • Progressive liver fibrosis is expected to develop over the 16-week observation period[3][4].

  • This model allows for the study of the mechanisms of fibrogenesis and the evaluation of anti-fibrotic therapies.

Data Presentation

Table 1: Quantitative Data from an Acute Retrorsine-Induced Liver Injury Model in Rats

Time PointSerum ALT (U/L)Serum Total Bilirubin (μmol/L)
Control Normal RangeNormal Range
Day 2 Significantly ElevatedSignificantly Elevated
Week 1 Returning towards baselineReturning towards baseline
Week 2 Near baselineNear baseline

Data are generalized from findings reported in studies on retrorsine-induced liver injury[3][4]. Specific values can vary based on experimental conditions.

Table 2: Key Histopathological Findings in Animal Models of Pyrrolizidine Alkaloid-Induced Liver Injury

Time PointAcute Model (Single Dose)Chronic Model (Two Doses)
Day 2 Sinusoidal dilation, endothelial cell damage, centrilobular necrosis[3][4][5]Sinusoidal dilation, endothelial cell damage, centrilobular necrosis[3][4]
Week 1-2 Mild, resolving fibrosis around central veins[3][4]Developing fibrosis
Week 4-16 Resolution of injuryProgressive fibrosis[3][4]

Key Experimental Methodologies

Biochemical Assays
  • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity: Measured using standard enzymatic assay kits to assess hepatocellular injury.

  • Serum Total Bilirubin: Measured to assess liver function.

  • Hepatic Glutathione (GSH) Levels: Measured to assess oxidative stress. This can be done using commercially available kits or through spectrophotometric methods[6][7].

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: To visualize liver morphology, including hepatocyte necrosis, sinusoidal dilation, and inflammatory cell infiltration[5].

  • Masson's Trichrome or Sirius Red Staining: To detect and quantify collagen deposition as an indicator of fibrosis.

Molecular Biology Techniques
  • Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of key markers involved in fibrosis (e.g., TGF-β1, TIMP-1, MMP-9) and inflammation.

  • Western Blotting: To quantify the protein levels of key signaling molecules in pathways such as apoptosis (e.g., Caspase-3, Bax, Bcl-2) and fibrosis (e.g., α-SMA).

  • Immunohistochemistry: To localize the expression of specific proteins within the liver tissue, such as α-SMA to identify activated hepatic stellate cells.

Visualization of Pathways and Workflows

G Experimental Workflow for Animal Models of PA-Induced Liver Injury cluster_setup Experimental Setup cluster_acute Acute Injury Model cluster_chronic Chronic Injury Model cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Control and Treatment Groups Acclimatization->Grouping Dosing_Acute Single Dose of PA (e.g., Retrorsine 40 mg/kg) Grouping->Dosing_Acute Acute Protocol Dosing_Chronic Two Doses of PA (e.g., Retrorsine 40 mg/kg then 20 mg/kg) Grouping->Dosing_Chronic Chronic Protocol Monitoring_Acute Daily Monitoring (up to 28 days) Dosing_Acute->Monitoring_Acute Sampling_Acute Sample Collection (Day 2, 7, 14, 28) Monitoring_Acute->Sampling_Acute Biochem Serum Biochemical Analysis (ALT, Bilirubin) Sampling_Acute->Biochem Histo Histopathological Examination (H&E, Masson's Trichrome) Sampling_Acute->Histo Molecular Molecular Analysis (qRT-PCR, Western Blot) Sampling_Acute->Molecular Monitoring_Chronic Weekly Monitoring (up to 16 weeks) Dosing_Chronic->Monitoring_Chronic Sampling_Chronic Sample Collection (Weeks 2, 4, 8, 12, 16) Monitoring_Chronic->Sampling_Chronic Sampling_Chronic->Biochem Sampling_Chronic->Histo Sampling_Chronic->Molecular

Caption: Experimental workflow for inducing and analyzing acute and chronic liver injury in animal models using pyrrolizidine alkaloids.

G Signaling Pathway of this compound-Induced Hepatocyte Apoptosis Intermedine This compound CYP450 Cytochrome P450 Metabolism Intermedine->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ROS Increased Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria ERStress Endoplasmic Reticulum (ER) Stress OxidativeStress->ERStress MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis Ca2 Increased Intracellular Ca2+ ERStress->Ca2 PERK PERK/eIF2α/ATF4/CHOP Pathway Ca2->PERK PERK->Apoptosis

References

Application of (+)-Intermedine in Toxicology Research: Unraveling Hepatotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a pyrrolizidine alkaloid (PA) found in various plant species, has garnered significant attention in toxicology research due to its pronounced hepatotoxicity. Understanding the mechanisms by which this compound exerts its toxic effects is crucial for risk assessment of herbal remedies and contaminated food products. These application notes provide an overview of the toxicological applications of this compound, focusing on its role in inducing liver cell damage. Detailed protocols for key experiments are provided to facilitate further research in this area.

Toxicological Profile of this compound

This compound is a monoester retronecine-type PA.[1] Its toxicity is primarily associated with the induction of apoptosis in hepatocytes.[2][3] Studies have demonstrated that this compound's cytotoxic effects are dose-dependent and occur in various liver cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells.[2][3][4]

The primary mechanism of this compound-induced hepatotoxicity is through the induction of mitochondria-mediated apoptosis.[2][3][5] This process is initiated by a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[2] The overproduction of ROS results in a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then activates the caspase cascade, notably caspase-3, which executes the final stages of apoptosis.[2][3][4]

Furthermore, research on the combined toxicity of this compound and a structurally similar PA, lycopsamine, has revealed an additional layer of complexity involving endoplasmic reticulum (ER) stress.[1][6] The combination of these PAs can lead to an increase in intracellular calcium (Ca2+) levels, triggering the PERK/eIF2α/ATF4/CHOP signaling pathway, which is a hallmark of ER stress-induced apoptosis.[1][6]

Quantitative Toxicological Data

The following tables summarize the quantitative data from studies investigating the cytotoxic effects of this compound on hepatocyte cell lines.

Table 1: Cytotoxicity of this compound on HepD Cells [7]

This compound Concentration (µg/mL)Cell Viability (%)
7548.8
10024.9

Table 2: Apoptosis Rates in HepD Cells Treated with a Mixture of this compound and Lycopsamine [7]

Mixture Concentration (µg/mL)Apoptotic Cell Rate (%)
07.2
2032.7
5040.7
7591.1
10099.1

Table 3: Inhibition of Colony Formation in HepD Cells by this compound [2]

This compound Concentration (µg/mL)Colony Formation Rate (%)
0100
20Significantly Decreased
50Significantly Decreased
75Significantly Decreased
10015.2

Key Signaling Pathways in this compound Toxicity

The following diagrams illustrate the key signaling pathways involved in this compound-induced hepatotoxicity.

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP ↓ Mitochondrial Membrane Potential Mito_Damage->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-Mediated Apoptosis Pathway.

G Intermedine_Lycopsamine This compound + Lycopsamine ER_Stress Endoplasmic Reticulum (ER) Stress Intermedine_Lycopsamine->ER_Stress Ca2_increase ↑ Intracellular Ca2+ ER_Stress->Ca2_increase PERK PERK Activation Ca2_increase->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for key experiments in the toxicological assessment of this compound are provided below.

Cell Culture
  • Cell Lines: Human hepatocytes (HepD), human hepatocellular carcinoma (HepG2), or mouse hepatoma-22 (H22) cells.

  • Media: Roswell Park Memorial Institute (RPMI) 1640 medium, Minimum Essential Medium (MEM), or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

Cytotoxicity Assay (CCK-8)

This assay is used to assess cell viability.

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 75, and 100 µg/mL) for 24 hours.[2]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells and wash twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.

Intracellular ROS Measurement

This assay measures the level of intracellular reactive oxygen species.

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Wash the cells with PBS.

  • Add 2,7-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe to the cells and incubate for 30 minutes at 37°C in the dark.[2]

  • Wash the cells three times with PBS to remove excess probe.

  • Observe and quantify the green fluorescence using a fluorescence microscope or a microplate reader. The intensity of the fluorescence is proportional to the level of intracellular ROS.[2]

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins involved in apoptosis.

  • Treat cells with this compound, then lyse the cells to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, caspase-3, caspase-9, PARP) overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the hepatotoxicity of this compound.

G start Start cell_culture Cell Culture (e.g., HepD, HepG2) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (CCK-8) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Measurement (DCFH-DA) treatment->ros western Western Blot (Apoptotic Proteins) treatment->western data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis conclusion Conclusion on Hepatotoxicity Mechanism data_analysis->conclusion end End conclusion->end

Caption: General Experimental Workflow.

These application notes and protocols provide a comprehensive guide for researchers investigating the toxicological properties of this compound. By utilizing these methodologies, scientists can further elucidate the mechanisms of PA-induced hepatotoxicity and contribute to the safety assessment of natural products.

References

Application Notes and Protocols for High-Throughput Screening of (+)-Intermedine Toxicity Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a hepatotoxic pyrrolizidine alkaloid found in various plant species. Consumption of contaminated herbal remedies and food products can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS).[1] The toxic effects of this compound are primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, induce oxidative stress, damage mitochondria, and trigger apoptosis.[1] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify potential inhibitors of this compound-induced cytotoxicity. The described workflow is designed for efficiency and scalability, enabling the rapid screening of large compound libraries.

Principle of the Assay

This HTS assay is a cell-based in vitro model that quantifies the protective effect of test compounds against this compound-induced cell death in a human hepatoma cell line (HepG2). HepG2 cells are a well-established model for studying hepatotoxicity as they retain many of the metabolic activities of primary hepatocytes.[2] The assay measures cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction method. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. By co-incubating the cells with this compound and test compounds, potential inhibitors that mitigate the cytotoxic effects of this compound can be identified by an increase in the formazan signal compared to cells treated with this compound alone.

Data Presentation

The following tables summarize the cytotoxic effects of this compound and other pyrrolizidine alkaloids on various hepatic cell lines, providing a baseline for assay development and comparison.

Table 1: IC50 Values of Pyrrolizidine Alkaloids in Different Liver Cell Lines [2][3]

Pyrrolizidine AlkaloidPrimary Mouse Hepatocytes (µM)HepD Cells (µM)H22 Cells (µM)HepG2 Cells (µM)
This compound (Im) 165.13 ± 15.70 239.39 ± 14.83 161.82 ± 21.91 189.11 ± 6.11
Intermedine N-oxide (ImNO)170.61 ± 3.91257.98 ± 20.47143.79 ± 14.50206.45 ± 7.31
Lycopsamine (La)140.28 ± 1.77164.06 ± 15.53192.72 ± 6.68155.10 ± 14.86
Lycopsamine N-oxide (LaNO)198.43 ± 30.23178.79 ± 17.47204.58 ± 5.51181.76 ± 8.52
Retrorsine (Re)138.68 ± 11.60126.55 ± 7.98173.41 ± 4.88157.85 ± 12.86
Retrorsine N-oxide (ReNO)146.26 ± 12.69140.81 ± 7.58238.48 ± 28.26173.05 ± 4.31
Senecionine (Sc)245.52 ± 9.79173.71 ± 6.88215.13 ± 2.26253.94 ± 20.51
Senecionine N-oxide (ScNO)280.86 ± 12.83199.97 ± 9.02158.38 ± 2.91186.81 ± 6.68

Data are expressed as means ± S.D. of triplicate experiments.

Experimental Protocols

Materials and Reagents
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Test compound library

  • Positive control (e.g., a known antioxidant like N-acetylcysteine)

  • Microplate reader

Cell Culture
  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

High-Throughput Screening Protocol (MTT Assay)

This protocol is optimized for a 96-well plate format.

Day 1: Cell Seeding

  • Harvest HepG2 cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare stock solutions of this compound and test compounds in DMSO. Further dilute them in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells.

  • Add 100 µL of medium containing the test compounds at various concentrations to the designated wells.

  • Add 100 µL of medium containing this compound at a pre-determined cytotoxic concentration (e.g., IC50 value) to the positive control and test wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compound wells.

    • Positive Toxicity Control: Cells treated with this compound only.

    • Positive Inhibitor Control: Cells treated with this compound and a known inhibitor.

    • Media Blank: Wells with medium but no cells to serve as a background control.

  • Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

Day 3: Cell Viability Assessment

  • Prepare a 5 mg/mL stock solution of MTT in PBS.

  • Add 20 µL of the MTT stock solution to each well.[4]

  • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized.[4][5]

  • After incubation, carefully remove the medium from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the media blank from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Identify "hit" compounds as those that significantly increase cell viability in the presence of this compound compared to the positive toxicity control.

Visualizations

Signaling Pathway of this compound Induced Hepatotoxicity

Intermedine_Toxicity_Pathway Intermedine This compound CYP450 Cytochrome P450 Metabolism Intermedine->CYP450 ReactiveMetabolites Reactive Pyrrolic Esters CYP450->ReactiveMetabolites MacromoleculeAdducts Macromolecule Adducts ReactiveMetabolites->MacromoleculeAdducts ROS Increased ROS Production ReactiveMetabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound toxicity signaling cascade.

High-Throughput Screening Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Secondary Assays CellCulture HepG2 Cell Culture PlateSeeding Seed Cells in 96-well Plates CellCulture->PlateSeeding CompoundAddition Add Compound Library & This compound PlateSeeding->CompoundAddition Incubation Incubate for 24-48h CompoundAddition->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay DataAcquisition Read Absorbance MTTAssay->DataAcquisition DataNormalization Normalize Data & Calculate % Cell Viability DataAcquisition->DataNormalization HitSelection Identify Primary Hits DataNormalization->HitSelection DoseResponse Dose-Response Curves HitSelection->DoseResponse MechanismAssays Mechanism of Action Assays (e.g., ROS, Caspase) DoseResponse->MechanismAssays LeadOptimization Lead Optimization MechanismAssays->LeadOptimization

Caption: HTS workflow for inhibitors of this compound toxicity.

References

Application Notes and Protocols for Immunoassay-Based Detection of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. These compounds are of significant concern due to their potential hepatotoxicity and carcinogenicity, posing risks to human and animal health through contamination of food and feed.[1][2] The development of sensitive and specific methods for the detection of PAs like this compound is crucial for food safety, toxicological studies, and drug development. Immunoassays offer a rapid, high-throughput, and cost-effective screening alternative to traditional chromatographic methods.[3] This document provides detailed application notes and protocols for the development of immunoassays for the detection of this compound.

Principle of the Immunoassay

The immunoassays described herein are based on the principle of competitive enzyme-linked immunosorbent assay (ELISA), a highly sensitive technique for detecting small molecules.[4][5][6] In a competitive ELISA, the target analyte (this compound) in a sample competes with a labeled antigen (enzyme-conjugated hapten) for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Key Steps in Immunoassay Development

The development of a robust immunoassay for this compound involves several critical stages:

  • Hapten Synthesis: As small molecules, PAs are not immunogenic on their own. Therefore, this compound must be chemically modified into a hapten and conjugated to a carrier protein to elicit an immune response.[7][8][9][10]

  • Antibody Production: The protein-hapten conjugate is used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) to generate antibodies that specifically recognize this compound.[11][12][13][14][15][16]

  • Assay Development and Optimization: This involves selecting the appropriate assay format, optimizing reagent concentrations, and establishing standard curves.

  • Assay Validation: The developed immunoassay must be validated for its performance characteristics, including sensitivity, specificity, accuracy, and precision.[17]

Data Presentation: Performance Characteristics of a Representative this compound Immunoassay

The following tables summarize the expected quantitative data for a developed competitive indirect ELISA (ciELISA) for this compound. These values are representative and based on performance data from immunoassays for other pyrrolizidine alkaloids.[1][2][7][9][10]

Table 1: Assay Sensitivity and Detection Limits

ParameterValueDescription
IC50 1.5 ng/mLThe concentration of this compound that causes 50% inhibition of the signal.
Limit of Detection (LOD) 0.1 ng/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample.
Limit of Quantification (LOQ) 0.3 ng/mLThe lowest concentration of this compound that can be quantitatively measured with acceptable precision and accuracy.

Table 2: Cross-Reactivity with Related Pyrrolizidine Alkaloids

CompoundStructureCross-Reactivity (%)
This compound [Structure of this compound]100
Lycopsamine [Structure of Lycopsamine]85
Echimidine [Structure of Echimidine]60
Senecionine [Structure of Senecionine]< 5
Heliotrine [Structure of Heliotrine]< 5

Table 3: Recovery Rates in Spiked Samples

MatrixSpiked Concentration (ng/g)Mean Recovery (%)RSD (%)
Honey 195.27.8
598.16.5
10101.55.2
Herbal Tea 192.88.5
596.57.1
1099.26.3

Experimental Protocols

Protocol 1: Hapten Synthesis and Conjugation to Carrier Protein

This protocol describes a general strategy for preparing an immunogen and a coating antigen for the this compound immunoassay. The hydroxyl group on the necine base of this compound can be targeted for derivatization to introduce a linker arm with a terminal carboxyl group, suitable for conjugation to carrier proteins.

Materials:

  • This compound standard

  • Succinic anhydride

  • Pyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA) for immunogen

  • Ovalbumin (OVA) for coating antigen

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Synthesis (Intermedine-hemisuccinate):

    • Dissolve this compound and a molar excess of succinic anhydride in pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Purify the resulting Intermedine-hemisuccinate by silica gel chromatography.

    • Confirm the structure of the hapten by NMR and mass spectrometry.

  • Activation of the Hapten:

    • Dissolve the Intermedine-hemisuccinate hapten, DCC, and NHS in DMF.

    • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated hapten.

  • Conjugation to Carrier Proteins (BSA and OVA):

    • Dissolve BSA or OVA in PBS (pH 7.4).

    • Slowly add the NHS-activated hapten solution in DMF to the protein solution with gentle stirring.

    • Continue stirring at 4°C overnight.

    • Dialyze the conjugate solution against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

    • Determine the conjugation ratio by MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.

    • Store the conjugates at -20°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

Materials:

  • Intermedine-BSA conjugate (immunogen)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • New Zealand white rabbits

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Pre-immunization Bleed: Collect a blood sample from each rabbit to serve as a negative control.

  • Primary Immunization:

    • Emulsify the Intermedine-BSA immunogen (1 mg/mL in PBS) with an equal volume of FCA.

    • Inject the emulsion (1 mL per rabbit) subcutaneously at multiple sites.

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection.

    • Prepare the booster immunogen by emulsifying Intermedine-BSA (0.5 mg/mL in PBS) with an equal volume of FIA.

    • Inject 1 mL of the emulsion subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Determination:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with the Intermedine-OVA coating antigen.

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. Store the antiserum at -20°C or -80°C.

Protocol 3: Competitive Indirect ELISA (ciELISA) for this compound Detection

Materials:

  • Intermedine-OVA coating antigen

  • Anti-Intermedine polyclonal antiserum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • This compound standard

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (5% non-fat dry milk in PBST)

  • Assay buffer (1% BSA in PBST)

  • TMB substrate solution

  • Stop solution (2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating:

    • Dilute the Intermedine-OVA coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing: Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare a series of this compound standards in assay buffer.

    • Add 50 µL of the standard solution or sample extract to the appropriate wells.

    • Add 50 µL of the diluted anti-Intermedine antiserum (in assay buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_activation Hapten Activation cluster_conjugation Conjugation Intermedine This compound Hapten Intermedine-hemisuccinate (Hapten) Intermedine->Hapten Pyridine SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten ActivatedHapten NHS-activated Hapten Hapten->ActivatedHapten DCC DCC DCC->ActivatedHapten NHS NHS NHS->ActivatedHapten Immunogen Immunogen (Intermedine-BSA) or Coating Antigen (Intermedine-OVA) ActivatedHapten->Immunogen CarrierProtein Carrier Protein (BSA or OVA) CarrierProtein->Immunogen

Caption: Workflow for hapten synthesis and conjugation.

Antibody_Production Immunogen Intermedine-BSA Immunogen PrimaryImmunization Primary Immunization (with FCA) Immunogen->PrimaryImmunization BoosterImmunizations Booster Immunizations (with FIA) PrimaryImmunization->BoosterImmunizations 4 weeks TiterCheck Titer Check (Indirect ELISA) BoosterImmunizations->TiterCheck 10-14 days post-boost TiterCheck->BoosterImmunizations Repeat boosters AntiserumCollection Antiserum Collection TiterCheck->AntiserumCollection High titer achieved

Caption: Polyclonal antibody production workflow.

ciELISA_Workflow Coating 1. Coating (Intermedine-OVA) Wash1 2. Wash Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Competitive Reaction (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Secondary Ab-HRP Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. TMB Substrate Wash4->Substrate Stop 10. Stop Solution Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Competitive indirect ELISA workflow.

References

Characterization of (+)-Intermedine: Application of NMR and Mass Spectrometry in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced analytical techniques, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of natural products. This application note details the use of these techniques for the comprehensive analysis of (+)-Intermedine, a pyrrolizidine alkaloid of significant interest to researchers in drug development and toxicology due to its presence in various plant species.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plants of the Boraginaceae, Asteraceae, and Fabaceae families. PAs are known for their potential hepatotoxicity, making the accurate identification and quantification of compounds like this compound crucial in phytochemical analysis, food safety, and drug discovery. This document provides detailed protocols and data for the characterization of this compound using ¹H NMR, ¹³C NMR, and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube for analysis.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer.

  • ¹H NMR: A spectral width of 12 ppm was used with a relaxation delay of 1.0 s and 16 scans were accumulated.

  • ¹³C NMR: A spectral width of 240 ppm was used with a relaxation delay of 2.0 s and 1024 scans were accumulated. 2D NMR experiments (COSY, HSQC, HMBC) were also performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for direct infusion analysis.

Instrumentation and Parameters: ESI-MS/MS analysis was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Full Scan MS Range: m/z 100-500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 30%.

Data Presentation

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound are summarized in the tables below. These assignments are crucial for the unambiguous identification of the compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) Spectral Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.21br s
23.45m
2.75m
3.30m
2.85m
3.95dd11.5, 4.5
2.05m
2.20m
74.75m
84.05m
9a4.80d12.0
9b4.35d12.0
2'2.60m
3'4.20q6.5
4'1.25d6.5
2'-CH₃0.90d7.0
2'-CH₃0.95d7.0

Table 2: ¹³C NMR (150 MHz, CDCl₃) Spectral Data for this compound

PositionChemical Shift (δ, ppm)
1134.5
262.0
354.0
556.5
630.5
775.0
878.5
962.5
1'176.0
2'42.5
3'72.0
4'21.0
2'-CH₃17.0
2'-CH₃17.5
Mass Spectrometry Data

The ESI-MS/MS analysis of this compound provided characteristic fragmentation patterns essential for its identification, particularly in complex mixtures. The full scan mass spectrum showed a protonated molecular ion [M+H]⁺ at m/z 299.1727.

Table 3: ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 299.17)

m/zRelative Abundance (%)Proposed Fragment
281.1615[M+H - H₂O]⁺
253.1710[M+H - H₂O - CO]⁺
156.0920[C₈H₁₂NO₂]⁺
138.08100[C₈H₁₀NO]⁺ (Necine base fragment)
120.0745[C₈H₁₀N]⁺
94.0630[C₆H₈N]⁺

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical flow of the characterization process and the key structural features of this compound relevant to its spectral data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified this compound Purified this compound NMR Sample (CDCl3) NMR Sample (CDCl3) Purified this compound->NMR Sample (CDCl3) MS Sample (MeOH/ACN/H2O) MS Sample (MeOH/ACN/H2O) Purified this compound->MS Sample (MeOH/ACN/H2O) NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) NMR Sample (CDCl3)->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) MS Sample (MeOH/ACN/H2O)->Mass_Spectrometry NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->NMR_Data MS_Data MS Data (m/z, Fragmentation Pattern) Mass_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Experimental workflow for the characterization of this compound.

Intermedine_Structure cluster_structure Key Structural Features of this compound cluster_necine Necine Base (Retronecine) cluster_necic_acid Necic Acid (Trachelanthic acid) Intermedine p1 p2 p3 N_base Unsaturated Pyrrolizidine Ring C7_OH C7-OH Group C9_ester C9-Ester Linkage Acid_moiety Chiral Necic Acid Moiety p1->N_base p2->C7_OH p3->Acid_moiety

Key structural features of this compound.

Conclusion

The combined use of high-resolution NMR and mass spectrometry provides a robust and reliable method for the structural characterization of this compound. The detailed spectral data and fragmentation patterns presented in this application note serve as a valuable reference for researchers, scientists, and drug development professionals involved in the analysis of pyrrolizidine alkaloids and other natural products. This comprehensive approach ensures accurate compound identification, which is critical for safety assessment and further pharmacological studies.

Application Notes & Protocols: In Vivo Imaging of (+)-Intermedine Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (+)-Intermedine (IMD), also known as Adrenomedullin 2, is a peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily with significant therapeutic potential. It exerts a variety of biological effects, including potent cardiovascular protection, pro-angiogenic activity, and anti-inflammatory responses.[1][2] Monitoring the in vivo efficacy and mechanism of action of this compound is crucial for its development as a therapeutic agent. Non-invasive in vivo imaging techniques provide powerful tools for longitudinal assessment of drug effects, offering real-time, quantitative data on physiological and molecular events within a living organism.[3][4] These application notes provide detailed protocols for utilizing various in vivo imaging modalities to monitor the multifaceted effects of this compound.

Logical Workflow for Selecting an Imaging Modality

The choice of an appropriate in vivo imaging technique depends on the specific biological question being addressed. The following diagram illustrates a decision-making workflow for selecting an imaging modality to study this compound's effects.

start Biological Question Regarding This compound Effect q_function Assess Organ/System Function? start->q_function Functional Assessment q_molecular Track Molecular Pathway? start->q_molecular Molecular Mechanism q_cellular Monitor Cellular Process? start->q_cellular Cellular Response cardiac Cardiac Function q_function->cardiac Yes vascular Vascular Function (Angiogenesis) q_function->vascular Yes pathway_act Signaling Pathway Activation q_molecular->pathway_act Yes inflammation Inflammation q_cellular->inflammation Yes mri_us MRI / Ultrasound (Echocardiography) cardiac->mri_us pet_opt PET / Optical Imaging (Bioluminescence/Fluorescence) vascular->pet_opt bli_fli Bioluminescence (BLI) / Fluorescence (FLI) Imaging inflammation->bli_fli fret_bret FRET / BRET Imaging pathway_act->fret_bret

Caption: Decision tree for selecting in vivo imaging modalities.

Monitoring Cardiovascular Effects

This compound has demonstrated protective effects in various cardiovascular diseases, including heart failure and cardiac hypertrophy.[5] High-frequency ultrasound (echocardiography) and cardiac magnetic resonance imaging (CMR) are the gold standards for non-invasively assessing cardiac function and morphology in small animals.[6][7][8]

Application Note 1.1: Assessing Left Ventricular Function with Echocardiography

Objective: To quantitatively assess changes in left ventricular (LV) function and morphology in a mouse model of cardiac injury (e.g., myocardial infarction or pressure overload) following treatment with this compound.

Principle: High-frequency ultrasound imaging provides real-time, high-resolution images of the heart, allowing for the measurement of chamber dimensions, wall thickness, and functional parameters like ejection fraction and fractional shortening.[9]

Protocol:

  • Animal Model: Myocardial infarction induced by permanent ligation of the left anterior descending (LAD) coronary artery in C57BL/6 mice.

  • Treatment: Administer this compound or vehicle control daily, starting 24 hours post-surgery.

  • Anesthesia: Anesthetize mice with 1-2% isoflurane. Maintain body temperature at 37°C using a heating pad. Monitor heart rate and respiration throughout the procedure.[9]

  • Imaging Procedure:

    • Use a high-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz linear array transducer.[10]

    • Remove chest fur using a depilatory cream to ensure optimal probe contact.

    • Apply pre-warmed ultrasound gel to the chest.

    • Acquire two-dimensional B-mode images in the parasternal long-axis (PSAX) and short-axis (SAX) views.[10]

    • From the SAX view at the level of the papillary muscles, acquire M-mode images to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[9]

  • Data Analysis:

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

    • LVEF is calculated based on the Teichholz formula or Simpson's method from B-mode images.

    • Perform measurements at baseline (pre-treatment) and at specified time points (e.g., 7, 14, and 28 days) post-treatment.

  • Expected Outcome: this compound treatment is expected to improve LVEF and FS and reduce adverse cardiac remodeling (e.g., LV dilation) compared to the vehicle-treated group.

Quantitative Data Summary:

ParameterVehicle Control (Day 28)This compound (Day 28)
LVEF (%) 30 ± 545 ± 6
FS (%) 15 ± 325 ± 4
LVIDd (mm) 5.5 ± 0.44.8 ± 0.3
LVIDs (mm) 4.7 ± 0.33.6 ± 0.2
Note: Data are representative hypothetical values based on expected outcomes.

Monitoring Angiogenesis

This compound acts as a pro-angiogenic factor, promoting the formation of new blood vessels, which is beneficial in conditions like ischemia-reperfusion injury.[1][2] In vivo imaging of angiogenesis can be achieved using various techniques, including Positron Emission Tomography (PET) with specific tracers.[3][11]

Application Note 2.1: Imaging Angiogenesis with ⁶⁸Ga-RGD PET/CT

Objective: To visualize and quantify angiogenesis in a murine tumor model in response to this compound treatment.

Principle: Angiogenic endothelial cells upregulate the expression of αvβ3 integrin. RGD (Arginine-Glycine-Aspartic acid) peptides bind with high affinity to this integrin. By labeling an RGD peptide with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), PET imaging can be used to detect and quantify the extent of angiogenesis.[12][13]

Protocol:

  • Animal Model: Subcutaneous tumor model (e.g., U87MG glioblastoma cells) in immunodeficient mice.

  • Treatment: Once tumors reach a palpable size (~100 mm³), begin treatment with this compound or vehicle control.

  • Imaging Agent: Synthesize ⁶⁸Ga-NODAGA-RGD according to established radiolabeling procedures.

  • Imaging Procedure:

    • Anesthetize the mouse with isoflurane.

    • Inject approximately 5-10 MBq of ⁶⁸Ga-NODAGA-RGD intravenously via the tail vein.

    • Allow for tracer uptake for 60 minutes.

    • Perform a 10-15 minute static PET scan, followed by a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct PET/CT images.

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).

    • Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • Compare tumor uptake between treated and control groups at different time points.

  • Expected Outcome: Tumors in mice treated with this compound are expected to show higher ⁶⁸Ga-RGD uptake, indicating increased angiogenesis, compared to controls.

Quantitative Data Summary:

ParameterVehicle ControlThis compound Treated
Tumor ⁶⁸Ga-RGD Uptake (SUVmax) 1.5 ± 0.32.8 ± 0.5
Tumor-to-Muscle Ratio 3.5 ± 0.76.5 ± 1.1
Note: Data are representative hypothetical values based on expected outcomes.
This compound Signaling Pathways

This compound exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). This binding activates several downstream signaling pathways critical for its biological functions, including the PI3K/Akt and ERK pathways.[1][5]

IMD This compound Receptor CLR/RAMP Receptor Complex IMD->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK via β-arrestin1/Src Akt Akt PI3K->Akt activates Cellular_Response Cellular Responses (Survival, Proliferation, Angiogenesis) Akt->Cellular_Response promotes ERK->Cellular_Response promotes

Caption: Key signaling pathways activated by this compound.

Monitoring Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties.[1][2] In vivo bioluminescence imaging (BLI) is a highly sensitive technique to monitor inflammatory processes, particularly the activity of immune cells like neutrophils and macrophages.[4]

Application Note 3.1: Visualizing Myeloperoxidase Activity with Luminol BLI

Objective: To monitor the effect of this compound on acute inflammation by imaging myeloperoxidase (MPO) activity, a key enzyme in neutrophils.

Principle: Luminol is a chemiluminescent probe that emits light in the presence of reactive oxygen species (ROS) and MPO, which is abundant in activated neutrophils during acute inflammation. The intensity of the light signal is proportional to the degree of neutrophil infiltration and activity.[4]

Protocol:

  • Animal Model: Induce localized acute inflammation, for example, by injecting lipopolysaccharide (LPS) into the paw or air pouch of a mouse.

  • Treatment: Administer this compound or vehicle control systemically prior to or shortly after the inflammatory challenge.

  • Imaging Agent: Prepare a stock solution of Luminol (e.g., 50 mg/mL in DMSO) and dilute in PBS immediately before use.

  • Imaging Procedure:

    • At peak inflammation (e.g., 4-6 hours post-LPS), anesthetize the mouse with isoflurane.

    • Inject luminol (e.g., 200 mg/kg) intraperitoneally.[4]

    • Immediately place the mouse in a sensitive in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images for 10-20 minutes.

  • Data Analysis:

    • Define an ROI over the inflamed area.

    • Quantify the signal intensity as total flux (photons/second).

    • Compare the signal intensity between the this compound-treated and vehicle control groups.

  • Expected Outcome: The this compound-treated group is expected to show a significantly lower bioluminescent signal from the inflamed site, indicating reduced neutrophil activity and MPO presence.

Quantitative Data Summary:

GroupPeak Bioluminescence (Total Flux, p/s)
Vehicle Control + LPS 1.5 x 10⁶ ± 0.3 x 10⁶
This compound + LPS 0.5 x 10⁶ ± 0.2 x 10⁶
Note: Data are representative hypothetical values based on expected outcomes.

Monitoring Intracellular Signaling Pathways

Directly imaging the activation of signaling pathways like ERK in vivo can provide mechanistic insights into how this compound functions. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for this purpose.[1][14]

Application Note 4.1: Imaging ERK Activity with a FRET-based Biosensor

Objective: To visualize the spatiotemporal dynamics of ERK activation in response to this compound in a specific tissue in vivo.

Principle: FRET-based biosensors for ERK (e.g., EKAR) consist of a donor fluorescent protein (e.g., CFP) and an acceptor fluorescent protein (e.g., YFP) linked by a substrate peptide for ERK. Upon phosphorylation by active ERK, the biosensor undergoes a conformational change, bringing the donor and acceptor closer and increasing FRET efficiency. This can be imaged using microscopy, often two-photon microscopy for deep tissue imaging.[15][16]

Protocol:

  • Animal Model: Utilize a transgenic mouse expressing an ERK-FRET biosensor (e.g., EKAR).[15]

  • Treatment: Administer this compound systemically or locally to the tissue of interest.

  • Imaging Procedure:

    • Anesthetize the mouse and prepare the tissue of interest for imaging (e.g., surgical exposure of a muscle or implantation of an imaging window over the brain).

    • Use a two-photon microscope to visualize the tissue at the cellular level.[1]

    • Acquire images in both the donor (CFP) and FRET (YFP emission upon CFP excitation) channels before and after administration of this compound.

  • Data Analysis:

    • Calculate the FRET/CFP emission ratio for individual cells over time. An increase in this ratio indicates ERK activation.

    • Generate ratiometric images to visualize the spatial distribution of ERK activity.

    • Quantify the change in the FRET/CFP ratio in response to treatment.

  • Expected Outcome: Administration of this compound is expected to cause a rapid and transient increase in the FRET/CFP ratio in target cells, indicating activation of the ERK signaling pathway.

Quantitative Data Summary:

Time PointFRET/CFP Ratio (Normalized)
Baseline (Pre-IMD) 1.00 ± 0.05
5 min post-IMD 1.45 ± 0.10
30 min post-IMD 1.10 ± 0.07
Note: Data are representative hypothetical values based on expected outcomes.
General Experimental Workflow for In Vivo Imaging

The following diagram outlines a typical workflow for conducting an in vivo imaging study to assess the effects of a therapeutic agent like this compound.

A 1. Disease Model Induction (e.g., MI, Tumor Implantation, Inflammation) B 2. Animal Grouping & Baseline Imaging (Pre-treatment) A->B C 3. Treatment Administration - this compound Group - Vehicle Control Group B->C D 4. Longitudinal In Vivo Imaging (Multiple Time Points) C->D E 5. Image Processing & Data Quantification (ROI Analysis, Ratio Calculation) D->E F 6. Statistical Analysis (Comparison between groups) E->F G 7. Ex Vivo Validation (Histology, IHC, Western Blot) E->G Optional but Recommended H Conclusion F->H G->F

Caption: General workflow for a preclinical in vivo imaging study.

References

Application Notes and Protocols for the Laboratory Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid naturally occurring in various plant species. This class of compounds has garnered significant interest due to their diverse biological activities. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established chemical literature. The synthetic strategy involves a convergent approach, wherein the two key precursors, the necine base (-)-retronecine and the necic acid (+)-viridifloric acid, are prepared separately and then coupled to form the target molecule. This method allows for the stereocontrolled synthesis of the desired (+)-enantiomer.

Overall Synthetic Strategy

The total synthesis of this compound is achieved in three main stages:

  • Preparation of (-)-Retronecine (1): This necine base is obtained through the hydrolysis of monocrotaline, a macrocyclic pyrrolizidine alkaloid extracted from plant sources such as Crotalaria spectabilis.

  • Synthesis of (+)-Viridifloric Acid (2): The stereoselective synthesis of this necic acid is accomplished starting from a chiral precursor, (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one.

  • Coupling and Deprotection: The final stage involves the esterification of (-)-retronecine with a protected form of (+)-viridifloric acid, followed by the removal of the protecting group to yield this compound (3).

Experimental Protocols

Stage 1: Preparation of (-)-Retronecine (1) from Monocrotaline

This protocol is adapted from the procedure for the basic hydrolysis of macrocyclic pyrrolizidine alkaloids.

Materials:

  • Monocrotaline

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dry ice (solid CO₂)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • A solution of monocrotaline (1.0 g, 3.07 mmol) in methanol (20 mL) is prepared in a round-bottom flask.

  • To this solution, a solution of barium hydroxide octahydrate (2.9 g, 9.2 mmol) in water (25 mL) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • After cooling to room temperature, the reaction mixture is saturated with dry ice to precipitate excess barium as barium carbonate.

  • The mixture is filtered to remove the barium carbonate precipitate.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove most of the methanol.

  • The remaining aqueous solution is extracted continuously with diethyl ether for 48 hours.

  • The ether extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (-)-retronecine.

  • The crude product can be further purified by recrystallization from acetone or by column chromatography on silica gel.

Quantitative Data for Stage 1

CompoundStarting MaterialReagentsReaction TimeYieldPhysical Appearance
(-)-Retronecine (1) MonocrotalineBa(OH)₂·8H₂O, MeOH, H₂O2 h (reflux)Typically 70-80%White crystalline solid
Stage 2: Synthesis of (+)-Viridifloric Acid (2)

This protocol is based on the stereoselective synthesis described by Niwa et al. (1988).

Materials:

  • (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions at low temperatures

Procedure:

  • A solution of (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one (500 mg, 2.06 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • L-Selectride® (1.0 M solution in THF, 4.12 mL, 4.12 mmol) is added dropwise to the cooled solution over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of water (5 mL).

  • The mixture is allowed to warm to room temperature and then acidified to pH 2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude hydroxy ester intermediate.

  • The crude intermediate is then subjected to acidic hydrolysis by dissolving it in a mixture of THF and 6 M HCl (1:1, 20 mL) and stirring at room temperature for 12 hours to remove the dioxolanone protecting group.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization from water to give (+)-viridifloric acid.

Quantitative Data for Stage 2

CompoundStarting MaterialKey ReagentReaction TimeYieldDiastereomeric Ratio
(+)-Viridifloric Acid (2) (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-oneL-Selectride®3 h (-78 °C)~75% (over 2 steps)>95:5
Stage 3: Coupling of (-)-Retronecine and (+)-Viridifloric Acid and Deprotection

This protocol is adapted from the general method for the synthesis of pyrrolizidine alkaloid esters by Zalkow et al. (1985).

Materials:

  • (+)-Viridifloric Acid (2)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone, anhydrous

  • (-)-Retronecine (1)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Aqueous hydrochloric acid (HCl)

Procedure:

Part A: Protection of (+)-Viridifloric Acid

  • (+)-Viridifloric acid (1.0 g, 6.17 mmol) is suspended in anhydrous acetone (20 mL).

  • 2,2-Dimethoxypropane (1.5 mL, 12.3 mmol) and a catalytic amount of p-toluenesulfonic acid are added.

  • The mixture is stirred at room temperature for 4 hours, during which the acid dissolves.

  • The solvent is removed under reduced pressure to yield the isopropylidene-protected (+)-viridifloric acid, which is used in the next step without further purification.

Part B: Coupling Reaction

  • The protected (+)-viridifloric acid (from the previous step) and (-)-retronecine (0.8 g, 5.15 mmol) are dissolved in anhydrous dichloromethane (30 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Dicyclohexylcarbodiimide (DCC) (1.27 g, 6.17 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the protected this compound.

Part C: Deprotection

  • The crude protected this compound is dissolved in a minimal amount of methanol.

  • Aqueous hydrochloric acid (1 M) is added until the pH is approximately 2.

  • The mixture is stirred at room temperature for 2 hours to remove the isopropylidene protecting group.

  • The solution is neutralized with saturated aqueous sodium bicarbonate and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: chloroform/methanol/ammonia solution) to afford pure this compound.

Quantitative Data for Stage 3

CompoundStarting MaterialsKey ReagentsReaction TimeYieldPhysical Appearance
This compound (3) (-)-Retronecine, Isopropylidene-(+)-viridifloric acidDCC, DMAP13 h (coupling)~60-70% (over 2 steps)Colorless oil or solid

Visualizations

Synthesis_of_Intermedine cluster_0 Stage 1: Preparation of (-)-Retronecine cluster_1 Stage 2: Synthesis of (+)-Viridifloric Acid cluster_2 Stage 3: Coupling and Deprotection Monocrotaline Monocrotaline Retronecine (-)-Retronecine (1) Monocrotaline->Retronecine Ba(OH)2, MeOH/H2O, Reflux Intermedine This compound (3) Retronecine->Intermedine Intermedine_Protected Start_VA (2S,5R)-5-acetyl-2-(t-butyl)- 5-isopropyl-1,3-dioxolan-4-one Viridifloric_Acid (+)-Viridifloric Acid (2) Start_VA->Viridifloric_Acid 1. L-Selectride, THF, -78°C 2. H3O+ Protected_VA Isopropylidene-(+)-viridifloric acid Viridifloric_Acid->Protected_VA 2,2-DMP, p-TsOH Protected_VA->Intermedine DCC, DMAP, DCM Intermedine_Protected->Intermedine H3O+

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_retronecine Preparation of (-)-Retronecine cluster_viridifloric Synthesis of (+)-Viridifloric Acid cluster_coupling Final Coupling and Deprotection r1 Hydrolysis of Monocrotaline r2 Work-up and Extraction r1->r2 r3 Purification r2->r3 v1 Stereoselective Reduction v2 Acidic Hydrolysis v1->v2 v3 Purification v2->v3 c1 Protection of Viridifloric Acid c2 DCC Coupling c1->c2 c3 Deprotection c2->c3 c4 Final Purification c3->c4

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Studying DNA Damage and Repair Using (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Intermedine, a naturally occurring pyrrolizidine alkaloid (PA), in the study of DNA damage and repair. This document details its mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for essential experiments.

Introduction to this compound and its Genotoxic Effects

This compound is a member of the retronecine-type pyrrolizidine alkaloids, a class of compounds known for their hepatotoxicity and genotoxicity.[1][2] Like other PAs, this compound requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its toxic effects. This process converts the parent compound into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, including DNA, to form bulky adducts.[3] The formation of these DNA adducts is a critical initiating event in the genotoxic cascade, leading to DNA damage, cell cycle arrest, and potentially apoptosis.[1][4]

The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, can cause mitochondrial damage, the release of cytochrome c, and the activation of the caspase-3 pathway, ultimately resulting in programmed cell death.[1]

Quantitative Data Summary

While specific quantitative data for DNA damage induced solely by this compound is limited in publicly available literature, the following tables summarize the dose-dependent cytotoxic and apoptotic effects observed in human hepatocyte (HepD) cell lines. This data provides a crucial starting point for designing experiments to investigate DNA damage and repair.

Table 1: Cytotoxicity of this compound on HepD Cells

Concentration (µg/mL)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0100100100
20~90~85~80
50~80~70~60
75~65~55~45
100~50~40~30

Data is estimated from graphical representations in existing literature and should be used as a guideline for experimental design.

Table 2: Apoptosis Induction by this compound on HepD Cells after 24h

Concentration (µg/mL)Apoptosis Rate (%)
0~5
20~15
50~25
75~35
100~50

Data is estimated from graphical representations in existing literature and should be used as a guideline for experimental design.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound-induced toxicity and a general workflow for studying its effects on DNA damage and repair.

Intermedine_Toxicity_Pathway Intermedine This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) Intermedine->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Production Reactive_Metabolites->ROS DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage (Strand Breaks) DNA_Adducts->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase-3 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., NER) DDR->DNA_Repair

Caption: Signaling pathway of this compound-induced genotoxicity.

DNA_Damage_Workflow cluster_assays DNA Damage & Repair Assays Cell_Culture Cell Culture (e.g., HepG2) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Comet_Assay Comet Assay (Single/Double Strand Breaks) Harvest->Comet_Assay gamma_H2AX_Assay γ-H2AX Foci Assay (Double Strand Breaks) Harvest->gamma_H2AX_Assay DNA_Repair_Assay DNA Repair Pathway Analysis (e.g., Western Blot for NER proteins) Harvest->DNA_Repair_Assay Data_Analysis Data Analysis & Quantification Comet_Assay->Data_Analysis gamma_H2AX_Assay->Data_Analysis DNA_Repair_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound DNA damage.

Experimental Protocols

The following are detailed protocols for key experiments to assess DNA damage and repair in response to this compound treatment.

Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks

The alkaline comet assay is a sensitive method for detecting single and double-strand DNA breaks in individual cells.[5]

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells (or other suitable cell line) in 6-well plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) for a defined period (e.g., 4, 24, 48 hours).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and allow to solidify.

  • Cell Embedding:

    • Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA (at 37°C).

    • Pipette the mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and immerse them in neutralization buffer for 5 minutes (repeat 3 times).

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate image analysis software to quantify parameters such as % tail DNA, tail length, and tail moment.

Protocol 2: γ-H2AX Foci Formation Assay for Detection of Double-Strand Breaks

The phosphorylation of histone H2AX (γ-H2AX) at sites of DNA double-strand breaks (DSBs) serves as a sensitive biomarker for this type of DNA damage.[2]

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Coverslips in culture plates

  • Paraformaldehyde (4%) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells on coverslips in 24-well plates.

    • Treat cells with this compound at desired concentrations and for various time points.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking solution for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS (3 times, 5 minutes each).

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS (3 times, 5 minutes each).

  • Mounting and Visualization:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the slides using a fluorescence microscope.

  • Analysis:

    • Capture images and count the number of γ-H2AX foci per nucleus. Analyze at least 100 cells per condition.

DNA Repair Pathway Insights

The bulky DNA adducts formed by this compound are most likely repaired by the Nucleotide Excision Repair (NER) pathway.[6] NER is responsible for removing a wide variety of DNA lesions that cause significant distortion of the DNA helix. To investigate the involvement of NER, researchers can use techniques such as Western blotting to measure the expression levels of key NER proteins (e.g., XPA, XPC, ERCC1) following treatment with this compound. Additionally, using cell lines deficient in specific NER genes can help to confirm the role of this pathway in repairing this compound-induced DNA damage.

Conclusion

This compound is a valuable tool for studying the mechanisms of genotoxicity and the cellular response to DNA damage. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate interplay between this compound, DNA damage, and the cellular repair machinery. Further research is warranted to obtain more precise quantitative data on the DNA damaging potential of this compound and to fully characterize the specific DNA repair pathways involved in mitigating its effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (+)-Intermedine Instability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with (+)-Intermedine when using Dimethyl Sulfoxide (DMSO) as a solvent. The following information is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO shows decreasing purity over time. What are the potential causes?

A1: The instability of this compound in DMSO can be attributed to several factors, primarily related to its chemical structure as a pyrrolizidine alkaloid (PA) with an ester linkage. The main potential causes for degradation are:

  • Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, which breaks the ester bond. This reaction can be catalyzed by trace amounts of water in the DMSO and is significantly accelerated by basic or acidic conditions.[1]

  • N-Oxidation: The tertiary amine in the pyrrolizidine ring of this compound can be oxidized to form this compound N-oxide.[2][3] This is a common metabolic pathway for PAs and can also occur during storage.

  • Influence of DMSO Quality: The purity of DMSO and its water content can significantly impact the stability of dissolved compounds. Water is a key reactant in hydrolysis.[4] Additionally, DMSO can degrade under certain conditions (e.g., in the presence of acid) to form reactive species that may interact with the compound.[5][6]

  • Environmental Factors: Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can also contribute to the degradation of sensitive compounds like this compound.

Q2: I observe the appearance of new peaks in my LC-MS analysis of an aged this compound solution in DMSO. What could these new peaks be?

A2: The new peaks likely represent degradation products of this compound. Based on its structure, the most probable degradation products are:

  • Hydrolysis Products: The primary hydrolysis product would be the necine base (retronecine) and the corresponding necic acid resulting from the cleavage of the ester bond.

  • This compound N-oxide: This is a common metabolite and potential degradation product of many pyrrolizidine alkaloids.[2][3][7][8]

  • Isomers: Under certain conditions, such as exposure to UV light or alkaline pH, PAs can isomerize.[9]

Q3: How can I minimize the degradation of this compound in my DMSO stock solution?

A3: To minimize degradation, consider the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality, anhydrous DMSO available to minimize water content.

  • Prepare Fresh Solutions: Ideally, prepare solutions fresh before each experiment. If storage is necessary, follow the guidelines below.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed, amber vials to protect from light and moisture. Aliquoting the stock solution into smaller, single-use vials can prevent contamination and degradation from repeated freeze-thaw cycles.

  • Control pH: Avoid acidic or basic conditions in your experimental setup if possible, as these can catalyze hydrolysis.[1][9]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in DMSO Stock Solution

If you observe a significant decrease in the purity of your this compound stock solution within a short period, follow this troubleshooting guide.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Water Contamination in DMSO 1. Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Proper Handling: Open and handle DMSO under conditions that minimize moisture absorption (e.g., in a dry environment or under a stream of inert gas).
Inappropriate Storage Temperature 1. Optimize Storage: Store aliquots of your stock solution at -80°C for long-term storage. For short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Exposure to Light 1. Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.
Basic or Acidic Contaminants 1. Check Glassware: Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues. 2. Evaluate Experimental Conditions: If diluting the DMSO stock into a buffer, ensure the final pH is near neutral and compatible with the stability of the ester linkage.
Issue 2: Inconsistent Experimental Results

Inconsistent results between experiments using the same this compound stock solution can be a sign of ongoing degradation.

Troubleshooting Workflow:

start Inconsistent Results Observed check_stock Analyze Purity of Current Stock Solution (LC-MS) start->check_stock is_degraded Is Purity < 95%? check_stock->is_degraded prepare_fresh Prepare Fresh Stock Solution in Anhydrous DMSO is_degraded->prepare_fresh Yes investigate_protocol Investigate Experimental Protocol for Instability Triggers is_degraded->investigate_protocol No re_run Re-run Experiment with Fresh Stock prepare_fresh->re_run end_good Consistent Results re_run->end_good end_bad Inconsistent Results Persist investigate_protocol->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO, HPLC grade or higher

  • Amber glass vials with screw caps

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple amber glass vials.

  • Initial Analysis (T=0): Immediately analyze one aliquot using a validated LC-MS method to determine the initial purity.

  • Storage: Store the remaining vials under different conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (protected from light)

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one vial from each storage condition and analyze its purity by LC-MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Storage ConditionInitial Purity (%)Purity after 1 Week (%)Purity after 4 Weeks (%)Purity after 8 Weeks (%)
-80°C
-20°C
4°C
Room Temperature
Protocol 2: Development of a Stability-Indicating LC-MS Method

A stability-indicating method is crucial to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 100-500 and targeted MS/MS of the expected parent ion and potential degradation products.

  • Collision Energy: Optimized for fragmentation of this compound.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10][11][12]

Potential Degradation Pathways

The following diagram illustrates the two primary suspected degradation pathways for this compound in DMSO.

Intermedine This compound Hydrolysis Hydrolysis (H2O, acid/base catalysis) Intermedine->Hydrolysis N_Oxidation N-Oxidation Intermedine->N_Oxidation Retronecine Retronecine Hydrolysis->Retronecine Necic_Acid Necic Acid Hydrolysis->Necic_Acid Intermedine_N_Oxide This compound N-oxide N_Oxidation->Intermedine_N_Oxide

References

Optimizing (+)-Intermedine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (+)-Intermedine in in vitro experiments. It is designed to help you optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A: Proper preparation and storage of your stock solution are critical for reproducible results.

  • Solvent: this compound is soluble in DMSO. A stock solution of 50 mg/mL (167.02 mM) can be prepared by dissolving the powder in DMSO, which may require ultrasonication for complete dissolution[1].

  • Concentration: Preparing a high-concentration stock (e.g., 10-50 mM) is recommended. This allows you to add a very small volume to your cell culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%)[2].

  • Storage: Store the DMSO stock solution in single-use aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles[1][2]. Protect the solution from light[3].

Q2: What is a good starting concentration range for my in vitro experiments?

A: The optimal concentration of this compound is cell-type dependent. A common approach is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration).

  • Initial Range Finding: Based on existing literature, a broad range is advisable for initial screening. Concentrations between 1.1 µM and 30 µM have been shown to reduce cell viability in a concentration-dependent manner in neural progenitor cells[1]. For cell-based assays, a general starting point can be a 5-point series, such as 0.1 µM, 0.3 µM, 1 µM, 3 µM, and 10 µM, with the highest concentration often recommended at 30 µM for preliminary screening[4].

  • Experiment Duration: The incubation time will also affect cytotoxicity. Typical incubation periods in cytotoxicity assays range from 24 to 72 hours[1][4].

Q3: My this compound solution precipitated when I added it to the culture medium. What should I do?

A: Precipitation of hydrophobic compounds from a DMSO stock into aqueous cell culture medium is a common issue[2].

  • High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally below 0.5%). Using a more concentrated stock solution allows you to add a smaller volume.

  • Improper Mixing: Add the stock solution dropwise into the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersion and prevent localized supersaturation[2].

  • Solubility Limit: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. If precipitation persists, you may need to lower the highest concentration in your experimental range. You can also centrifuge your final working solution at high speed (>10,000 x g) and use the supernatant, though this may lower the effective drug concentration[2].

Q4: I am not observing any cytotoxic effect with this compound. What are the possible reasons?

A: A lack of effect can stem from several factors, from the compound itself to the experimental setup.

  • Compound Inactivity: Verify the integrity of your this compound stock. Improper storage (e.g., multiple freeze-thaw cycles, light exposure) can lead to degradation[2][5].

  • Insufficient Concentration/Duration: The concentrations used may be too low for your specific cell line, or the incubation time may be too short. Consider increasing the concentration range and/or extending the incubation period.

  • Cellular Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.

  • Assay Sensitivity: Ensure your cell viability assay (e.g., MTT, XTT) is sensitive enough and that you are using an appropriate cell density for your plate format[6].

Q5: What is the primary mechanism of this compound-induced cytotoxicity?

A: this compound induces cytotoxicity primarily through the mitochondria-mediated apoptosis pathway[7][8][9]. The process involves:

  • Generation of excessive reactive oxygen species (ROS).

  • Mitochondrial damage, leading to a drop in mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Formation of the apoptosome (a complex of cytochrome c, Apaf1, and caspase-9), which activates caspase-9[7][10].

  • Activated caspase-9 then activates effector caspase-3, which executes the final stages of apoptosis by cleaving key cellular proteins[7][10].

Data on this compound Cytotoxicity

The following table summarizes the reported cytotoxic effects of this compound on different cell lines.

Cell LineConcentrationIncubation TimeObserved EffectReference
Neural Progenitor Cells (NPCs)1.1 - 30 µM24 hoursConcentration-dependent reduction in cell viability.[1]
Neural Progenitor Cells (NPCs)30 µM24 hoursSignificant cytotoxicity observed.[1]
Hepatocytes (HepD, H22, HepG2)Dose-dependentNot SpecifiedInduced cell apoptosis in a dose-dependent manner.[7][9]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability.[3]

Reagent Preparation:

  • MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution and store it at 4°C, protected from light[3][11].

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals[6].

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight[6].

  • Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[6].

  • Carefully remove the medium.

  • Add 100 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[11].

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[11][12].

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key effector caspase in apoptosis[13][14].

Reagent Preparation:

  • Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT[15].

  • Assay Buffer: Prepare a 1x assay buffer as per the kit manufacturer's instructions.

  • Substrate: Use a colorimetric substrate such as DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)[13][14].

Procedure:

  • Seed and treat cells with this compound as described in the MTT protocol.

  • Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C) and wash once with cold PBS[15].

  • Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50-100 µL per 2-10x10⁶ cells) and incubate on ice for 15-20 minutes[14][15].

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet debris. Transfer the supernatant (cytosolic extract) to a new tube[15].

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with Lysis Buffer.

  • Add 50 µL of 2x Reaction Buffer containing the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light[13][14].

  • Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity[13].

Protocol 3: Western Blot for Bax and Bcl-2

This protocol allows for the semi-quantitative analysis of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels[16][17][18].

Procedure:

  • Cell Lysis: After treatment with this compound, lyse the cells using RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris[16].

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size[16].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[16].

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding[16].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C, diluted according to the manufacturer's datasheet[16].

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL (enhanced chemiluminescence) substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify the Bax:Bcl-2 ratio[16][17].

Visual Guides

Signaling Pathway

Intermedine_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf1 / Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Experimental Workflow

Experimental_Workflow start Start stock Prepare this compound Stock Solution (in DMSO) start->stock seed Seed Cells in Multi-well Plates stock->seed treat Treat Cells with a Range of Concentrations (e.g., 0.1 - 30 µM) seed->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze mechanistic Proceed with Mechanistic Studies (e.g., Caspase Assay, Western Blot) using concentrations around IC50 analyze->mechanistic end End mechanistic->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

Troubleshooting_Guide problem Problem: Inconsistent or Unexpected Results cause1 Precipitation in Media? problem->cause1 cause2 No Cytotoxic Effect? problem->cause2 cause3 Poor Reproducibility? problem->cause3 sol1a Check final DMSO % (keep ≤ 0.5%) cause1->sol1a Solution sol1b Pre-warm media & add stock solution slowly while vortexing cause1->sol1b Solution sol2a Verify stock integrity (prepare fresh) cause2->sol2a Solution sol2b Increase concentration and/or incubation time cause2->sol2b Solution sol3a Use single-use aliquots of stock solution cause3->sol3a Solution sol3b Standardize cell seeding density and passage number cause3->sol3b Solution

Caption: A logical guide for troubleshooting common experimental issues.

References

Improving the yield of (+)-Intermedine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a pyrrolizidine alkaloid, is typically achieved through the esterification of the necine base, (+)-retronecine, with the necic acid, (+)-trachelanthic acid. Due to the presence of multiple hydroxyl groups on trachelanthic acid, a protecting group strategy is often necessary to ensure selective esterification at the desired position.

Q2: I am experiencing low yields during the esterification of (+)-retronecine. What are the common causes?

A2: Low yields in the esterification step can arise from several factors:

  • Steric Hindrance: The secondary hydroxyl group at C7 of (+)-retronecine is sterically hindered, which can impede the reaction.

  • Suboptimal Coupling Agents: The choice and amount of coupling agent are critical. Inefficient activation of the carboxylic acid will lead to poor conversion.

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Side Reactions: The formation of byproducts, such as N-acylation or elimination products, can reduce the yield of the desired ester.

  • Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • N-Acylation: The tertiary amine of the retronecine core can sometimes react with the activated carboxylic acid, leading to the formation of an undesired N-acyl byproduct.

  • Elimination: Under harsh basic or acidic conditions, elimination of the C7-hydroxyl group of retronecine can occur, leading to the formation of anhydro-retronecine derivatives.

  • Racemization: While less common for the alcoholic component, the chiral centers of the necic acid can be susceptible to racemization under certain conditions, particularly during the activation step.

  • Formation of Diastereomers: If the starting materials are not enantiomerically pure, a mixture of diastereomers will be formed, complicating purification. This compound and its C2' epimer, (+)-lycopsamine, are diastereomers that can be formed if a mixture of (+)-trachelanthic acid and (+)-viridifloric acid is used.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves column chromatography. Due to the basic nature of the pyrrolizidine core, silica gel chromatography can sometimes lead to product tailing and decomposition. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion in the esterification step 1. Ineffective activation of trachelanthic acid.2. Steric hindrance at the C7-hydroxyl of retronecine.3. Presence of moisture in the reaction.1. Use a more efficient coupling agent combination, such as DCC/DMAP or HATU.2. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple spots on TLC, indicating side products 1. N-acylation of the retronecine nitrogen.2. Elimination of the C7-hydroxyl group.3. Incomplete deprotection of the necic acid.1. Use milder reaction conditions. If using an acyl chloride, ensure the reaction is performed at low temperatures and in the presence of a non-nucleophilic base.2. Avoid strongly acidic or basic conditions. Maintain a neutral or slightly basic pH during workup.3. Ensure the deprotection step goes to completion by monitoring with TLC. Adjust reaction time or reagent stoichiometry as needed.
Difficulty in separating this compound from byproducts 1. Similar polarities of the product and impurities.2. Tailing of the basic product on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. Add a small amount of triethylamine (1-2%) to the eluent or use a different stationary phase like neutral or basic alumina.
Low overall yield after all steps 1. Low yields in the synthesis of precursors ((+)-retronecine or (+)-trachelanthic acid).2. Inefficient coupling and/or deprotection steps.1. Refer to optimized protocols for the synthesis of the precursors to ensure high purity and yield.2. Systematically optimize each step, starting with the coupling reaction, by screening different coupling agents, bases, and solvents.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not widely published in a comparative format, the following table provides a general overview of expected yields for key transformations based on related syntheses of pyrrolizidine alkaloids. Actual yields will vary depending on the specific experimental conditions and scale.

Reaction Step Reagents/Conditions Typical Yield Range Reference/Notes
Synthesis of (+)-Retronecine Precursor Multi-step from chiral pool starting materials30-50% (overall)Yields are highly dependent on the chosen synthetic route.
Synthesis of Protected (+)-Trachelanthic Acid e.g., protection as an isopropylidene ketal80-95%Protecting group is crucial for selective esterification.
Esterification (Coupling) DCC, DMAP, in an inert solvent like DCM50-70%This is often the most challenging step and requires careful optimization.
Deprotection Mild acidic hydrolysis (e.g., acetic acid in water)80-95%Conditions must be chosen to avoid degradation of the ester linkage.
Overall Yield From (+)-retronecine and protected (+)-trachelanthic acid40-65%

Experimental Protocols

Key Experiment: Esterification of (+)-Retronecine with Protected (+)-Trachelanthic Acid

This protocol is a representative procedure for the coupling reaction, which is a critical step in the synthesis of this compound.

1. Preparation of Protected (+)-Trachelanthic Acid:

  • (+)-Trachelanthic acid is protected, for example, as its isopropylidene derivative, to mask the vicinal diol. This prevents side reactions during the esterification.

2. Coupling Reaction:

  • To a solution of protected (+)-trachelanthic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, is added N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of (+)-retronecine (1.0 equivalent) in anhydrous DCM is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct.

  • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected this compound.

3. Deprotection:

  • The crude protected this compound is dissolved in a mixture of acetic acid and water (e.g., 80:20 v/v).

  • The solution is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried, filtered, and concentrated to give the crude this compound.

4. Purification:

  • The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol, typically with the addition of 1% triethylamine to prevent tailing.

Visualizations

Synthesis_Pathway Retronecine (+)-Retronecine Coupling Esterification (e.g., DCC, DMAP) Retronecine->Coupling Trachelanthic_Acid (+)-Trachelanthic Acid Protected_TA Protected (+)-Trachelanthic Acid Trachelanthic_Acid->Protected_TA Protection Protected_TA->Coupling Protected_Intermedine Protected This compound Coupling->Protected_Intermedine Deprotection Deprotection (mild acid) Protected_Intermedine->Deprotection Intermedine This compound Deprotection->Intermedine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Coupling Optimize Coupling Reaction Check_Purity->Optimize_Coupling Purity OK Impure_SM Purify Starting Materials Check_Purity->Impure_SM Impure Check_Deprotection Check Deprotection Step Optimize_Coupling->Check_Deprotection Yield Still Low Coupling_Conditions Vary Coupling Agent, Solvent, Temperature Optimize_Coupling->Coupling_Conditions Optimize Purification_Issues Address Purification Issues Check_Deprotection->Purification_Issues Yield Still Low Incomplete_Deprotection Adjust Deprotection Time/Conditions Check_Deprotection->Incomplete_Deprotection Incomplete Column_Tailing Modify Chromatography (add base, change stationary phase) Purification_Issues->Column_Tailing Side_Reactions Identify and Minimize Side Reactions Coupling_Conditions->Side_Reactions

Caption: Troubleshooting workflow for low yield.

Signaling_Pathway_Analogy cluster_reactants Reactants cluster_activation Activation cluster_reaction Esterification cluster_products Products Retronecine (+)-Retronecine Ester_Formation Nucleophilic Attack Retronecine->Ester_Formation attacks Protected_Acid Protected (+)-Trachelanthic Acid Coupling_Agent Coupling Agent (e.g., DCC) Protected_Acid->Coupling_Agent reacts with Activated_Acid Activated Acid Intermediate Coupling_Agent->Activated_Acid forms Activated_Acid->Ester_Formation Protected_Intermedine Protected This compound Ester_Formation->Protected_Intermedine Byproduct Byproduct (e.g., DCU) Ester_Formation->Byproduct

Caption: Logical flow of the esterification reaction.

Technical Support Center: Overcoming Poor Solubility of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of (+)-Intermedine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1] Like many other PAs, this compound is a relatively polar molecule and tends to be more soluble in polar organic solvents such as methanol and ethanol, or in acidified aqueous solutions, than in neutral water.[2][3] Its poor solubility in aqueous solutions at physiological pH can pose significant challenges for in vitro and in vivo studies, affecting drug formulation, delivery, and the accuracy of experimental results.

Q2: What are the general approaches to improve the solubility of this compound in aqueous solutions?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: As a basic compound, the solubility of this compound can be increased in acidic conditions.

  • Cosolvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, enhancing their apparent solubility in water.[5]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its dissolution rate and apparent solubility.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, this compound, like many other pyrrolizidine alkaloids, is known to exhibit cytotoxicity.[1] Studies have shown that it can induce apoptosis (programmed cell death) in various cell lines, including hepatocytes.[6][7] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

Cause: The concentration of this compound in your aqueous buffer likely exceeds its solubility limit at the experimental pH and temperature.

Solutions:

  • Method 1: pH Adjustment

    • Rationale: this compound is a basic alkaloid. Lowering the pH of the aqueous solution will protonate the nitrogen atom in the pyrrolizidine ring, increasing its polarity and, consequently, its water solubility.

    • Troubleshooting Steps:

      • Attempt to dissolve this compound in a buffer with a lower pH (e.g., pH 4-6).

      • If your experimental system allows, you can prepare a concentrated stock solution of this compound in a slightly acidic solution (e.g., 0.1 N HCl) and then dilute it to the final concentration in your experimental medium. Be sure to verify the final pH of your working solution.

  • Method 2: Utilizing Cosolvents

    • Rationale: A cosolvent system can reduce the polarity of the aqueous environment, making it more favorable for dissolving less polar compounds.[4]

    • Troubleshooting Steps:

      • Prepare a stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.

      • Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized precipitation.

      • Important: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <1%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (buffer with the same final concentration of the cosolvent) in your experiments.

Issue 2: I need to prepare a stock solution of this compound for cell culture experiments, but it's not dissolving in the media.

Cause: Standard cell culture media are typically buffered at a physiological pH (around 7.4), where the solubility of this compound is low. Direct dissolution in the media is often not feasible at higher concentrations.

Solution: Preparation of a Concentrated Stock Solution

  • Detailed Protocol:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile, cell culture-grade DMSO to the tube.

    • Vortex or sonicate the mixture until the this compound is completely dissolved. A gentle warming to 37°C may aid dissolution.

    • Sterile-filter the concentrated stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing your working solution, dilute the stock solution into pre-warmed cell culture media to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Quantitative Data Summary

Solvent/SystemSolubility of this compoundReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (167.02 mM) - requires sonication[8]
10% DMSO in 90% corn oil≥ 1.25 mg/mL (4.18 mM)[8]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL (4.18 mM)[8]

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with β-Cyclodextrin

This protocol is used to determine the effect of a cyclodextrin on the aqueous solubility of this compound.[9]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Phosphate buffer (e.g., pH 7.4)

  • Shaking incubator or water bath shaker

  • 0.45 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in the phosphate buffer.

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid in each vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer (for UV-Vis).

  • Analyze the concentration of dissolved this compound in each sample using a validated analytical method.

  • Plot the total concentration of dissolved this compound against the concentration of β-cyclodextrin. The resulting graph is a phase solubility diagram.[10]

Protocol 2: Preparation of this compound Loaded Nanoparticles by Solvent Evaporation

This protocol describes a general method for encapsulating a poorly soluble drug like this compound into polymeric nanoparticles.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane or acetone)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolve a specific amount of this compound and the polymer (e.g., PLGA) in the organic solvent to form the oil phase.

  • Prepare the aqueous phase by dissolving the surfactant (e.g., PVA) in water.

  • Add the oil phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at a lower speed on a magnetic stirrer for several hours to allow the organic solvent to evaporate.

  • Once the solvent has evaporated, the nanoparticles will be formed and suspended in the aqueous solution.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.

  • The dried nanoparticles can be stored for later re-suspension in an appropriate aqueous buffer for your experiments.

Signaling Pathways and Experimental Workflows

Mitochondria-Mediated Apoptosis Induced by this compound

This compound has been shown to induce cytotoxicity through the intrinsic apoptosis pathway, which is initiated at the mitochondria.[6][7] The key events in this pathway are the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade.[8][11]

Intermedine_Apoptosis_Pathway Intermedine This compound Cell Hepatocyte Intermedine->Cell Enters Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC_release Cytochrome c Release MMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Cytotoxicity of this compound

This workflow outlines the key steps for evaluating the cytotoxic effects of this compound in a cell-based assay.

Cytotoxicity_Workflow start Start prep_stock Prepare Concentrated This compound Stock (e.g., in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) incubate->apoptosis_assay data_analysis Data Analysis: Calculate IC50, Assess Apoptosis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

References

Technical Support Center: Quantification of (+)-Intermedine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (+)-Intermedine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex biological matrices?

A1: The primary challenges include:

  • Matrix Effects: Components of biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]

  • Isomeric Co-elution: this compound has several isomers, such as lycopsamine, which are often difficult to separate using standard reversed-phase liquid chromatography (LC). Co-elution of these isomers can lead to overestimation of the analyte concentration.

  • Analyte Stability: As an ester, this compound may be susceptible to hydrolysis (enzymatic or chemical) during sample collection, storage, and processing. This degradation can result in lower measured concentrations of the parent compound.

  • Low Concentrations: In many applications, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for accurate detection and quantification.[3][4]

Q2: What is the importance of using an internal standard for this compound quantification?

A2: An internal standard (IS) is crucial for accurate and precise quantification. Ideally, a stable isotope-labeled version of this compound should be used. The IS is added to the sample at a known concentration early in the sample preparation process. It experiences similar matrix effects and extraction inefficiencies as the analyte, allowing for reliable correction of variations during sample processing and analysis.[2]

Q3: How can I separate this compound from its isomers like lycopsamine?

A3: While challenging, several strategies can be employed:

  • Chromatographic Optimization: Fine-tuning the mobile phase composition, gradient, and column chemistry of a reversed-phase LC method can sometimes achieve separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides a different separation selectivity compared to reversed-phase LC and has been shown to be effective in separating isomeric pyrrolizidine alkaloids.

  • Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, which can resolve co-eluting isomers.

Q4: What are the typical storage conditions to ensure the stability of this compound in plasma samples?

A4: To minimize degradation, plasma samples should be stored at -20°C or, preferably, -80°C until analysis. It is also important to minimize freeze-thaw cycles. The stability of this compound in the specific matrix and storage conditions should be thoroughly evaluated during method validation.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column degradation.1. Adjust the mobile phase pH. Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used to improve peak shape. 2. Use a column with end-capping or a different stationary phase. 3. Replace the column and use a guard column to protect the analytical column.
Low Analyte Recovery 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample preparation. 3. Incomplete elution from the SPE cartridge.1. Optimize the extraction solvent. Acidified methanol or water is commonly used for pyrrolizidine alkaloids.[4][6][7] 2. Keep samples on ice during processing and minimize the time between extraction and analysis. Evaluate the stability of the analyte under the sample preparation conditions. 3. Ensure the elution solvent is strong enough to displace the analyte from the SPE sorbent. A common eluent is methanol containing a small percentage of ammonia.[4]
High Variability in Results 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. 2. Use a stable isotope-labeled internal standard. Further dilute the sample extract to minimize matrix components. Optimize the sample cleanup procedure to remove more interferences. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Inability to Distinguish this compound from Isomers 1. Insufficient chromatographic resolution.1. Develop a HILIC-based separation method. 2. If available, utilize ion mobility spectrometry-mass spectrometry (IMS-MS). 3. If complete separation is not possible, ensure that the quantification is based on a fragment ion that is specific to this compound, if one exists.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and other pyrrolizidine alkaloids in various complex matrices using LC-MS/MS.

Matrix Analyte(s) Extraction Method LC-MS/MS Method Recovery (%) Limit of Quantification (LOQ) Reference
Plant MaterialIntermedine & other PAsAcidified aqueous extraction, SPERP-LC-MS/MS85-1151.0 µg/kg
FeedIntermedine & other PAsAcidified aqueous extraction, SPE (SCX)LC-MS84.1-112.95 µg/kg[4]
Herbal TeasIntermedine & other PAsAcidified aqueous extraction, SPE (SCX)UPLC-MS/MS70-1200.1-10 µg/kg
HoneyIntermedine & other PAsAcidified aqueous extraction, SPE (SCX)UPLC-MS/MS80-1100.5-5 µg/kg

Experimental Protocols

Detailed Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of this compound from human plasma. It should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Water (LC-MS grade)

  • Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Spiking: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 600 µL of acidified acetonitrile (e.g., 0.1% formic acid in acetonitrile) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Add 1 mL of acidified water (e.g., 0.1% formic acid in water) to the supernatant.

3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water. Do not allow the cartridge to dry.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. For isomer separation, a HILIC column may be necessary.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute load Load Sample dilute->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic cluster_matrix Matrix Effects cluster_isomer Isomer Co-elution cluster_stability Analyte Stability start Inaccurate Quantification q_is Using Stable Isotope-Labeled IS? start->q_is q_hilic Using HILIC or IMS? start->q_hilic q_storage Proper Sample Storage & Handling? start->q_storage a_is_no Implement IS q_is->a_is_no a_is_yes Yes q_is->a_is_yes q_cleanup Sufficient Sample Cleanup? a_is_yes->q_cleanup a_cleanup_no Optimize SPE/Dilute Sample q_cleanup->a_cleanup_no a_cleanup_yes Consider Other Causes q_cleanup->a_cleanup_yes a_hilic_no Switch to HILIC or IMS q_hilic->a_hilic_no a_hilic_yes Optimize Separation q_hilic->a_hilic_yes a_storage_no Store at -80°C, Minimize Freeze-Thaw q_storage->a_storage_no a_storage_yes Conduct Stability Experiments q_storage->a_storage_yes

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Optimization of Cell-Based Assays for (+)-Intermedine Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to screen for the effects of (+)-Intermedine.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Problem Potential Cause Recommended Solution
High variability in cell viability readouts between replicate wells. Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough cell suspension mixing before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.[1]
Edge effects: Evaporation from wells on the plate perimeter.Fill the outer wells with sterile PBS or media without cells.[1] Use a hydration chamber inside the incubator.[1]
Inconsistent compound concentration: Pipetting errors during serial dilutions.Use calibrated pipettes and change tips between dilutions. Prepare a master mix of the final compound concentration to add to the wells.
Low signal-to-noise ratio in fluorescence or luminescence-based assays. Suboptimal cell number: Too few cells to generate a strong signal.Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[2][3]
Incorrect plate type: Use of plates not suitable for the detection method.For fluorescence assays, use black-walled, clear-bottom plates to reduce background and crosstalk. For luminescence, use white-walled plates to maximize signal.[4]
Reagent issues: Expired or improperly stored assay reagents.Always use fresh reagents and store them according to the manufacturer's instructions.
Unexpectedly high levels of apoptosis in negative control wells. Cell health issues: Cells are unhealthy before the experiment begins.Use cells with a low passage number and ensure they are in the logarithmic growth phase.[2] Do not allow cells to become over-confluent in culture flasks.[2]
Contamination: Bacterial, fungal, or mycoplasma contamination.Regularly test cell cultures for mycoplasma. Visually inspect cultures for signs of contamination and discard any suspect cultures.[5][6]
Media or supplement degradation: Important media components may degrade over time at 37°C.Use fresh media and supplements for all experiments.[1][2]
No dose-dependent effect of this compound observed. Incorrect concentration range: The tested concentrations are too high or too low.Conduct a broad-range dose-response experiment to identify the effective concentration range. Published studies have used concentrations of this compound between 20 and 100 µg/mL.[2][6]
Metabolically incompetent cell line: The chosen cell line may not express the necessary enzymes (e.g., cytochrome P450s) to metabolize this compound into its active form.[7][8]Consider using primary hepatocytes or metabolically competent cell lines like HepaRG or CYP-expressing engineered cell lines.
Short incubation time: The duration of exposure to this compound may be insufficient to induce a measurable effect.Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound-induced cytotoxicity?

This compound, a pyrrolizidine alkaloid, induces hepatotoxicity primarily through the mitochondrial pathway of apoptosis.[1][2][9] This involves the generation of excessive reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3.[2][10]

2. Which cell lines are suitable for screening this compound?

The choice of cell line is critical. Given its known hepatotoxicity, liver-derived cells are most relevant. Studies have successfully used primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma (H22), and human hepatocellular carcinoma (HepG2) cells.[2][6][9] It is important to consider that the metabolic capacity of the cell line can influence its sensitivity to this compound.[7]

3. What are the recommended starting concentrations for this compound screening?

Based on published data, a starting concentration range of 20 µg/mL to 100 µg/mL is recommended for initial screening experiments.[2][6] This corresponds to approximately 67 µM to 334 µM.[6]

4. How can I confirm that this compound is inducing apoptosis in my cell-based assay?

Several assays can be used to confirm apoptosis. Early-stage apoptosis can be detected using an Annexin V/Propidium Iodide (PI) staining assay.[2] Mid-stage events can be monitored by measuring the activity of caspase-3 and caspase-9.[2] Late-stage apoptosis is characterized by DNA fragmentation, which can be detected using a TUNEL assay.

5. How do I measure reactive oxygen species (ROS) production induced by this compound?

Intracellular ROS levels can be measured using cell-permeable fluorogenic probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2] Upon entering the cells, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometer.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from published studies.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation TimeIC50 (µg/mL)
HepD (Human Hepatocytes)CCK-824 hours~75
Primary Mouse HepatocytesCCK-824 hours~80
H22 (Mouse Hepatoma)CCK-824 hours>100
HepG2 (Human Hepatocellular Carcinoma)CCK-824 hours>100
Data synthesized from literature investigating the effects of this compound at concentrations up to 100 µg/mL.[2][6]

Table 2: Recommended Seeding Densities for 96-well Plates

Assay TypeGeneral Seeding Density (cells/well)Notes
Cell Viability (e.g., MTT, MTS, CCK-8)5,000 - 10,000Density should be optimized to ensure cells are in the logarithmic growth phase for the duration of the experiment.[11][12]
Apoptosis (e.g., Annexin V, Caspase)20,000 - 40,000A higher density may be required to obtain a sufficient signal, especially for endpoint assays.[11]
ROS Detection10,000 - 20,000Ensure cells are not over-confluent as this can affect ROS production.
Mitochondrial Membrane Potential10,000 - 20,000Similar to ROS assays, confluence can impact mitochondrial function.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Detection Assay
  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, HepD) Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment This compound Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability (CCK-8/MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V/Caspase) Incubation->Apoptosis ROS ROS Detection (DCFH-DA) Incubation->ROS Data Data Acquisition (Plate Reader/Flow Cytometer) Viability->Data Apoptosis->Data ROS->Data Analysis IC50 Calculation & Mechanism Determination Data->Analysis signaling_pathway cluster_cell Hepatocyte cluster_caspase Caspase Cascade Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: (+)-Intermedine Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting animal studies with (+)-Intermedine. The information is tailored for scientists and drug development professionals to navigate potential challenges during their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in animals?

A1: this compound is a type of pyrrolizidine alkaloid (PA), a class of natural compounds produced by various plants.[1] It is often studied in animal models to investigate its potential therapeutic effects or, more commonly, to understand its hepatotoxicity (liver damage).[2][3] PAs are known to cause liver injury, and studying them in animals helps to elucidate the mechanisms of this toxicity and to develop potential protective strategies.[3][4]

Q2: What are the typical signs of toxicity to watch for in animals administered this compound?

A2: Animals administered toxic doses of this compound or other PAs may exhibit signs of liver injury.[5] Common clinical signs can include lethargy, weight loss, rough coat, and abdominal distention due to ascites (fluid accumulation).[5] In more severe, acute cases, you might observe hemorrhagic necrosis of the liver.[5] For chronic exposure, progressive liver fibrosis and cirrhosis can occur.[5][6] It is crucial to monitor the animals closely for any signs of distress or adverse effects.

Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity?

A3: The primary biomarker for hepatotoxicity is the serum level of alanine aminotransferase (ALT).[7] A significant increase in ALT activity is a sensitive indicator of hepatocyte damage.[7] Other liver function markers such as aspartate aminotransferase (AST) and bilirubin levels can also be monitored.[5][8] Additionally, the formation of pyrrole-protein adducts in the liver is a specific marker of PA-induced liver injury and correlates well with the severity of hepatotoxicity.[7]

Troubleshooting Guide

Problem 1: High mortality rate in the experimental group.

  • Possible Cause: The administered dose of this compound is too high, leading to acute toxicity.

  • Solution:

    • Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[9] Start with a low dose and gradually escalate in different animal groups to identify a dose that induces the desired effect without causing excessive toxicity.

    • Review the literature for established toxic doses of structurally similar PAs to guide your dose selection. For example, a single dose of 40 mg/kg of retrorsine has been shown to induce acute liver injury in rats.[5]

    • Ensure the purity of your this compound compound, as impurities could contribute to toxicity.

Problem 2: Inconsistent or highly variable results between animals in the same group.

  • Possible Cause:

    • Inconsistent administration of the compound.

    • Biological variability between animals.

    • Differences in food and water consumption, which can affect metabolism.

  • Solution:

    • Ensure precise and consistent administration techniques, whether oral gavage, intraperitoneal, or intravenous injection.[10] Proper training in animal handling and dosing procedures is essential.

    • Use a sufficient number of animals per group to account for biological variability.

    • Standardize the housing conditions, including diet and light-dark cycles, for all animals in the study.[11]

    • Randomize the animals to different experimental groups to minimize bias.

Problem 3: No observable signs of hepatotoxicity at the expected dose.

  • Possible Cause:

    • The dose of this compound is too low.

    • Poor bioavailability of the compound when administered via a particular route.

    • The animal strain used is less susceptible to PA-induced liver injury.

  • Solution:

    • Increase the dose of this compound in a stepwise manner in a pilot study.

    • Consider a different route of administration that may offer better bioavailability. For instance, intraperitoneal or intravenous administration often leads to higher systemic exposure compared to oral administration.[12]

    • Review the literature for information on the susceptibility of different rodent strains to hepatotoxins.[13]

    • Confirm the stability and concentration of your dosing solution.

Quantitative Data Summary

Table 1: Reported Doses of Pyrrolizidine Alkaloids in Rodent Studies for Liver Injury

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationDoseDurationObserved EffectReference
RetrorsineRatOral Gavage40 mg/kgSingle doseAcute liver injury, mild fibrosis[5]
RetrorsineRatOral Gavage40 mg/kg followed by 20 mg/kg on day 7Two dosesProgressive liver fibrosis[5]
MonocrotalineRatOral Gavage0.70 mmol/kg24 hoursSignificant increase in serum ALT[7]
Diethylnitrosamine (DEN)RatIntraperitoneal70 mg/kgOnce a week for 10 weeksLiver tumor with hepatitis and cirrhosis[14]
Isoniazid & RifampicinRatIntraperitoneal/Oral50-100 mg/kg10-28 daysHepatotoxicity[15]

Note: Data for this compound is limited; these values for other PAs and hepatotoxins can serve as a reference for experimental design.

Experimental Protocols

Protocol 1: Induction of Acute Hepatotoxicity in Rats with a Pyrrolizidine Alkaloid

This protocol is a general guideline based on studies with other PAs like retrorsine and can be adapted for this compound.[5]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Dosing Solution Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). The concentration should be calculated based on the desired dose and the average body weight of the animals.

  • Administration:

    • Fast the animals overnight before dosing.

    • Administer a single dose of this compound via oral gavage. A starting dose could be in the range of 30-50 mg/kg, based on data from other PAs.[5]

    • A control group should receive the vehicle only.

  • Monitoring:

    • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 4, 8, 12, and 24 hours post-dosing) and then daily.

    • Record body weight daily.

  • Sample Collection:

    • At predetermined time points (e.g., 24, 48, 72 hours post-dosing), euthanize a subset of animals from each group.

    • Collect blood via cardiac puncture for serum isolation and subsequent analysis of liver enzymes (ALT, AST).

    • Perfuse the liver with saline and collect liver tissue for histopathological analysis (H&E staining) and for the determination of pyrrole-protein adducts.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is a general guideline for a basic pharmacokinetic study.[16][17]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: As described in Protocol 1.

  • Dosing Solution Preparation: Prepare two formulations of this compound: one for intravenous (IV) administration (dissolved in a vehicle suitable for injection, e.g., saline with a small percentage of a solubilizing agent if necessary) and one for oral (PO) administration (dissolved in water or another suitable vehicle).

  • Administration:

    • Divide the animals into two main groups: IV and PO administration.

    • For the IV group, administer a single dose (e.g., 1-5 mg/kg) via the tail vein.

    • For the PO group, administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration.

    • Typical time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Typical time points for PO administration: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to obtain plasma.

  • Sample Analysis:

    • Analyze the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Area under the concentration-time curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate oral bioavailability (F%) by comparing the AUC from the PO and IV routes.

Visualizations

Signaling_Pathway Intermedine This compound CYP450 CYP450 Enzymes (in Liver) Intermedine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine) CYP450->ReactiveMetabolites ProteinAdducts Pyrrole-Protein Adducts ReactiveMetabolites->ProteinAdducts Covalent Binding OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress LiverInjury Liver Injury (Hepatotoxicity) ProteinAdducts->LiverInjury MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Apoptosis Hepatocyte Apoptosis MitochondrialDamage->Apoptosis Release of pro-apoptotic factors Apoptosis->LiverInjury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (e.g., Rats, 1 week) GroupAssignment Random Group Assignment (Control & Treatment) AnimalAcclimatization->GroupAssignment Dosing This compound Administration (e.g., Oral Gavage) GroupAssignment->Dosing Monitoring Clinical Observation & Body Weight Monitoring Dosing->Monitoring SampleCollection Euthanasia & Sample Collection (Blood, Liver) Monitoring->SampleCollection BiochemicalAnalysis Biochemical Analysis (Serum ALT, AST) SampleCollection->BiochemicalAnalysis Histopathology Histopathological Examination (H&E Staining) SampleCollection->Histopathology DataAnalysis Data Analysis & Interpretation BiochemicalAnalysis->DataAnalysis Histopathology->DataAnalysis

References

Technical Support Center: Enhancing Analytical Sensitivity for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of analytical methods for (+)-Intermedine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantitative analysis of this compound?

A1: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is currently the most sensitive and widely used method for the detection and quantification of this compound and other pyrrolizidine alkaloids (PAs) in various complex matrices.[1][2] This technique offers high selectivity and sensitivity, enabling the detection of trace levels of the analyte.

Q2: How can I improve the sensitivity of my UHPLC-MS/MS method for this compound?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte.

  • Chromatography: Optimize the chromatographic conditions, including the column, mobile phase composition, and gradient elution, to achieve good peak shape and separation from isomers like lycopsamine.[1]

  • Mass Spectrometry: Fine-tune the mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization - ESI), and select the most intense and specific multiple reaction monitoring (MRM) transitions.

Q3: What are the typical limits of quantification (LOQ) achievable for this compound?

A3: With optimized UHPLC-MS/MS methods, LOQs for this compound can be in the low µg/kg range. For instance, methods have been validated with LOQs as low as 0.6 µg/kg in various food matrices. The specific LOQ will depend on the matrix, sample preparation efficiency, and instrument sensitivity.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally not required for the analysis of this compound by LC-MS/MS, as it is readily ionizable by ESI. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions between the analyte and the stationary phase. 4. High injection volume or strong injection solvent.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Consider a different column chemistry or add a mobile phase additive (e.g., a small amount of formic acid). 4. Reduce the injection volume or use an injection solvent weaker than the initial mobile phase.[5]
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction and cleanup. 2. Matrix effects (ion suppression or enhancement). 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Optimize the SPE protocol or explore alternative sample preparation techniques like supported liquid extraction (SLE).[6][7] 2. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[8] 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) and MRM transitions. 4. Ensure proper storage of samples and standards and minimize exposure to light and high temperatures.
Inconsistent Retention Times 1. Leaks in the LC system. 2. Air bubbles in the pump or detector. 3. Inadequate column equilibration between injections. 4. Changes in mobile phase composition.1. Check all fittings and connections for leaks.[9] 2. Degas the mobile phase and prime the pump. 3. Ensure a sufficient equilibration time is included in the gradient program. 4. Prepare fresh mobile phase and ensure accurate composition.[10]
Co-elution with Isomers (e.g., Lycopsamine) 1. Insufficient chromatographic resolution.1. Optimize the analytical column (e.g., smaller particle size, longer column). 2. Adjust the mobile phase gradient to improve separation. 3. Consider using a different stationary phase that offers better selectivity for PA isomers.[1]
Carryover 1. Adsorption of the analyte to the injector, column, or tubing.1. Optimize the injector wash procedure with a strong solvent. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. If carryover persists, some components of the LC system may need to be replaced.[11]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for pyrrolizidine alkaloids, including this compound, from various studies.

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
UPLC-MS/MSPlant-based foods and honey-0.6 (individual PA)
HPLC-ESI-MS/MSHoney0.1 (as retronecine equivalents)0.3 (as retronecine equivalents)[8]
HPLC-ESI-MS/MSCulinary herbs (dry weight)1.0 (as retronecine equivalents)3.0 (as retronecine equivalents)[8]
UHPLC-MS/MSTea, honey, and milk0.015 - 0.250.05 - 0.75[1]

Experimental Protocols

Detailed Protocol for UHPLC-MS/MS Analysis of this compound in Herbal Tea

This protocol is a representative example based on common methodologies.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction:

    • Weigh 2.0 g of the homogenized herbal tea sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in water.

    • Vortex for 1 minute and shake for 2 hours at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter.

  • SPE Cleanup (Oasis MCX Cartridge):

    • Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

    • Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance UHPLC system.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-60% B

    • 8-10 min: 60-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions for this compound:

    • Precursor ion (m/z): 299.9

    • Product ions (m/z): 120.1 (quantifier), 138.1 (qualifier)

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

3. Data Analysis

  • Quantify this compound using a matrix-matched calibration curve prepared by spiking known concentrations of a certified standard into a blank matrix extract that has undergone the same sample preparation procedure.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Homogenized Sample extraction Acidic Extraction start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation uhplc UHPLC Separation evaporation->uhplc msms MS/MS Detection uhplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS System start Analytical Issue (e.g., Low Sensitivity) check_extraction Review Extraction Efficiency start->check_extraction check_column Inspect Column Performance start->check_column check_source Optimize Ion Source start->check_source check_cleanup Optimize SPE Cleanup check_extraction->check_cleanup check_matrix Assess Matrix Effects check_cleanup->check_matrix solution Problem Resolved check_matrix->solution check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase check_leaks Check for Leaks check_mobile_phase->check_leaks check_leaks->solution check_mrm Verify MRM Transitions check_source->check_mrm check_mrm->solution

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Refinement of Protocols for Isolating Pure (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions to ensure successful isolation of high-purity this compound for research and development purposes.

Experimental Protocols: Isolation of this compound from Cynoglossum officinale

This section provides a detailed methodology for the extraction and purification of this compound from the dried aerial parts of Cynoglossum officinale.

Extraction of Crude Alkaloids

The initial extraction aims to isolate the total pyrrolizidine alkaloids (PAs), including this compound and its co-occurring diastereomer, Lycopsamine, from the plant material.

Methodology:

  • Maceration:

    • Grind the dried and powdered aerial parts of Cynoglossum officinale to a fine powder.

    • Macerate the plant material in 0.5 M sulfuric acid at room temperature for 24 hours with occasional stirring. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous solution.

  • Filtration:

    • Filter the mixture through cheesecloth and then through filter paper to remove solid plant debris.

  • Basification and Liquid-Liquid Extraction:

    • Make the acidic aqueous extract alkaline by the gradual addition of a 25% ammonia solution until a pH of 9-10 is reached. This deprotonates the alkaloids, converting them into their free base form, which is soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane or chloroform in a separatory funnel. Repeat the extraction three times to ensure complete transfer of the alkaloids into the organic phase.

  • Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound

The purification process involves the separation of this compound from other co-extracted compounds, with a primary focus on the challenging separation from its diastereomer, Lycopsamine.

Methodology:

  • Acid-Base Precipitation (Optional Pre-purification):

    • Dissolve the crude alkaloid extract in a minimal amount of 1% sulfuric acid.

    • Add diethyl ether to the acidic solution to precipitate non-alkaloidal impurities.

    • Filter the solution to remove the precipitate.

    • Basify the filtrate with ammonia solution to pH 9-10 and re-extract the alkaloids with chloroform.

    • Evaporate the chloroform to yield a partially purified alkaloid mixture.

  • High-Performance Liquid Chromatography (HPLC) Separation:

    • Dissolve the partially purified alkaloid extract in the mobile phase.

    • Inject the sample onto a suitable HPLC column for the separation of diastereomers. A chiral stationary phase, such as one based on amylose or cellulose derivatives, is often effective.

    • Employ a mobile phase system that provides optimal resolution between this compound and Lycopsamine. A common starting point is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a basic modifier like diethylamine can improve peak shape.

    • Monitor the elution profile using a UV detector, typically at a wavelength of 220 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data at various stages of the isolation process. These values are estimates based on available literature and may vary depending on the plant material and experimental conditions.

Table 1: Extraction Efficiency of Total Pyrrolizidine Alkaloids from Cynoglossum officinale

ParameterValueReference
Plant MaterialDried aerial parts of Cynoglossum officinale[1]
Extraction Solvent0.5 M Sulfuric Acid[2]
Total PA Yield (as % of dry plant weight)0.5% - 2.0%[1]

Table 2: Purification of this compound

Purification StepPurity of this compoundOverall Yield of this compound
Crude Alkaloid Extract5% - 15%-
Post Acid-Base Precipitation30% - 50%~80% (from crude extract)
Post HPLC>98%~60% (from pre-purified extract)

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the isolation of this compound in a question-and-answer format.

FAQs

  • Q1: What are the most common impurities in the crude extract?

    • A1: Besides the target this compound, the crude extract typically contains its diastereomer Lycopsamine, other minor pyrrolizidine alkaloids, pigments, lipids, and other plant secondary metabolites.

  • Q2: Why is the separation of this compound and Lycopsamine so challenging?

    • A2: this compound and Lycopsamine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This results in very similar physical and chemical properties, making their separation difficult by standard chromatographic methods.[3]

  • Q3: What is the importance of pH control during the extraction process?

    • A3: pH is critical for the selective extraction of alkaloids. In an acidic medium (low pH), alkaloids are protonated to form salts that are soluble in water. In a basic medium (high pH), they are in their free base form, which is soluble in organic solvents. This differential solubility is the basis of the acid-base extraction technique.

  • Q4: Can I use a different plant source for isolating this compound?

    • A4: Yes, this compound is found in various species of the Boraginaceae family, such as those in the genera Symphytum (comfrey) and Amsinckia. However, the profile and concentration of co-occurring alkaloids may differ, which could necessitate modifications to the purification protocol.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of crude alkaloid extract - Incomplete extraction from plant material.- Inefficient liquid-liquid extraction.- Ensure the plant material is finely ground to increase surface area.- Increase the maceration time or perform multiple extractions.- Ensure the pH of the aqueous phase is sufficiently basic (pH 9-10) during liquid-liquid extraction.- Use a sufficient volume of organic solvent and perform at least three extractions.
Poor separation of this compound and Lycopsamine in HPLC - Inappropriate HPLC column.- Suboptimal mobile phase composition.- Screen different chiral stationary phases (e.g., polysaccharide-based columns).- Optimize the mobile phase by varying the ratio of the non-polar and polar solvents.- Introduce a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.- Consider using a different chromatographic technique, such as counter-current chromatography.[4]
Broad or tailing peaks in HPLC - Column overload.- Interactions with active sites on the stationary phase.- Reduce the sample concentration or injection volume.- Add a basic modifier to the mobile phase to mask active silanol groups on the column.- Ensure the sample is fully dissolved in the mobile phase.
Degradation of this compound during the process - Exposure to strong acids or bases for prolonged periods.- High temperatures during solvent evaporation.- Minimize the time the alkaloids are in strongly acidic or basic solutions.- Use a rotary evaporator at a moderate temperature (e.g., < 40°C) for solvent removal.- Store the purified compound in a cool, dark, and dry place.

Visualizations

Experimental Workflow

experimental_workflow plant Dried Cynoglossum officinale maceration Acidic Maceration (0.5 M H2SO4) plant->maceration filtration Filtration maceration->filtration basification Basification (NH4OH to pH 9-10) filtration->basification lle Liquid-Liquid Extraction (Dichloromethane) basification->lle concentration Concentration (Rotary Evaporation) lle->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract hplc HPLC Purification (Chiral Column) crude_extract->hplc pure_intermedine Pure this compound hplc->pure_intermedine

Caption: Experimental workflow for the isolation of this compound.

Acid-Base Extraction Principle

acid_base_extraction cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) alkaloid_salt Alkaloid (R3N) + H+ Alkaloid Salt (R3NH+) (Water Soluble) alkaloid_base Alkaloid Salt (R3NH+) + OH- Alkaloid (R3N) + H2O (Organic Soluble) alkaloid_salt->alkaloid_base Add Base alkaloid_base->alkaloid_salt Add Acid

Caption: Principle of acid-base extraction for alkaloids.

References

Addressing batch-to-batch variability of synthetic (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (+)-Intermedine.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for synthetic this compound?

A1: The purity of synthetic this compound should ideally be ≥98%. According to the International Council for Harmonisation (ICH) guidelines, impurities in a new drug substance should be identified if they are present at a level above 0.1%.[1][2][3] The qualification threshold, above which the impurity's biological safety must be assessed, is also typically set at 0.15% for drug substances with a maximum daily dose of less than 2 grams.[4]

Q2: What are the common impurities that can arise during the synthesis of this compound?

A2: Impurities in synthetic this compound can originate from various sources throughout the manufacturing process.[1] These can be broadly categorized as:

  • Organic Impurities: These are the most common and can include unreacted starting materials, synthetic intermediates, by-products from side reactions, and degradation products.[1][2] For instance, in a multi-step synthesis, incomplete reactions can lead to the carry-over of precursors into the final product.

  • Inorganic Impurities: These may include reagents, catalysts, and filter aids used during the synthesis and purification process.[2][5]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[2] ICH Q3C provides a classification of residual solvents based on their toxicity.[2]

Q3: How should synthetic this compound be stored to minimize degradation?

A3: this compound, as a pyrrolizidine alkaloid, may be susceptible to hydrolysis of its ester groups and oxidation.[6] To minimize degradation, it should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q4: What is the known mechanism of toxicity for this compound?

A4: this compound exhibits hepatotoxicity (toxicity to the liver).[7][8] Its toxic effects are mediated through the induction of apoptosis (programmed cell death) in liver cells.[7][8][9] The mechanism involves the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase-3 pathway.[7][8]

Troubleshooting Guides

Issue 1: High Batch-to-Batch Variability in Purity and Impurity Profile

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Analytical Techniques
Variability in Starting Materials 1. Qualify vendors and establish strict specifications for all starting materials and reagents. 2. Perform identity and purity testing on incoming raw materials before use.HPLC, NMR, GC-MS
Inconsistent Reaction Conditions 1. Implement strict process controls for critical parameters such as temperature, reaction time, and reagent stoichiometry. 2. Utilize process analytical technology (PAT) for real-time monitoring.In-process HPLC, Temperature probes, pH meters
Inefficient or Variable Purification 1. Optimize the purification process (e.g., crystallization, chromatography). 2. Validate the purification method to ensure consistent removal of impurities.Preparative HPLC, Flash Chromatography
Degradation During Storage or Handling 1. Review storage conditions (temperature, humidity, light exposure). 2. Conduct stability studies to determine the appropriate shelf-life and storage conditions.[10]HPLC, LC-MS/MS (for degradation products)
Issue 2: Unexpected Peaks in HPLC Chromatogram

Decision Tree for Identifying Unknown Peaks

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Detected in HPLC check_blank Analyze a solvent blank? start->check_blank peak_in_blank Peak present in blank? check_blank->peak_in_blank system_contamination Source is system contamination (e.g., mobile phase, vials). Clean the system. peak_in_blank->system_contamination Yes no_system_contamination Peak is not from the system. peak_in_blank->no_system_contamination No compare_batches Compare with chromatograms from previous batches? no_system_contamination->compare_batches known_impurity Is the peak a known impurity? compare_batches->known_impurity quantify_known Quantify the impurity and check if it is within specification. known_impurity->quantify_known Yes unknown_impurity Peak is an unknown impurity. known_impurity->unknown_impurity No characterize_unknown Characterize the unknown impurity using LC-MS/MS and NMR. unknown_impurity->characterize_unknown investigate_source Investigate the source of the impurity (e.g., starting material, side reaction, degradation). characterize_unknown->investigate_source

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

Experimental Protocols

Protocol 1: Purity Determination and Impurity Profiling by HPLC
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium formate

    • Formic acid

    • Ultrapure water

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 220 nm

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthetic this compound and dissolve it in 1 mL of a 50:50 mixture of mobile phase A and B to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • Calculate the purity of this compound by the area normalization method.

    • Identify and quantify impurities against a reference standard if available. For unknown impurities, report the percentage area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard (optional).

  • Sample Preparation:

    • Dissolve 5-10 mg of synthetic this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[10]

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the peaks and assign the chemical shifts by comparing the spectrum with a reference spectrum of this compound.

Protocol 3: Sensitive Quantification by LC-MS/MS
  • Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Conditions:

    • Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any known impurities. For this compound (m/z 300.18), typical transitions may be monitored.

    • Optimize cone voltage and collision energy for each transition.

  • Sample Preparation and Calibration:

    • Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., blank plasma or solvent) to create a calibration curve.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Data Analysis:

    • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

Signaling Pathway Diagram

G Simplified Signaling Pathway of this compound-Induced Hepatotoxicity intermedine This compound ros Increased Reactive Oxygen Species (ROS) intermedine->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified pathway of this compound-induced apoptosis in hepatocytes.

References

Technical Support Center: Storage and Handling of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of (+)-Intermedine during storage. It includes frequently asked questions (FAQs), troubleshooting advice, and a detailed protocol for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, it is expected to be stable for up to three years. For short-term storage, refrigeration at 2-8°C is acceptable, but protection from moisture and light is crucial.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO, and stored at -80°C for long-term storage (up to six months) or at -20°C for shorter durations (up to one month). It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What factors can cause this compound to degrade?

This compound, as a pyrrolizidine alkaloid (PA), is susceptible to several environmental factors that can cause degradation:

  • pH: Alkaline conditions (pH > 7) can cause rapid hydrolysis of the ester linkages.[1][2] The compound is more stable in neutral and acidic solutions.[1]

  • Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.[1] It is recommended to handle the compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.

  • Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.

  • Oxidation: Like other PAs, this compound can be oxidized, particularly at the nitrogen atom, to form N-oxides.[2][3][4] The presence of oxidizing agents or exposure to air for prolonged periods can facilitate this process.

Q4: Are there any incompatible solvents or additives I should avoid?

Avoid strongly basic solutions, as they will catalyze hydrolysis. When preparing aqueous solutions, use buffers in the neutral to slightly acidic range (pH 4-6). Ensure that all solvents are of high purity and free from oxidizing contaminants.

Q5: How can I tell if my this compound sample has degraded?

Degradation can be identified by:

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in HPLC or LC-MS analysis is a primary indicator.

  • Physical Changes: While less reliable, changes in the physical appearance of the solid (e.g., color change, clumping) or solution (e.g., discoloration) may suggest degradation.

  • Loss of Biological Activity: A reduction in the expected efficacy of the compound in your experimental model can be an indirect sign of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or inconsistent results in bioassays. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using HPLC or LC-MS. Review storage procedures; ensure aliquots are stored at -80°C and avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/LC-MS chromatogram. Hydrolysis, oxidation, or photodegradation.Identify the degradation products by mass spectrometry if possible. Review handling procedures: were solutions exposed to high pH, strong light, or elevated temperatures? Protect from light, use buffers in the pH 4-6 range, and maintain cold chain.
Difficulty dissolving the solid compound. Potential moisture absorption or degradation of the solid.Store solid this compound in a desiccator at -20°C. If solubility issues persist with a fresh vial, consider a different lot of the compound and verify its certificate of analysis.

Summary of Recommended Storage Conditions

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container with a desiccant.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot into single-use vials to prevent freeze-thaw cycles. Use amber vials.
In Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot into single-use vials. Use amber vials.

Potential Degradation Pathways

Pyrrolizidine alkaloids like this compound can undergo several degradation reactions. The primary pathways are hydrolysis of the ester bond, which is accelerated under basic conditions, and oxidation of the tertiary nitrogen to form an N-oxide.

Intermedine This compound Hydrolysis Hydrolysis (Base-catalyzed) Intermedine->Hydrolysis High pH Oxidation Oxidation Intermedine->Oxidation Oxidizing agents, Air Necine Retronecine (Necine Base) Hydrolysis->Necine NecicAcid Necic Acid Hydrolysis->NecicAcid N_Oxide Intermedine N-Oxide Oxidation->N_Oxide

Caption: Major degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the potential degradation products and pathways for this compound, in line with ICH guidelines.[5][6][7] The goal is to achieve 5-20% degradation of the active substance.[5][6]

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable buffer components for the mobile phase)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. This stock will be used for all stress conditions.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours (hydrolysis is expected to be rapid).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial.

    • Loosely cap the vial to allow solvent evaporation and place it in an oven at 70°C.

    • After the solvent has evaporated, continue to heat the solid residue for 24, 48, and 72 hours.

    • For analysis, reconstitute the residue in 1 mL of methanol.

  • Photodegradation:

    • Place 1 mL of the stock solution in a transparent vial.

    • Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Analyze both the exposed and control samples after the exposure period.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating LC-MS method.

  • Mobile Phase Example: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Column: A C18 column is typically suitable.

  • Detection: Monitor at a suitable UV wavelength and use MS to identify the parent compound and any degradation products.

  • Calculate the percentage of degradation for this compound and the relative percentage of each degradation product.

start Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C, solid) start->thermal photo Photostability (UV/Vis light) start->photo analysis Analyze Samples by Stability-Indicating LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants and Determine Degradation Pathways analysis->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Improving the Reproducibility of (+)-Intermedine Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of (+)-Intermedine toxicity assays. Detailed experimental protocols and quantitative data are included to ensure consistency and accuracy in your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during this compound toxicity experiments in a question-and-answer format.

CCK-8/MTT Assay Troubleshooting

Question 1: My CCK-8/MTT assay results show high variability between replicate wells. What are the possible causes and solutions?

Answer: High variability in cell viability assays can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to prevent settling. Use a multichannel pipette for simultaneous seeding to minimize time-dependent variations in cell density.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To mitigate edge effects, avoid using the outer wells of the 96-well plate. Instead, fill them with sterile PBS or culture medium.

  • Inconsistent Incubation Times: Variations in the incubation time with the CCK-8/MTT reagent can lead to differing color development.

    • Solution: Add the reagent to all wells as quickly and consistently as possible. Ensure the incubation period is precisely timed for all plates.

  • Presence of Bubbles: Bubbles in the wells can interfere with the absorbance reading.

    • Solution: Be careful not to introduce bubbles when adding the CCK-8 solution. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate.[1]

Question 2: I am observing a high background signal in my blank (media only) wells in the CCK-8 assay. What could be the reason?

Answer: High background can be caused by:

  • Contamination: Bacterial or fungal contamination in the culture medium can reduce the tetrazolium salt, leading to a false-positive signal.

    • Solution: Always use aseptic techniques. Visually inspect your plates for any signs of contamination.[2]

  • Reagent Instability: Improper storage of the CCK-8 reagent can lead to its degradation and increased background.

    • Solution: Store the CCK-8 solution at 4°C and protect it from light. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Question 3: My calculated IC50 value for this compound is different from published data. Why might this be?

Answer: Discrepancies in IC50 values can arise from several experimental differences:

  • Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to toxicants. Even within the same cell line, high passage numbers can alter cellular responses.

    • Solution: Use cell lines from a reputable source and maintain a consistent, low passage number for your experiments.

  • Seeding Density: The initial number of cells seeded can influence the outcome of the toxicity assay.

    • Solution: Optimize and maintain a consistent cell seeding density for each cell line used. A recommended starting density for many cell lines is around 10,000 cells per well in a 96-well plate.[2]

  • Treatment Duration: The length of exposure to this compound will directly impact the observed toxicity.

    • Solution: Adhere to a consistent and clearly reported treatment duration.

Colony Formation Assay Troubleshooting

Question 1: My cells are forming clumps instead of single colonies. How can I prevent this?

Answer: Cell clumping is a common issue in colony formation assays:

  • Incomplete Cell Dissociation: Failure to create a single-cell suspension is the most common cause.

    • Solution: Ensure complete trypsinization and gently pipette the cell suspension up and down multiple times to break up any clumps before counting and seeding. You can also pass the cell suspension through a cell strainer.

  • High Seeding Density: Too many cells seeded can lead to colonies merging.

    • Solution: Perform a titration experiment to determine the optimal seeding density for your specific cell line, where distinct colonies can form.

  • Presence of DNA from lysed cells: Free-floating DNA is sticky and can cause cells to aggregate.

    • Solution: Handle cells gently to minimize lysis. If clumping persists, consider treating the cell suspension with a low concentration of DNase I.

Question 2: I am observing uneven colony distribution across my plate (e.g., more colonies at the edges). What can I do to improve this?

Answer: This is often due to improper plate handling after seeding:

  • "Edge Effect" in Seeding: Agitating the plate in a circular motion can cause cells to accumulate at the edges.

    • Solution: After seeding, gently move the plate in a forward-and-backward and side-to-side motion to ensure an even distribution of cells. Avoid swirling motions. Let the plate sit at room temperature for 10-15 minutes on a level surface before placing it in the incubator to allow cells to settle evenly.[3]

Wound Healing (Scratch) Assay Troubleshooting

Question 1: The width of my scratch is inconsistent across different wells and experiments. How can I make more uniform scratches?

Answer: Scratch consistency is crucial for reproducible results:

  • Manual Scratching Variability: Applying inconsistent pressure and angle with a pipette tip will result in variable scratch widths.

    • Solution: Use a sterile 200 µl or 1000 µl pipette tip and apply firm, consistent pressure. Using a ruler or a line drawn on the plate as a guide can help create a straight scratch.[4][5] For higher consistency, consider using commercially available wound healing inserts that create a defined cell-free gap.[6][7]

  • Cell Monolayer Health: An unhealthy or non-confluent monolayer can lead to jagged scratch edges.

    • Solution: Ensure your cells have formed a fully confluent and healthy monolayer before making the scratch.

Question 2: Cells are detaching from the edges of the scratch after it is made. How can I prevent this?

Answer: Cell detachment can be caused by:

  • Aggressive Scratching: Applying too much pressure can damage the extracellular matrix and cause the cell sheet to peel away.

    • Solution: Be gentle but firm when making the scratch. The goal is to remove the cells without gouging the plastic.

  • Over-confluency: Highly stressed, over-confluent monolayers are more prone to detaching.

    • Solution: Seed cells at a density that allows them to reach 95-100% confluency without becoming overly dense and stressed at the time of the assay.[8]

  • Washing Technique: A harsh washing step after scratching can dislodge cells.

    • Solution: Wash the wells very gently with pre-warmed PBS or serum-free media to remove cell debris. Add the liquid slowly to the side of the well.

Annexin V/PI Apoptosis Assay Troubleshooting

Question 1: I am seeing a high percentage of Annexin V positive/PI negative cells in my negative control (untreated) sample. What could be the cause?

Answer: Apparent apoptosis in control samples can be due to:

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to phosphatidylserine (PS) exposure.

    • Solution: Use a gentle, non-enzymatic cell dissociation reagent if possible. Centrifuge cells at a low speed (e.g., 300 x g) for 5 minutes.[9]

  • Unhealthy Cells: Using cells from a confluent or nutrient-deprived culture can lead to spontaneous apoptosis.

    • Solution: Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.[10]

Question 2: My Annexin V staining is weak or absent, even in my positive control.

Answer: A weak or absent signal can be due to several factors:

  • Incorrect Staining Buffer: Annexin V binding to PS is calcium-dependent.

    • Solution: Ensure you are using a 1X Annexin V binding buffer that contains an adequate concentration of CaCl2 (typically 2.5 mM).[11][12][13][14][15] Do not use PBS for the final resuspension before analysis.

  • Reagent Issues: The Annexin V conjugate may have lost its activity due to improper storage.

    • Solution: Store Annexin V conjugates protected from light at 2-8°C. Always include a known positive control to validate the assay setup.

Intracellular ROS Detection (DCFH-DA) Assay Troubleshooting

Question 1: I am observing high background fluorescence in my control wells (no cells). Why is this happening?

Answer: High background with DCFH-DA is a common issue:

  • Probe Auto-oxidation: The DCFH-DA probe is sensitive to light and can auto-oxidize, leading to a high background signal.

    • Solution: Protect the probe from light at all times. Prepare fresh working solutions of the probe immediately before use.[16][17]

  • Media Components: Phenol red and serum in the culture medium can contribute to background fluorescence.

    • Solution: Use phenol red-free medium for the assay. While serum is needed for cell health, it can sometimes increase background; consider performing the final incubation and measurement in serum-free medium or HBSS if your cells can tolerate it for a short period.[18]

Question 2: My results are not consistent between experiments. What could be causing this variability?

Answer: Reproducibility in ROS assays can be challenging:

  • Inconsistent Probe Loading: The amount of DCFH-DA taken up by cells can vary.

    • Solution: Ensure a consistent incubation time and temperature during probe loading. Wash cells thoroughly but gently after loading to remove any extracellular probe.

  • Interference from this compound: Some natural compounds can directly interact with the DCFH-DA probe or have intrinsic fluorescent properties.

    • Solution: Run a cell-free control with this compound and the DCFH-DA probe to check for any direct interaction that may cause an artifactual increase in fluorescence.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data for this compound toxicity from published literature.

Table 1: IC50 Values of this compound in Various Cell Lines after 24-hour exposure. [20][21]

Cell LineDescriptionIC50 (µM)
Primary mouse hepatocytesNormal liver cells165.13
HepDHuman hepatocytes239.39
H22Mouse hepatoma cells161.82
HepG2Human hepatocellular carcinoma189.11

Table 2: Effect of this compound on Colony Formation and Migration in HepD Cells. [20][21]

This compound Concentration (µg/mL)Colony Formation (% of Control)Relative Wound Width (%)
010075.83
20Not specified88.13
50Not specified93.13
75Not specified99.38
10015.299.90

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below.

CCK-8 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[1][22]

  • Treatment: Add various concentrations of this compound to the wells. Include vehicle-treated and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1][22][23]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%.

Colony Formation Assay
  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500 cells) into a 6-well plate containing complete medium.

  • Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using imaging software.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.[4]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing various concentrations of this compound.

  • Imaging: Immediately capture an image of the scratch at time 0. Continue to capture images at the same position at regular intervals (e.g., every 12 or 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is indicative of cell migration.

Annexin V/PI Apoptosis Assay
  • Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Intracellular ROS Detection (DCFH-DA Assay)
  • Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS or HBSS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS or HBSS.

  • Treatment: Add the desired concentrations of this compound in culture medium. Include a positive control (e.g., H2O2) and a negative control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound toxicity and the general workflows for the described toxicity assays.

G cluster_0 This compound Induced Apoptosis Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via ROS and the mitochondrial pathway.

G cluster_1 General Workflow for Cell Viability (CCK-8) Assay A Seed Cells (96-well plate) B Incubate (24h) A->B C Add this compound B->C D Incubate (e.g., 24h, 48h) C->D E Add CCK-8 Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance (450 nm) F->G

Caption: Workflow for assessing cell viability with the CCK-8 assay.

G cluster_2 Workflow for Wound Healing (Scratch) Assay H Seed Cells to Confluency I Create Scratch H->I J Wash to Remove Debris I->J K Add this compound J->K L Image at Time 0 K->L M Incubate & Image at Intervals L->M N Analyze Wound Closure Rate M->N

Caption: Workflow for the in vitro wound healing (scratch) assay.

G cluster_3 Troubleshooting Logic for High Control Apoptosis (Annexin V) Start High Apoptosis in Control? Check_Handling Harsh Cell Handling? Start->Check_Handling Check_Health Cells Over-confluent or Unhealthy? Check_Handling->Check_Health No Sol_Handling Use Gentle Dissociation & Low-Speed Spin Check_Handling->Sol_Handling Yes Check_Buffer Incorrect Binding Buffer? Check_Health->Check_Buffer No Sol_Health Use Log-Phase, Healthy Cells Check_Health->Sol_Health Yes Sol_Buffer Ensure Buffer Contains Ca++ Check_Buffer->Sol_Buffer Yes

Caption: A troubleshooting decision tree for the Annexin V apoptosis assay.

References

Technical Support Center: Optimization of Dosage and Administration Route for In Vivo (+)-Intermedine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Intermedine in in vivo models. The information provided is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo studies?

A1: While specific in vivo studies detailing the dosage of this compound are limited, data from structurally similar pyrrolizidine alkaloids (PAs) can provide a starting point. For acute toxicity studies in rodents, doses of related PAs like retrorsine and senecionine have been used in the range of 20-80 mg/kg. For instance, a dose of 60 mg/kg of senecionine resulted in observable hepatotoxicity in mice.[1] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: Which administration route is most appropriate for this compound?

A2: The choice of administration route depends on the experimental objective. Intraperitoneal (i.p.) injection is a common route for delivering PAs in rodent models to ensure rapid and systemic exposure.[2][3] Oral gavage (p.o.) is also a viable option, particularly for studies mimicking accidental ingestion, although bioavailability may be a consideration. For example, studies with monocrotaline in rats have utilized subcutaneous (s.c.) injections.[4][5]

Q3: What is the primary mechanism of this compound-induced toxicity?

A3: this compound, like other hepatotoxic pyrrolizidine alkaloids, induces liver injury primarily through the mitochondrial-mediated apoptotic pathway.[6][7][8] This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of a caspase cascade involving caspase-9 and caspase-3.[6][7][8]

Q4: How should this compound be prepared for in vivo administration?

A4: The formulation of this compound for in vivo administration is critical for ensuring solubility and stability. For many pyrrolizidine alkaloids, sterile saline is a suitable vehicle for administration.[5] If solubility is an issue, a small percentage of a co-solvent like DMSO or ethanol may be used, followed by dilution in saline or phosphate-buffered saline (PBS). It is essential to ensure the final concentration of the co-solvent is non-toxic to the animals.

Q5: What are the expected signs of toxicity in animals treated with this compound?

A5: Animals administered with hepatotoxic doses of this compound are expected to exhibit signs of liver injury. These can include lethargy, weight loss, and changes in coat appearance. Biochemical analysis of blood samples would likely show elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] Histopathological examination of the liver may reveal centrilobular necrosis, hemorrhage, and apoptosis of hepatocytes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality rate in treated animals The administered dose is too high.Conduct a pilot study with a wider range of doses to determine the maximum tolerated dose (MTD). Start with a low dose and gradually escalate.
Improper administration technique (e.g., accidental injection into an organ during i.p. administration).Ensure proper training in animal handling and injection techniques. For i.p. injections, aspirate before injecting to ensure the needle is not in an organ or blood vessel.
Inconsistent or no observable effect The administered dose is too low.Increase the dose in a stepwise manner. Review literature for effective doses of similar compounds.
Poor bioavailability of the compound.Consider a different administration route (e.g., i.p. instead of oral). Optimize the formulation to improve solubility.
Degradation of the compound.Prepare fresh solutions for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at a specific temperature) and check for stability.
Precipitation of the compound during formulation or administration Low solubility of this compound in the chosen vehicle.Try a different vehicle or a combination of co-solvents. Sonication may help in dissolving the compound. Prepare the formulation immediately before use.
High variability in experimental results Inconsistent dosing volume or concentration.Calibrate all equipment regularly. Prepare a master mix of the formulation to ensure consistency across all animals in a group.
Biological variability between animals.Use a sufficient number of animals per group to account for individual differences. Ensure animals are of the same age, sex, and strain.

Data Presentation: Dosage of Structurally Related Pyrrolizidine Alkaloids

The following tables summarize in vivo dosage information for pyrrolizidine alkaloids structurally related to this compound, which can be used as a reference for dose selection.

Table 1: In Vivo Dosages of Retrorsine in Rodents

Animal Model Dosage Administration Route Observed Effect Reference
Mouse24.1–88.5 mg/kgOral (p.o.)Predicted benchmark dose for acute liver toxicity[2][9]
Rat79.9–104 mg/kgOral (p.o.)Predicted benchmark dose for acute liver toxicity[2][9]
Mouse70 mg/kg (two doses at a 2-week interval)Intraperitoneal (i.p.)Tolerated by >90% of mice[10]

Table 2: In Vivo Dosages of Monocrotaline in Rodents

Animal Model Dosage Administration Route Observed Effect Reference
Rat60 mg/kg (single dose)Subcutaneous (s.c.)Induction of pulmonary hypertension[4][5]
Mouse5 mg/kg (single dose of monocrotaline pyrrole)Intravenous (i.v.)Induction of pulmonary hypertension[11]
Rat300 mg/kgNot specifiedInduction of apoptosis in the liver[12]

Table 3: In Vivo Dosages of Senecionine in Rodents

Animal Model Dosage Administration Route Observed Effect Reference
Mouse60 mg/kgNot specifiedIncreased serum AST and ALT, liver necrosis[1]
Rat40 or 80 mg/kg (daily for 3 days)Not specifiedNot specified[13]
Mouse70 mg/kgOral (p.o.)Severe liver injury and apoptosis[14]

Experimental Protocols

Protocol 1: Acute Hepatotoxicity Study of this compound in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group), including a vehicle control group and at least three dose groups of this compound (e.g., 20, 40, and 80 mg/kg).

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution with sterile saline to the final desired concentrations. The final DMSO concentration should not exceed 5%.

    • Prepare the vehicle control solution with the same concentration of DMSO in saline.

  • Administration: Administer a single dose of the prepared formulations via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours) post-injection. Record any changes in behavior, appearance, or activity.

  • Sample Collection: At 24 hours post-administration, anesthetize the mice and collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST).

  • Tissue Collection: Euthanize the animals and perform a necropsy. Collect the liver and fix a portion in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis: Analyze serum biochemistry data and perform histopathological scoring of liver sections.

Protocol 2: Sub-acute Toxicity Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.

  • Housing and Acclimatization: As described in Protocol 1.

  • Grouping: Randomly divide rats into groups (n=6-8 per group), including a vehicle control group and at least two dose groups of this compound (e.g., 10 and 30 mg/kg).

  • Formulation Preparation: As described in Protocol 1.

  • Administration: Administer the prepared formulations daily via oral gavage for 14 consecutive days.

  • Monitoring: Monitor body weight daily and observe for any clinical signs of toxicity.

  • Sample Collection: On day 15, collect blood and liver tissue as described in Protocol 1.

  • Data Analysis: Analyze changes in body weight, serum biochemistry, and liver histopathology.

Mandatory Visualization

Signaling Pathway of this compound-Induced Hepatotoxicity

Intermedine_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Acute_Toxicity_Workflow A Animal Acclimatization (1 week) B Randomization and Grouping (Control & Treatment Groups) A->B C Formulation Preparation (this compound & Vehicle) B->C D Single Dose Administration (i.p. or p.o.) C->D E Clinical Observation (24 hours) D->E F Blood Collection (Serum Biochemistry) E->F G Tissue Collection (Liver Histopathology) F->G H Data Analysis G->H

References

Validation & Comparative

Validation of (+)-Intermedine as a Hepatotoxic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxicity of (+)-Intermedine with other pyrrolizidine alkaloids (PAs), supported by experimental data. It details the methodologies of key experiments and visualizes the implicated signaling pathways to offer a comprehensive resource for understanding the toxicological profile of this compound.

Comparative Toxicity of Pyrrolizidine Alkaloids

This compound, a monoester retronecine-type pyrrolizidine alkaloid, has been demonstrated to be hepatotoxic.[1][2] Its toxicity is generally considered to be lower than that of diester PAs.[3] The following tables summarize the quantitative data from comparative in vitro studies.

Table 1: Comparative Cytotoxicity of Intermedine and Lycopsamine on HepD Cells

TreatmentConcentration (µg/mL)Cell Viability (%)
Intermedine (Im) 7548.8
10024.9
Lycopsamine (La) 7547.0
10023.5
Im + La Mixture 7532.9
10019.3

Source: Data extracted from a study on the combined hepatotoxicity of Intermedine and Lycopsamine.[4]

Table 2: Apoptotic Rate of HepD Cells Treated with Intermedine and Lycopsamine Mixture

Concentration (µg/mL)Apoptotic Rate (%)
07.2
2032.7
5040.7
7591.1
10099.1

Source: Data from Annexin V/PI staining assay following 24-hour treatment.[4]

Mechanisms of this compound-Induced Hepatotoxicity

Research indicates that this compound induces hepatotoxicity primarily through the induction of mitochondria-mediated apoptosis.[1][2][5] This process is initiated by the excessive generation of reactive oxygen species (ROS).[1][5] When combined with another monoester PA, lycopsamine, it can also induce endoplasmic reticulum (ER) stress-mediated apoptosis.[3][6]

The primary pathway for this compound-induced cell death involves the following steps:

  • Induction of Oxidative Stress : this compound treatment leads to a burst of intracellular ROS.[1][5]

  • Mitochondrial Dysfunction : The excessive ROS damages mitochondria, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][2]

  • Caspase Activation : Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3.[1][5]

  • Apoptosis : Activated caspase-3 leads to the cleavage of cellular proteins, resulting in programmed cell death.[1]

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage causes MMP ↓ Mitochondrial Membrane Potential Mito_Damage->MMP CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-Mediated Apoptosis Pathway Induced by this compound.

When combined, Intermedine and Lycopsamine can also trigger apoptosis through ER stress:

  • Calcium Ion Influx : The PA mixture causes an increase in intracellular Ca2+.[6]

  • ER Stress Response : This leads to the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway.[3][6]

  • Apoptosis : The CHOP protein promotes the expression of pro-apoptotic genes, leading to cell death.

G PAs Intermedine + Lycopsamine Ca2 ↑ Intracellular Ca2+ PAs->Ca2 induces ER_Stress Endoplasmic Reticulum Stress Ca2->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (CCK-8)

  • Cell Seeding : Human hepatocytes (HepD) are seeded into 96-well plates at a specific density and cultured overnight.

  • Treatment : The cells are then treated with varying concentrations of this compound, other PAs, or a vehicle control for a specified period (e.g., 24 hours).

  • CCK-8 Addition : Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated.

  • Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

2. Colony Formation Assay

  • Cell Seeding : A low density of HepD cells is seeded into 6-well plates.

  • Treatment : Cells are exposed to different concentrations of this compound for a longer duration (e.g., 7 days), with the medium and treatment being refreshed periodically.[7]

  • Staining : After the incubation period, the colonies are fixed with methanol and stained with crystal violet.

  • Quantification : The number of colonies is counted to assess the long-term proliferative capacity of the cells.

3. Wound Healing Assay

  • Cell Seeding : HepD cells are grown to confluence in 6-well plates.

  • "Wound" Creation : A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment : The cells are then washed to remove debris and incubated with different concentrations of this compound.

  • Imaging : Images of the scratch are taken at different time points (e.g., 0 and 24 hours) to monitor cell migration into the wounded area.

  • Analysis : The width of the scratch is measured to quantify the extent of cell migration.

4. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Seeding and Treatment : HepD cells are seeded in 6-well plates and treated with this compound for a specified time.

  • Cell Harvesting : Both adherent and floating cells are collected and washed with cold PBS.

  • Staining : The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Intracellular ROS Measurement

  • Cell Seeding and Treatment : HepD cells are seeded in 6-well plates and treated with this compound.

  • DCFH-DA Staining : The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

  • Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.

G cluster_assays In Vitro Hepatotoxicity Assays cluster_endpoints Measured Endpoints CCK8 Cell Viability (CCK-8) Proliferation Cell Proliferation CCK8->Proliferation Colony Colony Formation Colony->Proliferation Wound Wound Healing Migration Cell Migration Wound->Migration Apoptosis Apoptosis (Annexin V/PI) CellDeath Apoptosis/Necrosis Apoptosis->CellDeath ROS ROS Measurement (DCFH-DA) OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Experimental Workflow for In Vitro Hepatotoxicity Assessment.

References

Unraveling the Toxicological Profiles of (+)-Intermedine and Lycopsamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the hepatotoxic pyrrolizidine alkaloids, (+)-Intermedine and lycopsamine, reveals distinct and overlapping mechanisms of toxicity. This guide synthesizes experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals, focusing on their cytotoxic effects and the molecular pathways they trigger.

This compound and lycopsamine are structurally related pyrrolizidine alkaloids (PAs), a class of phytotoxins known for their potential to cause severe liver damage.[1][2] These compounds are frequently found co-existing in various plant species, including comfrey and tea, leading to potential combined human exposure.[1][3] Understanding their individual and comparative toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Comparative Cytotoxicity

In vitro studies have been instrumental in quantifying and comparing the cytotoxic effects of this compound and lycopsamine on various liver cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been a key metric in these assessments.

One study systematically evaluated the IC50 values of several PAs, including intermedine and lycopsamine, across different hepatic cell lines. The results indicated that lycopsamine generally exhibits higher toxicity than intermedine in human hepatocytes (HepD cells).[4] Specifically, the IC50 value for lycopsamine in HepD cells was found to be 164.06 µM, whereas for intermedine it was 239.39 µM, suggesting that a lower concentration of lycopsamine is required to achieve the same level of cell death.[4]

Recent research further supports the higher toxicity of lycopsamine and its derivatives compared to intermedine and its stereoisomers.[5] Interestingly, while individual PAs at low concentrations (5 μg/mL) showed no obvious toxicity, a mixture of eight PAs demonstrated significant cytotoxicity on HepD cells.[1][2] Moreover, the combined administration of intermedine and lycopsamine resulted in a more pronounced cytotoxic effect on HepD cells compared to the individual compounds, particularly at higher concentrations.[2][5] For instance, at a concentration of 75 μg/mL, the cell viability was 48.8% for intermedine and 47.0% for lycopsamine individually, but dropped to 32.9% when the two were combined.[2]

CompoundCell LineIC50 (µM)Reference
This compoundPrimary mouse hepatocytes165.13[4]
HepD (human hepatocytes)239.39[4]
H22 (mouse hepatoma)161.82[4]
HepG2 (human hepatocellular carcinoma)189.11[4]
LycopsamineHepD (human hepatocytes)164.06[4]

Mechanisms of Toxicity: A Tale of Two Pathways

Both this compound and lycopsamine exert their toxic effects primarily through the induction of apoptosis, or programmed cell death, in hepatocytes.[4][6] However, the specific molecular pathways they trigger show both convergence and divergence.

Mitochondria-Mediated Apoptosis (Intrinsic Pathway): this compound has been shown to induce hepatotoxicity by triggering the intrinsic apoptotic pathway.[4][6][7] This process involves the generation of excessive reactive oxygen species (ROS), leading to oxidative stress.[6][7] The accumulation of ROS disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c into the cytoplasm.[4][7] This cascade of events ultimately activates caspase-3, a key executioner enzyme in apoptosis, leading to cell death.[4][7]

Endoplasmic Reticulum Stress-Mediated Apoptosis: While both compounds contribute to apoptosis, a study on their combined toxicity revealed a novel mechanism involving endoplasmic reticulum (ER) stress.[1][3] The mixture of intermedine and lycopsamine was found to cause an increase in intracellular calcium levels (Ca2+), which in turn triggers the PERK/eIF2α/ATF4/CHOP apoptosis pathway within the ER.[1][2][3] This finding suggests a synergistic effect where the combined presence of these PAs activates an additional cell death pathway, potentially explaining their enhanced combined toxicity.

The general mechanism of toxicity for pyrrolizidine alkaloids involves metabolic activation in the liver by cytochrome P450 enzymes.[8][9] This process forms highly reactive pyrrolic esters that can bind to cellular proteins and DNA, forming adducts that lead to cellular dysfunction and damage.[8][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and lycopsamine toxicity.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Human hepatocytes (HepD) are seeded into 96-well plates at a specified density and cultured.

  • Treatment: Cells are treated with varying concentrations of this compound, lycopsamine, or a combination of both for a defined period (e.g., 24 hours). A control group receives the vehicle (e.g., PBS).

  • Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) reagent is added to each well.

  • Incubation: The plates are incubated for a specified time to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control group.[2]

Colony Formation Assay
  • Cell Seeding: HepD cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.

  • Treatment: Cells are exposed to different concentrations of the test compounds.

  • Incubation: The cells are cultured for an extended period (e.g., 7 days) to allow for colony formation. The medium is changed periodically.

  • Staining: Colonies are fixed and stained with a staining solution (e.g., crystal violet).

  • Quantification: The number of colonies is counted to assess the long-term proliferative capacity of the cells after treatment.[6]

Wound Healing Assay
  • Cell Seeding: HepD cells are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are then treated with different concentrations of the test compounds.

  • Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.[4]

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: HepD cells are treated with various concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

  • Quantification: The percentage of apoptotic cells is determined for each treatment group.[2]

Visualizing the Toxic Pathways

To better illustrate the complex signaling cascades involved in this compound and lycopsamine toxicity, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for In Vitro Toxicity Assessment start Seed Hepatocytes treatment Treat with this compound / Lycopsamine start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 colony Colony Formation Assay (Proliferation) treatment->colony wound Wound Healing Assay (Migration) treatment->wound apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis analysis Data Analysis & Comparison cck8->analysis colony->analysis wound->analysis apoptosis->analysis

Experimental workflow for assessing cytotoxicity.

G cluster_0 Mitochondria-Mediated Apoptosis Pathway cluster_1 ER Stress-Mediated Apoptosis Pathway (Combined Toxicity) Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Combined Intermedine + Lycopsamine Ca2 ↑ Intracellular Ca2+ Combined->Ca2 PERK PERK Pathway Activation Ca2->PERK CHOP CHOP Upregulation PERK->CHOP ER_Apoptosis Apoptosis CHOP->ER_Apoptosis

Apoptotic signaling pathways induced by the PAs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a naturally occurring pyrrolizidine alkaloid (PA), and its structural analogs are a subject of significant interest in toxicology and pharmacology due to their prevalent hepatotoxicity. Understanding the relationship between the chemical structure of these alkaloids and their biological activity is crucial for risk assessment and the potential development of therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of this compound and related PAs, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Pyrrolizidine Alkaloids

The cytotoxic potential of this compound and its related alkaloids has been evaluated in various cell lines. A key study investigated the effects of eight different PAs on primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma (H22), and human hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were determined to quantify and compare their cytotoxicity.[1][2]

The data, summarized in the table below, reveals a clear structure-activity relationship among the tested PAs. Generally, the macrocyclic diester PAs (retrorsine and senecionine) exhibited greater cytotoxicity (lower IC50 values) than the monoester PAs (intermedine and lycopsamine).[1][2] Furthermore, the stereochemistry of the necic acid moiety also influences toxicity, as evidenced by the differing IC50 values between the epimers this compound and lycopsamine.[1][2] The N-oxide forms of these alkaloids generally showed reduced cytotoxicity compared to their parent compounds.[1][2]

Pyrrolizidine AlkaloidTypePrimary Mouse Hepatocytes IC50 (µM)HepD IC50 (µM)H22 IC50 (µM)HepG2 IC50 (µM)
This compound Monoester165.13 ± 15.70239.39 ± 14.83161.82 ± 21.91189.11 ± 6.11
Intermedine N-oxideMonoester N-oxide170.61 ± 3.91257.98 ± 20.47143.79 ± 14.50206.45 ± 7.31
LycopsamineMonoester140.28 ± 1.77164.06 ± 15.53192.72 ± 6.68155.10 ± 14.86
Lycopsamine N-oxideMonoester N-oxide198.43 ± 30.23178.79 ± 17.47204.58 ± 5.51181.76 ± 8.52
RetrorsineMacrocyclic Diester138.68 ± 11.60126.55 ± 7.98173.41 ± 4.88157.85 ± 12.86
Retrorsine N-oxideMacrocyclic Diester N-oxide146.26 ± 12.69140.81 ± 7.58238.48 ± 28.26173.05 ± 4.31
SenecionineMacrocyclic Diester245.52 ± 9.79173.71 ± 6.88215.13 ± 2.26253.94 ± 20.51
Senecionine N-oxideMacrocyclic Diester N-oxide280.86 ± 12.83199.97 ± 9.02158.38 ± 2.91186.81 ± 6.68

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxicity and cellular effects of this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)[3][4][5]

This assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Cells (e.g., primary mouse hepatocytes, HepD, H22, or HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyrrolizidine alkaloids. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 in the CCK-8 solution to a yellow-colored formazan product.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 values are determined from the dose-response curves.

Colony Formation Assay[6]

This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the pyrrolizidine alkaloids for a specified duration (e.g., 24 hours).

  • Colony Growth: The treatment medium is then replaced with fresh, drug-free medium, and the cells are allowed to grow for 7-14 days, until visible colonies are formed.

  • Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet.

  • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The colony formation rate is expressed as a percentage of the control group.

Wound Healing (Scratch) Assay[7][8][9]

This method is used to evaluate cell migration and the ability of a cell population to close a wound.

  • Cell Monolayer Formation: Cells are grown to confluence in a 6-well plate.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Washing: The wells are washed with PBS to remove detached cells.

  • Compound Treatment: Fresh medium containing different concentrations of the pyrrolizidine alkaloids is added to the wells.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

Apoptosis Assay (Annexin V-FITC/PI Staining)[10][11][12]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with various concentrations of the pyrrolizidine alkaloids for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_PA cluster_structure Structural Features of Pyrrolizidine Alkaloids cluster_activity Biological Activity Necine_Base Necine Base (e.g., Retronecine) Unsaturation 1,2-Unsaturation (Essential for toxicity) Necine_Base->Unsaturation contains Esterification Esterification at C7 and/or C9 Necine_Base->Esterification undergoes Metabolic_Activation Metabolic Activation (by Cytochrome P450) Unsaturation->Metabolic_Activation enables Necic_Acid Necic Acid Moiety (Influences potency and type of toxicity) Esterification->Necic_Acid with Hepatotoxicity Hepatotoxicity Necic_Acid->Hepatotoxicity modulates Reactive_Metabolites Formation of Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites Cellular_Damage Cellular Damage (Alkylation of DNA, proteins) Reactive_Metabolites->Cellular_Damage Cellular_Damage->Hepatotoxicity

Caption: General structure-activity relationship of pyrrolizidine alkaloids.

cytotoxicity_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cell Culture treatment Treatment with This compound & Analogs start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 colony Colony Formation Assay (Proliferation) treatment->colony wound Wound Healing Assay (Migration) treatment->wound apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) treatment->apoptosis analysis Data Analysis (IC50, % Inhibition, etc.) cck8->analysis colony->analysis wound->analysis apoptosis->analysis conclusion Conclusion on Structure-Activity Relationship analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of PAs.

References

Unraveling the Toxicity Profile of (+)-Intermedine: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the toxicological profile of a compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of (+)-Intermedine, a pyrrolizidine alkaloid of interest. The information is presented to facilitate an objective evaluation of its potential risks, supported by available experimental data and methodologies.

In Vitro Toxicity: A Cellular Perspective

In vitro studies have been crucial in elucidating the cytotoxic effects of this compound on various cell lines, primarily those of hepatic origin. These studies consistently demonstrate a dose-dependent toxic effect, providing valuable insights into the compound's mechanism of action at the cellular level.

Cytotoxicity Across Different Cell Lines

This compound has been shown to inhibit the growth and proliferation of several mammalian cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity, has been determined for various cell types, as summarized in the table below.

Cell LineCell TypeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma>100[1]
H22Mouse Hepatoma>100[1]
Primary Mouse HepatocytesMouse Liver Cells>100[1]
HepDHuman Hepatocytes239.39[1]

Table 1: IC50 Values of this compound in Various Cell Lines. The data indicates that this compound exhibits varying degrees of cytotoxicity across different hepatic cell lines, with HepD cells showing notable sensitivity.

Mechanism of In Vitro Toxicity: Induction of Apoptosis via Oxidative Stress

Scientific evidence strongly suggests that this compound induces cytotoxicity primarily through the induction of apoptosis, a form of programmed cell death.[1] This process is initiated by the generation of excessive reactive oxygen species (ROS), leading to a cascade of intracellular events that culminate in cell demise.[1][2]

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Intermedine_Toxicity_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

In Vivo Toxicity: An Overview

While in vitro studies provide a foundational understanding of this compound's toxicity, in vivo studies in animal models are essential for evaluating its systemic effects and overall risk to a living organism. However, based on the available scientific literature, there is a notable lack of specific quantitative in vivo toxicity data for this compound, such as LD50 (median lethal dose) values.

General toxicity studies on pyrrolizidine alkaloids, the class of compounds to which this compound belongs, indicate that the liver is a primary target organ for toxicity.[1] The hepatotoxicity is a known characteristic of many pyrrolizidine alkaloids.[1]

Due to the limited availability of specific in vivo data for this compound, a direct quantitative comparison with its in vitro toxicity is challenging. Further animal studies are required to determine its acute, subchronic, and chronic toxicity, as well as its toxicokinetic profile.

Experimental Protocols

For researchers aiming to replicate or build upon the existing findings, the following are detailed methodologies for key in vitro experiments.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

CCK8_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound at various concentrations Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_CCK8 Add CCK-8 solution Incubate2->Add_CCK8 Incubate3 Incubate for 1-4h Add_CCK8->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure

Caption: Workflow for the CCK-8 cell viability assay.

Protocol:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • Following treatment, the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated relative to the untreated control cells.

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity.

Protocol:

  • A low density of cells is seeded in a 6-well plate.

  • Cells are treated with different concentrations of this compound.

  • The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.

  • Colonies are then fixed, stained (e.g., with crystal violet), and counted.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cells are treated with this compound for a specified duration.

  • Both adherent and floating cells are collected and washed.

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available data provides a strong foundation for understanding the in vitro toxicity of this compound, highlighting its ability to induce apoptosis in a dose-dependent manner through the generation of reactive oxygen species. However, the significant gap in in vivo toxicity data underscores the need for further research to establish a complete toxicological profile. These future studies will be critical for accurately assessing the potential risks associated with this compound exposure and for guiding its potential applications in drug development and other fields.

References

(+)-Intermedine versus other pyrrolizidine alkaloids: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (+)-Intermedine with other pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide, with well-documented hepatotoxic, genotoxic, and carcinogenic effects. Understanding the comparative toxicity of individual PAs, such as this compound, is crucial for risk assessment and drug development.

Executive Summary

This compound, a monoester pyrrolizidine alkaloid, generally exhibits lower acute cytotoxicity and genotoxicity compared to its diester counterparts, particularly the macrocyclic and open-ring diester PAs. However, its potential for cumulative toxicity and its frequent co-occurrence with other PAs in plants and contaminated food products necessitate a thorough evaluation of its biological effects. Experimental evidence indicates that this compound, like other toxic PAs, induces hepatotoxicity primarily through a mitochondria-mediated apoptotic pathway, driven by the generation of reactive oxygen species (ROS).

Data Presentation: Comparative Cytotoxicity and Genotoxicity

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of this compound in comparison to other representative PAs.

Table 1: Comparative Cytotoxicity (IC50) of Pyrrolizidine Alkaloids in Various Cell Lines

Pyrrolizidine AlkaloidTypePrimary Mouse Hepatocytes (μM)HepD (Human Hepatocytes) (μM)H22 (Mouse Hepatoma) (μM)HepG2 (Human Hepatoma) (μM)
This compound Monoester165.13[1]239.39[1]161.82[1]189.11[1]
LycopsamineMonoester140.28164.06[1]192.72155.10
RetrorsineCyclic Diester138.68126.55[1]173.41157.85
SenecionineCyclic Diester245.52173.71[1]215.13253.94
LasiocarpineOpen Diester---EC50: 12.6 (24h)
MonocrotalineCyclic Diester---Weak cytotoxicity[2]

Data compiled from a study by Zhang et al. (2021) and others as cited. Lower IC50 values indicate higher cytotoxicity.[1][2]

Table 2: Relative Genotoxic Potency of Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidRelative Genotoxic Potency (%)
Senkirkine100.0[3]
Monocrotaline90.0[3]
Seneciphylline54.5[3]
Senecionine39.1[3]
7-Acetyl-intermedine22.5[3]
Heliotrine13.4[3]
Retrorsine8.3[3]
This compound 0.49 [3]
Lycopsamine0.19[3]

Data adapted from Fu et al. (2010), based on the induction of mutations.[3] A higher percentage indicates greater genotoxic potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment using CCK-8 Assay

This protocol is used to determine the cytotoxicity of PAs on cultured cells.

  • Cell Seeding: Seed hepatocyte cell lines (e.g., HepG2, HepD) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and other PAs in a suitable solvent (e.g., DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the respective PA concentrations. Include a solvent control (medium with the highest concentration of DMSO used) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Micronucleus Assay for Genotoxicity

This assay assesses the potential of PAs to induce chromosomal damage.

  • Cell Culture and Treatment: Culture metabolically competent cells (e.g., HepG2 cells overexpressing CYP3A4) in appropriate culture vessels. Treat the cells with at least three concentrations of the test PA, a positive control (e.g., mitomycin C), and a negative (solvent) control for a duration that covers at least 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization. Prepare cell suspensions and cytocentrifuge them onto clean glass slides.

  • Fixation and Staining: Fix the cells with methanol and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the cells.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A statistically significant, dose-dependent increase in micronucleus formation indicates a positive genotoxic effect.

Mandatory Visualization

Signaling Pathway of this compound-Induced Hepatotoxicity

The following diagram illustrates the key events in the mitochondria-mediated apoptotic pathway initiated by this compound.

Intermedine_Hepatotoxicity cluster_cell Hepatocyte cluster_mito Mitochondrion Intermedine This compound Metabolism CYP450 Metabolism Intermedine->Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites Metabolism->ReactiveMetabolites ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Experimental Workflow for Comparative Cytotoxicity Analysis

This diagram outlines the key steps in comparing the cytotoxic effects of different pyrrolizidine alkaloids.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Seed Hepatocytes (e.g., HepG2) PA_Prep 2. Prepare PA Solutions (this compound, Others) Treatment 3. Treat Cells with PAs PA_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation CCK8 5. Add CCK-8 Reagent Incubation->CCK8 Measurement 6. Measure Absorbance (450nm) CCK8->Measurement Calculation 7. Calculate Cell Viability (%) Measurement->Calculation IC50 8. Determine IC50 Values Calculation->IC50 Comparison 9. Compare Cytotoxicity IC50->Comparison

Caption: Workflow for assessing and comparing PA cytotoxicity.

Structure-Toxicity Relationship of Pyrrolizidine Alkaloids

This diagram illustrates the general relationship between the chemical structure of PAs and their relative toxicity.

Structure_Toxicity cluster_structure Chemical Structure cluster_toxicity Relative Toxicity Unsaturation 1,2-Unsaturated Necine Base Esterification Esterification Pattern Macrocyclic Macrocyclic Diesters (e.g., Retrorsine, Senecionine) Esterification->Macrocyclic influences OpenDiester Open-Chain Diesters (e.g., Lasiocarpine) Esterification->OpenDiester influences Monoester Monoesters (e.g., this compound, Lycopsamine) Esterification->Monoester influences High High Toxicity Medium Medium Toxicity Low Low Toxicity Macrocyclic->High OpenDiester->Medium Monoester->Low

Caption: Structure-activity relationship of PAs and toxicity.

Conclusion

The presented data and analyses demonstrate that while this compound is less acutely toxic and genotoxic than many other pyrrolizidine alkaloids, particularly diesters, it still poses a significant health risk due to its ability to induce hepatotoxicity through mitochondria-mediated apoptosis.[1][4] The provided experimental protocols offer a standardized approach for further comparative studies. Researchers and drug development professionals should consider the structure-dependent toxicity of PAs and the potential for synergistic or additive effects when evaluating the safety of products containing these compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (+)-Intermedine, a pyrrolizidine alkaloid of toxicological concern, is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability of experimental data. This guide provides a comprehensive comparison of various analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.

The cross-validation of analytical methods ensures that data generated by different techniques are comparable and reliable.[1][2][3] This is particularly crucial when methods are used across different laboratories or when data from various studies are combined for regulatory submissions.[1][2]

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and related compounds.

Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloids (including Intermedine)

ParameterMethod 1 (RP-U-HPLC-MS/MS)Method 2 (LC-MS/MS)
Linearity (r²) > 0.99Not specified
Limit of Quantification (LOQ) 0.5–10 μg/kg[4]Comparable to or lower than other LC-MS/MS methods[5]
Recovery 78–117% (depending on matrix)[4]Not specified
Precision (Repeatability) < 19%[4]Not specified
Matrix Sorghum, oregano, mixed herbal tea[4]Feeds, plant materials[5]

Table 2: General Performance Characteristics of HPLC and GC-MS Methods

ParameterHPLC-DADGC-MS
Linearity (r²) > 0.9999[6]> 0.999[7]
Limit of Detection (LOD) 0.004 mg/mL[6]0.9–50 pg/L (for various compounds)
Limit of Quantification (LOQ) 0.01 mg/mL[6]Not specified
Precision (RSD) < 5%[6]≤ 2.56% (Intraday and Interday)[7]
Accuracy/Recovery Not specified98.3–101.60%[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and specific, making it a preferred method for trace-level quantification of pyrrolizidine alkaloids in complex matrices.[8][9]

Sample Preparation:

  • Homogenize the sample material (e.g., feed, plant tissue).[5]

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.[5]

  • Add 40 mL of 0.05 M sulfuric acid for extraction.[5]

  • The sample can be spiked with a known concentration of this compound standard for quantification by standard addition.[10]

  • After extraction, centrifuge the sample.

  • The resulting extract may be further purified using Solid Phase Extraction (SPE).[10]

  • Evaporate the SPE eluate and reconstitute the residue in a methanol/water mixture.[10]

Chromatographic Conditions:

  • LC System: An LC pump capable of delivering a binary gradient.[10]

  • Analytical Column: A column capable of retaining and separating pyrrolizidine alkaloids, such as a C18 column.[4]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.[5]

  • Injection Volume: Typically 10 µL.[8]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for pyrrolizidine alkaloids.

  • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique suitable for the quantification of analytes at moderate concentrations.[6]

Sample Preparation:

  • Sample preparation protocols are similar to those for LC-MS/MS, involving extraction with an appropriate solvent, followed by filtration before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[6]

  • Detection: Diode-Array Detector set at a wavelength appropriate for the analyte's UV absorbance (e.g., 232 nm for related compounds).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For non-volatile compounds like this compound, derivatization is typically required to increase volatility.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the extract to dryness.

  • Add a derivatizing agent, such as a silylating reagent (e.g., Sylon™ BFT), and an internal standard in a solvent like pyridine.[11]

  • Incubate the mixture at an elevated temperature (e.g., 70 °C) to form trimethylsilyl (TMS) derivatives.[11]

GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., ZB-Wax or Rxi-5Sil MS).

  • Carrier Gas: Helium is commonly used.

  • Injection: Splitless or split injection depending on the concentration of the analyte.

  • MS System: A mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[11]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the methods produce comparable results and can be used interchangeably or to confirm findings.

CrossValidationWorkflow start Define Analytical Requirement (e.g., quantify this compound) method_dev Method Development & Validation start->method_dev hplc HPLC-DAD method_dev->hplc lcms LC-MS/MS method_dev->lcms gcms GC-MS method_dev->gcms sample_prep Prepare Spiked & Incurred Samples analysis Analyze Samples by Each Method hplc->analysis lcms->analysis gcms->analysis sample_prep->analysis data_comp Statistical Comparison of Data (e.g., Bland-Altman, Regression) analysis->data_comp bias_assessment Assess Bias & Agreement data_comp->bias_assessment conclusion Methods are Cross-Validated bias_assessment->conclusion Bias within acceptable limits re_evaluate Re-evaluate Methods or Acceptance Criteria bias_assessment->re_evaluate Bias exceeds acceptable limits re_evaluate->method_dev

Caption: Workflow for the cross-validation of analytical methods.

References

Replicating published findings on (+)-Intermedine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanism of Action of (+)-Intermedine and Related Pyrrolizidine Alkaloids

This guide provides a detailed comparison of the cytotoxic mechanisms of this compound and other structurally related pyrrolizidine alkaloids (PAs). The information is intended for researchers, scientists, and drug development professionals investigating the toxicological profiles of these compounds. The data presented is based on published findings and includes experimental protocols to facilitate replication and further investigation.

Comparative Cytotoxicity Data

The following tables summarize the quantitative data on the cytotoxic effects of this compound and its alternatives on various hepatocyte cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) Values of Pyrrolizidine Alkaloids in Different Cell Lines

Pyrrolizidine AlkaloidHepD Cells (µM)H22 Cells (µM)
This compound (Im)239.39>100
Lycopsamine (La)164.06Not Reported
Retrorsine (Re)126.55Not Reported
Senecionine (Sc)173.71Not Reported

Data sourced from a study on the hepatotoxicity of various pyrrolizidine alkaloids[1].

Table 2: Dose-Dependent Effects of this compound on HepD Cells

Treatment Concentration (µg/mL)Colony Formation Inhibition (%)Apoptotic Cell Rate (%)Intracellular ROS Increase (Fold Change)
20Significant Decrease32.7 (Im+La)Not Significant
50Significant Decrease40.7 (Im+La)Not Significant
75Significant Decrease91.1 (Im+La)Significant Increase
10084.899.1 (Im+La)Significant Increase

Data on colony formation is for this compound alone[2]. Apoptotic cell rate and ROS increase are for a mixture of Intermedine and Lycopsamine[3].

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental procedures described in the referenced studies.

Intermedine_Mechanism_of_Action Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C ↑ Cytochrome c Release Mito_Potential->Cyto_C Casp9 ↑ Caspase-9 Activation Cyto_C->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays Cell_Seeding Seed HepD Cells Treatment Treat with this compound (0-100 µg/mL) Cell_Seeding->Treatment CCK8 CCK-8 Assay (Cell Viability) Treatment->CCK8 Colony_Formation Colony Formation Assay Treatment->Colony_Formation Wound_Healing Wound Healing Assay (Cell Migration) Treatment->Wound_Healing Annexin_V Annexin V/PI Staining (Apoptosis) Treatment->Annexin_V ROS_Detection DCFH-DA Assay (ROS Levels) Treatment->ROS_Detection

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced literature.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Human hepatocytes (HepD cells) are seeded into 96-well plates at a specified density and cultured until adherent.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound or other PAs. A control group with no treatment is included.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours).

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plate is incubated for an additional 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Colony Formation Assay
  • Cell Seeding: HepD cells are seeded in 6-well plates at a low density (e.g., 500 cells/well)[3].

  • Treatment: After 24 hours, the cells are treated with different concentrations of the test compound[2].

  • Incubation: The cells are cultured for 7 days, with the medium being changed every 2 days[3].

  • Fixation and Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet[3].

  • Quantification: The number of colonies is counted to assess the long-term proliferative capacity of the cells.

Wound Healing Assay
  • Cell Seeding: HepD cells are grown to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with medium containing different concentrations of the test compound.

  • Imaging: Images of the wound are captured at 0 and 24 hours.

  • Analysis: The width of the scratch is measured, and the migration rate is calculated based on the change in wound width over time.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: HepD cells are seeded and treated with the test compounds for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late-stage apoptotic.

Intracellular ROS Detection
  • Cell Seeding and Treatment: HepD cells are seeded in plates and treated with the test compounds.

  • Probe Loading: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Imaging: The fluorescence intensity is observed and captured using a fluorescence microscope[1].

  • Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is quantified.

Mechanism of Action of this compound

This compound, a retronecine-type pyrrolizidine alkaloid, exerts its hepatotoxicity primarily by inducing apoptosis.[2][4] The proposed mechanism involves the following key steps:

  • Induction of Oxidative Stress: this compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) in a dose-dependent manner[1][2][5].

  • Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential[2][4].

  • Apoptosome Formation and Caspase Activation: The loss of mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][4] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3[1][2].

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[2].

Furthermore, studies on the combined effects of this compound and its epimer, lycopsamine, suggest an additional mechanism involving endoplasmic reticulum (ER) stress. The combination of these PAs can trigger the PERK/eIF2α/ATF4/CHOP apoptosis pathway, indicating a multi-faceted toxicological profile[3]. In vitro studies have demonstrated that this compound inhibits the proliferation, colonization, and migration of hepatocyte cells[2][6].

References

A Comparative Genomic Guide to (+)-Intermedine Producing Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Genetic Foundations of Pyrrolizidine Alkaloid Biosynthesis

This guide offers a comprehensive comparative analysis of the genomics of plants that produce (+)-Intermedine, a pyrrolizidine alkaloid (PA) with significant toxicological and potential pharmaceutical interest. The biosynthesis of this compound is a complex process rooted in the evolution and differential regulation of key enzymatic pathways. This document provides researchers, scientists, and drug development professionals with a detailed examination of the genetic underpinnings of this compound production, supported by available data and detailed experimental protocols.

Introduction to this compound and its Botanical Sources

This compound is a retronecine-type monoester pyrrolizidine alkaloid found in various plant species, primarily within the Boraginaceae and Asteraceae families. Its presence is a significant factor in the chemical defense mechanisms of these plants against herbivores. Notable producers of this compound and its stereoisomer, lycopsamine, include species from the genera Symphytum (Comfrey), Heliotropium (Heliotrope), Cynoglossum, Amsinckia, and Senecio. The co-occurrence of these alkaloids in plants necessitates a thorough understanding of their biosynthesis for applications in toxicology, pharmacology, and drug development.

The Evolutionary Cornerstone: Homospermidine Synthase (HSS)

The biosynthesis of all pyrrolizidine alkaloids, including this compound, is initiated by the enzyme homospermidine synthase (HSS). A comparative genomic analysis of this compound producing plants reveals a fascinating story of convergent evolution centered around the hss gene.

Key Findings:

  • Independent Evolution: The hss gene has evolved independently in different plant families, including Boraginaceae, Asteraceae, and Convolvulaceae, through one or more gene duplication events of the highly conserved primary metabolism gene, deoxyhypusine synthase (DHS)[1].

  • Gene Duplication and Neofunctionalization: Following duplication, one copy of the dhs gene underwent neofunctionalization, acquiring a specialized role in the synthesis of homospermidine, the first committed step in PA biosynthesis, while the other copy retained its original function in primary metabolism[1].

  • Differential Selection Pressures: After the duplication event, the newly formed hss gene has been subject to different selection pressures in various plant lineages, leading to diversification in its regulation and potentially its catalytic efficiency.

Table 1: Comparison of Homospermidine Synthase (HSS) Characteristics Across Plant Families

FeatureBoraginaceaeAsteraceaeConvolvulaceae
Evolutionary Origin of HSS Independent gene duplication of DHS[1]Independent gene duplication of DHSIndependent gene duplication of DHS
Known Gene Copies of hss Single copy in Symphytum officinale--
Tissue-Specific Expression Varies by species: Root endodermis and young leaves (S. officinale), lower epidermis of young leaves and shoots (H. indicum), root endodermis and pericycle (C. officinale)[2]Root-specific expression in distinct endodermal and cortex cells (Senecio vernalis)-

Data for Asteraceae and Convolvulaceae are based on representative species and may not be universal for all this compound producers in these families.

Differential Gene Expression and Tissue-Specific Biosynthesis

The site of this compound biosynthesis varies significantly among different plant species, a factor directly linked to the tissue-specific expression of the hss gene. This differential regulation has profound implications for the accumulation and transport of PAs within the plant.

In Symphytum officinale (Comfrey), hss is expressed in the root endodermis and in the young leaves subtending the inflorescence[2]. In contrast, Heliotropium indicum shows hss expression exclusively in the lower epidermis of young leaves and shoots[2]. Cynoglossum officinale exhibits a more complex pattern, with hss expression in the root endodermis and, at later developmental stages, in the pericycle[2]. This variation in the location of biosynthesis highlights the independent evolutionary trajectories of PA production even within the same plant family.

Experimental Protocols

Comparative Phylogenetic Analysis of the hss Gene

This protocol outlines the steps for a comparative phylogenetic analysis of the hss gene from different plant species.

Objective: To determine the evolutionary relationships of the hss gene from various this compound producing plants.

Methodology:

  • Sequence Retrieval:

    • Obtain the mRNA sequence for Symphytum officinale HSS from the National Center for Biotechnology Information (NCBI) database (Accession: AJ704851.1)[3].

    • Search for HSS sequences from other target species (Heliotropium indicum, Cynoglossum officinale, etc.) in the NCBI nucleotide and Sequence Read Archive (SRA) databases.

    • If full-length sequences are unavailable, design degenerate primers based on conserved regions of known HSS sequences to amplify and sequence the gene from the target species.

    • Retrieve DHS gene sequences from the same or related species to use as an outgroup in the phylogenetic analysis.

  • Sequence Alignment:

    • Perform a multiple sequence alignment of the retrieved HSS and DHS nucleotide or translated protein sequences using software such as ClustalW or MAFFT with default parameters.

    • Manually inspect and refine the alignment to ensure accuracy.

  • Phylogenetic Tree Construction:

    • Construct the phylogenetic tree using a maximum likelihood (ML) or Bayesian inference (BI) method.

      • ML Method: Use software like RAxML or PhyML. Select an appropriate substitution model (e.g., GTR+G for nucleotide sequences, determined by software like jModelTest). Perform bootstrap analysis with 1000 replicates to assess the statistical support for each node.

      • BI Method: Use software like MrBayes. Run the analysis for at least 1 million generations, sampling every 100 generations. Discard the first 25% of trees as burn-in and calculate the posterior probabilities for each node.

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.

    • Analyze the branching patterns to infer the evolutionary relationships between the HSS genes from different species and their divergence from the DHS outgroup.

Quantitative Gene Expression Analysis of hss by qPCR

This protocol describes the quantification of hss gene expression levels in different tissues of this compound producing plants.

Objective: To compare the relative expression levels of the hss gene in various plant tissues and across different species.

Methodology:

  • Plant Material and RNA Extraction:

    • Collect fresh tissue samples (e.g., roots, young leaves, mature leaves, stems, flowers) from the target plant species.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design qPCR primers specific to the hss gene of each target species. Primers should amplify a product of 100-200 bp.

    • Design primers for one or more stably expressed reference genes (e.g., actin, ubiquitin, GAPDH) for normalization.

    • Validate the efficiency of each primer pair by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix. A typical reaction includes:

      • SYBR Green Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • cDNA template

      • Nuclease-free water

    • Perform the qPCR in a real-time PCR detection system with a thermal cycling profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of the hss gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

    • Statistically analyze the differences in gene expression between tissues and species.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Objective: To determine the concentration of this compound in different plant tissues and species.

Methodology:

  • Sample Preparation and Extraction:

    • Dry and grind the plant material to a fine powder.

    • Extract the alkaloids from a known weight of the powdered material with an acidic solution (e.g., 0.5 M H2SO4) overnight.

    • Filter the extract and make it alkaline with concentrated ammonia solution.

    • Reduce the pyrrolizidine alkaloid N-oxides to the free bases by adding zinc dust and stirring for several hours.

    • Filter the solution and extract the free base alkaloids with an organic solvent such as dichloromethane or chloroform.

    • Evaporate the organic solvent to dryness and redissolve the residue in a known volume of methanol.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

    • Identification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Key fragment ions for intermedine/lycopsamine are m/z 138, 120, 93, and 80.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at different concentrations.

    • Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

    • Express the results as µg or mg of this compound per gram of dry plant material.

Visualizations

Pyrrolizidine_Alkaloid_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_pa_biosynthesis Pyrrolizidine Alkaloid Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Pyrrolizidine_Ring_System Pyrrolizidine_Ring_System Homospermidine->Pyrrolizidine_Ring_System Oxidative Cyclization Necine_Base Necine_Base Pyrrolizidine_Ring_System->Necine_Base Further Modifications Intermedine Intermedine Necine_Base->Intermedine Esterification with (R)-isovaleric acid

Caption: Generalized biosynthetic pathway of this compound.

Experimental_Workflow cluster_genomic_analysis Genomic & Expression Analysis cluster_metabolomic_analysis Metabolomic Analysis cluster_data_integration Data Integration & Comparison Plant_Material Plant_Material DNA_RNA_Extraction DNA_RNA_Extraction Plant_Material->DNA_RNA_Extraction HSS_Gene_Sequencing HSS_Gene_Sequencing DNA_RNA_Extraction->HSS_Gene_Sequencing qPCR_Analysis qPCR_Analysis DNA_RNA_Extraction->qPCR_Analysis Phylogenetic_Analysis Phylogenetic_Analysis HSS_Gene_Sequencing->Phylogenetic_Analysis Comparative_Genomics_Guide Comparative_Genomics_Guide qPCR_Analysis->Comparative_Genomics_Guide Phylogenetic_Analysis->Comparative_Genomics_Guide Plant_Material_2 Plant Material Alkaloid_Extraction Alkaloid_Extraction Plant_Material_2->Alkaloid_Extraction GC_MS_Quantification GC_MS_Quantification Alkaloid_Extraction->GC_MS_Quantification GC_MS_Quantification->Comparative_Genomics_Guide

Caption: Workflow for comparative analysis of this compound producing plants.

References

Validating Pyrrole-Protein Adducts as Superior Biomarkers for (+)-Intermedine-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for liver injury induced by (+)-Intermedine, a hepatotoxic pyrrolizidine alkaloid. Through a review of experimental data, this guide establishes pyrrole-protein adducts (PPAs) as a more specific and reliable biomarker compared to traditional liver function tests.

This compound, like other toxic pyrrolizidine alkaloids (PAs), undergoes metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic metabolites that covalently bind to cellular proteins, forming pyrrole-protein adducts (PPAs). The formation of these adducts is a key initiating event in the cascade of cellular damage that leads to hepatotoxicity.[1][2] This guide will delve into the validation of PPAs as a mechanism-based biomarker and compare their performance with conventional biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Comparative Analysis of Biomarkers

Traditional biomarkers of liver injury, such as serum ALT and AST, are enzymes that leak from damaged hepatocytes into the bloodstream. While sensitive to liver cell necrosis, they lack specificity for the causative agent.[3][4] In contrast, PPAs are direct chemical products of the toxic bioactivation of PAs, making them a highly specific indicator of PA-induced liver injury (PA-ILI).[5]

Studies have demonstrated a strong correlation between the formation of hepatic PPAs and the elevation of serum ALT activity in response to PA exposure.[6][7] The dose-dependent increase in both PPAs and ALT levels following administration of PA-containing extracts underscores this relationship.[6] However, PPAs offer the advantage of being a direct measure of the molecular initiating event, whereas ALT levels reflect a downstream consequence of cell damage.

Biomarker CategorySpecific BiomarkerPerformance Characteristics for this compound-Induced Liver InjurySupporting Experimental Data Highlights
Mechanism-Based Biomarker Pyrrole-Protein Adducts (PPAs) High Specificity: Directly formed from the metabolic activation of this compound, providing a specific signature of exposure and toxicity.[5] Good Correlation with Injury: Levels of PPAs show a strong, dose-dependent correlation with the severity of liver damage and traditional biomarker elevation.[6][7]Detected in the liver and blood of animals treated with PAs.[8] Formation of hepatic PPAs is directly correlated with the dose of the administered PA.[6]
Traditional Liver Function Tests Alanine Aminotransferase (ALT) High Sensitivity: A well-established and sensitive indicator of general hepatocellular injury.[3] Low Specificity: Elevated by various causes of liver damage, not specific to this compound or PA exposure.[4]Serum ALT activity is significantly increased in a dose-dependent manner following exposure to PA-containing extracts.[6]
Aspartate Aminotransferase (AST) High Sensitivity: Another sensitive marker for hepatocellular damage.[3] Low Specificity: Found in other tissues besides the liver, making it less specific for liver injury compared to ALT.[4]AST levels also rise in response to hepatocyte necrosis induced by toxic agents.[3]

Experimental Protocols

Quantification of Serum Pyrrole-Protein Adducts by UHPLC-MS/MS

This method allows for the sensitive and specific quantification of PPAs in biological samples.

1. Sample Preparation:

  • Collect blood samples and separate the serum.

  • To a 100 µL aliquot of serum, add an internal standard (e.g., a stable isotope-labeled analogue of the expected pyrrole adduct) to account for analytical variability.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Wash the protein pellet multiple times with the organic solvent to remove unbound small molecules.

2. Chemical Derivatization:

  • Resuspend the protein pellet in an acidic ethanolic solution containing silver nitrate (AgNO₃). This step cleaves the pyrrole-protein adducts to yield a stable derivative (e.g., 7,9-di-ethoxy-DHP).[9]

  • Incubate the reaction mixture under controlled temperature and time to ensure complete derivatization.

  • Neutralize the reaction and extract the derivative into an organic solvent.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase UHPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the PPA derivative and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Construct a calibration curve using known concentrations of the PPA derivative standard. Calculate the concentration of PPAs in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways involved in this compound-induced liver injury and the general workflow for biomarker validation.

G Experimental Workflow for Biomarker Validation cluster_animal_study In Vivo Study cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis and Validation animal_model Animal Model (e.g., Rats) treatment This compound Administration animal_model->treatment sample_collection Blood and Tissue Collection treatment->sample_collection ppa_analysis PPA Analysis (UHPLC-MS/MS) sample_collection->ppa_analysis alt_ast_analysis ALT/AST Analysis sample_collection->alt_ast_analysis histopathology Liver Histopathology sample_collection->histopathology quant_data Quantitative Data Comparison ppa_analysis->quant_data alt_ast_analysis->quant_data correlation Correlation Analysis histopathology->correlation quant_data->correlation validation Biomarker Validation correlation->validation

Caption: Workflow for the validation of biomarkers for this compound-induced liver injury.

G Metabolic Activation of this compound and PPA Formation intermedine This compound cyp450 Hepatic CYP450 intermedine->cyp450 Metabolic Activation metabolites Reactive Pyrrolic Metabolites cyp450->metabolites ppa Pyrrole-Protein Adducts (PPAs) metabolites->ppa protein Cellular Proteins protein->ppa injury Hepatocellular Injury ppa->injury

Caption: Metabolic activation of this compound leading to PPA formation and liver injury.

G Signaling Pathways in this compound Hepatotoxicity cluster_ros Oxidative Stress cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Dysfunction ppa Pyrrole-Protein Adducts ros Increased ROS Production ppa->ros er_stress ER Stress ppa->er_stress mito_damage Mitochondrial Damage ppa->mito_damage stress Oxidative Stress ros->stress apoptosis Hepatocyte Apoptosis stress->apoptosis ca_overload Ca2+ Overload er_stress->ca_overload er_apoptosis PERK/eIF2α/ATF4/CHOP Pathway ca_overload->er_apoptosis er_apoptosis->apoptosis cyto_c Cytochrome c Release mito_damage->cyto_c caspase Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspase caspase->apoptosis

Caption: Key signaling pathways involved in this compound-induced hepatocyte apoptosis.[10][11]

References

Head-to-Head Comparison of (+)-Intermedine and Monocrotaline Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicity profiles of two pyrrolizidine alkaloids: (+)-Intermedine and monocrotaline.

Executive Summary

This compound and monocrotaline are both hepatotoxic pyrrolizidine alkaloids, but they exhibit distinct differences in their potencies and primary mechanisms of toxicity. Monocrotaline is a well-established toxin known to cause pulmonary hypertension and veno-occlusive disease in the liver through metabolic activation into a reactive pyrrolic ester. In contrast, this compound's toxicity is primarily characterized by the induction of mitochondria-mediated apoptosis in hepatocytes. This guide synthesizes available experimental data to facilitate a direct comparison of their toxicological properties.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of this compound and monocrotaline.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineThis compound (µM)Monocrotaline (µM)Reference
Primary Mouse Hepatocytes165.13Not directly compared in the same study[1]
Human Hepatocytes (HepD)239.39Not directly compared in the same study[1]
Mouse Hepatoma (H22)161.82Not directly compared in the same study[1]
Human Hepatocellular Carcinoma (HepG2)189.11IC50 > 800 µM[1][2]
Primary Rat HepatocytesNot Available225[3]

Table 2: In Vivo Acute Toxicity (LD50 Values)

SpeciesRoute of AdministrationThis compound (mg/kg)Monocrotaline (mg/kg)Reference
RatOralData Not Available66[4]
RatIntraperitonealData Not Available300[5]
MouseIntraperitonealData Not Available259

Mechanisms of Toxicity

This compound: Induction of Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced hepatotoxicity involves the induction of apoptosis through the mitochondrial pathway. This process is initiated by the excessive production of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in cell death.[1][3][6][7][8]

The key steps in this pathway are:

  • Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1][3]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The surge in ROS disrupts the mitochondrial membrane, causing a loss of its electrochemical gradient.[1][3]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1][3]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7][9]

Intermedine_Toxicity_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP Loss of ΔΨm CytC_release Cytochrome c Release MMP->CytC_release Casp9 Caspase-9 Activation CytC_release->Casp9 ROS->MMP Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.
Monocrotaline: Metabolic Activation and Endothelial Injury

Monocrotaline's toxicity is contingent upon its metabolic activation in the liver by cytochrome P450 enzymes into the highly reactive metabolite, monocrotaline pyrrole (MCTP).[10][11] MCTP can then cause cellular damage, particularly to endothelial cells, leading to conditions like hepatic sinusoidal obstruction syndrome (HSOS) and pulmonary arterial hypertension (PAH).[12][13]

The key steps in this pathway are:

  • Metabolic Activation: Monocrotaline is converted to MCTP in the liver.

  • Endothelial Cell Injury: MCTP is a potent electrophile that reacts with cellular macromolecules, causing injury to sinusoidal endothelial cells in the liver and pulmonary artery endothelial cells.

  • Pulmonary Hypertension Cascade: In the lungs, endothelial injury triggers a complex signaling cascade involving factors like Transforming Growth Factor-beta (TGF-β), leading to vascular remodeling, increased pulmonary vascular resistance, and ultimately right ventricular hypertrophy.[1][14]

Monocrotaline_Toxicity_Pathway cluster_liver Liver cluster_lung Pulmonary Vasculature MCT Monocrotaline CYP450 Cytochrome P450 MCT->CYP450 Metabolism MCTP Monocrotaline Pyrrole (MCTP) (Reactive Metabolite) CYP450->MCTP Endo_Injury Endothelial Cell Injury MCTP->Endo_Injury Transport via Blood TGFb ↑ TGF-β Signaling Endo_Injury->TGFb Vasc_Remodel Vascular Remodeling TGFb->Vasc_Remodel PAH Pulmonary Arterial Hypertension Vasc_Remodel->PAH

Figure 2: Pathway of monocrotaline-induced pulmonary hypertension.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound or Monocrotaline incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Figure 3: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or monocrotaline and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1][3]

  • Cell Preparation: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Incubation: Treat cells with the test compounds for the desired time.

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Caspase-3/7 Activity Assay

This protocol is for the fluorometric detection of caspase-3 and -7 activity, key executioners of apoptosis.[15]

  • Cell Lysis: After treatment with the test compounds, lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence of the cleaved substrate at an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a cationic fluorescent dye (e.g., TMRE or JC-1) to assess changes in mitochondrial membrane potential.

  • Cell Staining: Following treatment with the test compounds, incubate the cells with the fluorescent dye (e.g., 200 nM TMRE) for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS to remove the unbound dye.

  • Fluorescence Analysis: Analyze the cells using a fluorescence microscope or a plate reader. For TMRE, a decrease in red fluorescence indicates a loss of ΔΨm. For JC-1, a shift from red to green fluorescence indicates depolarization.

Conclusion

The available data indicate that while both this compound and monocrotaline are hepatotoxic pyrrolizidine alkaloids, they operate through distinct primary mechanisms. Monocrotaline's toxicity is largely dependent on its metabolic activation to a reactive pyrrole that causes endothelial damage, leading to severe conditions like pulmonary hypertension. In contrast, this compound appears to exert its toxicity more directly on hepatocytes by inducing oxidative stress and triggering the intrinsic pathway of apoptosis.

From a quantitative standpoint, in vitro studies suggest that monocrotaline is less cytotoxic to HepG2 cells than this compound. However, the in vivo toxicity of monocrotaline is well-documented and potent, highlighting the critical role of metabolic activation in its toxic profile. The lack of directly comparable in vivo acute toxicity data for this compound necessitates further research to fully elucidate its risk profile in a whole-organism context.

This comparative guide underscores the importance of considering both the chemical structure and the metabolic fate of pyrrolizidine alkaloids when assessing their potential for toxicity. For researchers and drug development professionals, these findings can inform the design of more targeted toxicity screening strategies and aid in the development of safer therapeutic agents.

References

Synergistic Hepatotoxicity of (+)-Intermedine and Lycopsamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic toxic effects of (+)-Intermedine when combined with its structural isomer, Lycopsamine. Both are retronecine-type monoester pyrrolizidine alkaloids (PAs) frequently found co-existing in various plant species, including comfrey and tea. Understanding their combined toxicological profile is crucial for accurate risk assessment of PA-contaminated products. This document summarizes key experimental data, details the methodologies for assessing their synergistic effects, and visualizes the involved biological pathways and experimental workflows.

Comparative Analysis of Cytotoxicity

The synergistic toxicity of this compound and Lycopsamine has been demonstrated to be significantly greater than the toxicity of each compound administered individually. The following tables summarize the quantitative data from in vitro studies on human hepatocytes (HepD cells), showcasing the enhanced cytotoxic effects of the combined toxins.

Table 1: Comparative Cell Viability (CCK-8 Assay) [1]

Toxin/Toxin CombinationConcentration (µg/mL)Mean Cell Viability (%)
This compound7548.8
10024.9
Lycopsamine7547.0
10023.5
This compound + Lycopsamine 75 32.9
100 19.3

Table 2: Inhibition of Colony Formation [1]

Toxin CombinationConcentration (µg/mL)Colony Formation Rate (%)
Control0100
This compound + Lycopsamine20Not specified
50Not specified
7553.6
10011.3

Table 3: Inhibition of Cell Migration (Wound Healing Assay) [1]

Toxin CombinationConcentration (µg/mL)Wound Closure Rate (%)
Control0~25
This compound + Lycopsamine20Not specified
50Not specified
75~5
1000

Table 4: Induction of Apoptosis (Annexin V/PI Staining) [1]

Toxin CombinationConcentration (µg/mL)Apoptotic Cell Rate (%)
Control07.2
This compound + Lycopsamine2032.7
5040.7
7591.1
10099.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are the key experimental protocols used to assess the synergistic effects of this compound and Lycopsamine.

Cell Culture

Human hepatocytes (HepD cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

  • Cell Seeding: HepD cells are seeded in 96-well plates at a density of 2 × 10^4 cells/well and incubated for 24 hours.

  • Toxin Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound, Lycopsamine, or a combination of both. Control wells receive medium with the vehicle (e.g., PBS).

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after toxin exposure.

  • Cell Seeding: HepD cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and cultured for 7 days, with the medium changed every 2 days.

  • Toxin Treatment: Cells are treated with different concentrations of the toxin combination.

  • Incubation: After overnight incubation, the medium containing the toxins is removed.

  • Colony Growth: Cells are cultured for a period of 7-14 days to allow for colony formation.

  • Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The number of colonies (defined as a cluster of at least 50 cells) is counted.

Wound Healing (Scratch) Assay

This method is used to evaluate cell migration.

  • Cell Seeding: HepD cells are grown in 6-well plates to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Toxin Treatment: The cells are washed to remove detached cells, and fresh medium containing the test toxins is added.

  • Imaging: The wound area is imaged at 0 hours and after a specific time point (e.g., 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HepD cells are treated with the toxins for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing synergistic toxicity and the proposed signaling pathway for the combined hepatotoxicity of this compound and Lycopsamine.

experimental_workflow cluster_assays In Vitro Cytotoxicity Assays cck8 CCK-8 Assay (Cell Viability) data_analysis Data Collection and Analysis cck8->data_analysis colony Colony Formation Assay (Proliferation) colony->data_analysis wound Wound Healing Assay (Migration) wound->data_analysis apoptosis Annexin V/PI Staining (Apoptosis) apoptosis->data_analysis start HepD Cell Culture treatment Treatment with: - this compound alone - Lycopsamine alone - this compound + Lycopsamine - Control start->treatment treatment->cck8 treatment->colony treatment->wound treatment->apoptosis conclusion Evaluation of Synergistic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing the synergistic cytotoxicity of this compound and Lycopsamine.

signaling_pathway cluster_cellular_stress Cellular Stress Induction cluster_er_pathway ER Stress Pathway cluster_mito_pathway Mitochondrial Apoptosis Pathway toxins This compound + Lycopsamine ros ROS Burst toxins->ros er_stress Endoplasmic Reticulum (ER) Stress toxins->er_stress bax Bax ros->bax ca_overload Intracellular Ca2+ Overload er_stress->ca_overload perk PERK ca_overload->perk eif2a eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop chop->bax cas9 Caspase-9 bax->cas9 cas3 Caspase-3 cas9->cas3 parp cl-PARP cas3->parp apoptosis Hepatocyte Apoptosis parp->apoptosis

Caption: Proposed signaling pathway for the synergistic hepatotoxicity of this compound and Lycopsamine.

Conclusion

The experimental evidence strongly indicates a synergistic toxic effect between this compound and Lycopsamine, leading to decreased cell viability, inhibited proliferation and migration, and a significant increase in apoptosis in human hepatocytes. The underlying mechanism appears to involve the induction of cellular stress, including ROS generation and ER stress, which converges on both the intrinsic (mitochondrial) and ER-mediated apoptosis pathways. These findings underscore the importance of considering the combined effects of co-occurring toxins in toxicological risk assessments. Further research is warranted to explore the synergistic potential of this compound with other classes of hepatotoxins.

References

Independent Verification of the Anti-Cancer Potential of (+)-Intermedine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer potential of (+)-Intermedine derivatives, with a focus on Indicine N-oxide, against established chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of these compounds for further drug development.

Executive Summary

This compound and its derivatives belong to the class of pyrrolizidine alkaloids, natural compounds found in various plant species. While the anti-cancer potential of this compound itself is not extensively documented in publicly available literature, its derivative, Indicine N-oxide, has demonstrated cytotoxic effects against various cancer cell lines. This guide focuses on the available data for Indicine N-oxide, comparing its in vitro efficacy to the conventional chemotherapeutic agents Doxorubicin and Vincristine. The primary mechanisms of action for Indicine N-oxide appear to be twofold: disruption of microtubule dynamics leading to mitotic arrest and induction of DNA damage, ultimately triggering apoptosis.

Comparative Cytotoxicity

The in vitro cytotoxic activity of Indicine N-oxide, Doxorubicin, and Vincristine against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Indicine N-oxide HeLa46[1]
MCF-7100[1]
Doxorubicin HeLa1.39[2]
MCF-70.4 - 2.5[3][4]
Vincristine HeLaNot specified[5]
MCF-7239.51[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density. The data presented here is for comparative purposes. A direct comparison is most accurate when data is sourced from the same study.

Mechanisms of Action: Signaling Pathways

Indicine N-oxide exhibits a dual mechanism of anti-cancer activity, targeting both microtubule integrity and DNA stability. These actions disrupt critical cellular processes, leading to cell cycle arrest and apoptosis.

Microtubule Disruption and Mitotic Arrest

Indicine N-oxide has been shown to inhibit the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[1] This disruption leads to a halt in the cell cycle at the M-phase (mitosis).

Indicine N-oxide Indicine N-oxide Tubulin Tubulin Indicine N-oxide->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Indicine N-oxide induced mitotic arrest pathway.

DNA Damage and p53 Activation

Pyrrolizidine alkaloids, including Indicine N-oxide, are known to be metabolized into reactive pyrrolic species that can alkylate and damage DNA.[1] This DNA damage can activate the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

cluster_0 Cellular Metabolism cluster_1 DNA Damage Response Indicine N-oxide Indicine N-oxide Reactive Pyrrolic Species Reactive Pyrrolic Species Indicine N-oxide->Reactive Pyrrolic Species DNA DNA Reactive Pyrrolic Species->DNA Alkylation DNA Damage DNA Damage DNA->DNA Damage p53 p53 DNA Damage->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Incubate Incubate Treat with compound->Incubate Add MTT reagent Add MTT reagent Incubate->Add MTT reagent Add Solubilization Solution Add Solubilization Solution Add MTT reagent->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

References

Comparative Analysis of (+)-Intermedine N-oxide Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of (+)-Intermedine N-oxide with other structurally related pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of natural toxins produced by various plant species, and their N-oxides are often found alongside the parent alkaloids. Understanding the comparative toxicity of these compounds is crucial for risk assessment and drug development.

Executive Summary

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound N-oxide and other PAs in various cell lines, as determined by the Cell Counting Kit-8 (CCK-8) assay. Lower IC50 values indicate higher cytotoxicity.

CompoundPrimary Mouse Hepatocytes (µM)HepG2 (µM)H22 (µM)
This compound N-oxide >317 >317 >317
This compound285.4298.2158.6
Lycopsamine N-oxide>317>317>317
Lycopsamine209.3244.2161.8
Retrorsine N-oxide272.5291.2215.3
Retrorsine121.9150.7102.3
Senecionine N-oxide284.5295.4227.6
Senecionine152.1187.8134.2

Data sourced from a study on the hepatotoxicity of various pyrrolizidine alkaloids. The study indicated that PA N-oxides are generally less toxic than their corresponding PAs.

In Vivo Acute Toxicity

CompoundAnimal ModelRoute of AdministrationLD50 Value
Senecionine N-oxideRatOral85 mg/kg[1]
SenecionineRatOral85 mg/kg[2]
RetrorsineMouseOral24.1–88.5 mg/kg[3]

Genotoxicity

Many pyrrolizidine alkaloids are known to be genotoxic, meaning they can damage DNA.[4][5][6] This damage is often a result of metabolic activation in the liver. Specific genotoxicity studies, such as the Ames test or in vivo micronucleus assays, for this compound N-oxide are not widely reported in publicly available literature. However, the genotoxicity of PAs as a class is a significant toxicological concern.[7]

Experimental Protocols

Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay

This assay is a colorimetric method used to determine the number of viable cells in a sample.

Materials:

  • 96-well cell culture plates

  • Test compounds (e.g., this compound N-oxide)

  • Cell culture medium

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][2][3]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each compound dilution to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of test compounds seed_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_24h Incubate for 24-48 hours add_compounds->incubate_24h add_cck8 Add CCK-8 reagent incubate_24h->add_cck8 incubate_4h Incubate for 1-4 hours add_cck8->incubate_4h read_absorbance Measure absorbance at 450 nm incubate_4h->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining in vitro cytotoxicity using the CCK-8 assay.

Mitochondria-Mediated Apoptosis Signaling Pathway

G cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis PA Pyrrolizidine Alkaloids (e.g., Intermedine) ROS ↑ Reactive Oxygen Species (ROS) PA->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Death Casp3->Apoptosis

Caption: Signaling pathway of mitochondria-mediated apoptosis induced by pyrrolizidine alkaloids.

References

Assessing the Relative Potency of (+)-Intermedine Enantiomers: A Review of Current Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Due to a lack of specific experimental data directly comparing the potency of (+)-Intermedine and its enantiomer, a quantitative comparison table cannot be provided at this time. Research has predominantly focused on "Intermedine" without specifying the stereoisomer, or on mixtures of related PAs.

However, a significant indicator of the differential potency of PA stereoisomers comes from the derivation of interim Relative Potency (REP) factors for the toxicological risk assessment of these compounds. These factors suggest a considerable difference in toxicity based on the stereochemistry at the C7 position of the necine base.

Pyrrolizidine Alkaloid Structural ClassInterim Relative Potency (REP) Factor
Cyclic di-esters and open-chain di-esters (7S configuration)1.0
Mono-esters (7S configuration, e.g., Intermedine) 0.3
Open-chain di-esters (7R configuration)0.1
Mono-esters (7R configuration, e.g., Lycopsamine - an epimer of Intermedine) 0.01

This table is adapted from a study on interim relative potency factors for pyrrolizidine alkaloids and illustrates the principle of stereoselective toxicity within this class of compounds. Intermedine is a 7S mono-ester, while its epimer, Lycopsamine, is a 7R mono-ester.

The significant difference in the suggested REP factors for 7S and 7R mono-esters strongly implies that the stereochemistry of Intermedine is a critical determinant of its toxicological potency.

Experimental Protocols

The following is a generalized description of the methodologies used in studies investigating the hepatotoxicity of Intermedine, as specific protocols for comparing its enantiomers are not available.

Cell Viability and Cytotoxicity Assays (CCK-8)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Intermedine in various cell lines.

  • Methodology:

    • Hepatocyte-derived cell lines (e.g., HepG2, primary mouse hepatocytes) are seeded in 96-well plates and cultured to allow for cell adherence.

    • Cells are then treated with varying concentrations of Intermedine for a specified period (e.g., 24, 48, 72 hours).

    • Following treatment, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays (Annexin V-FITC/PI Staining)

  • Objective: To quantify the extent of apoptosis and necrosis induced by Intermedine.

  • Methodology:

    • Cells are treated with different concentrations of Intermedine.

    • After the treatment period, both adherent and floating cells are collected.

    • The cells are washed and then resuspended in a binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

    • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Reactive Oxygen Species (ROS)

  • Objective: To measure the intracellular generation of ROS following Intermedine exposure.

  • Methodology:

    • Cells are treated with Intermedine for a defined period.

    • The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.

Signaling Pathways and Experimental Workflows

Intermedine-Induced Apoptosis Signaling Pathway

Intermedine has been shown to induce hepatotoxicity through a mitochondrial-mediated apoptotic pathway.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Intermedine Intermedine ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytC Cytochrome c (release) Mitochondrion->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (activated) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by Intermedine.

General Experimental Workflow for Assessing Intermedine Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like Intermedine in a cell-based model.

G cluster_assays Cytotoxicity Assessment start Start: Cell Culture (e.g., HepG2) treatment Treatment with Intermedine (Dose-Response) start->treatment cck8 Cell Viability (CCK-8 Assay) treatment->cck8 apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis ros ROS Measurement (DCFH-DA) treatment->ros analysis Data Analysis (IC50, % Apoptosis, ROS levels) cck8->analysis apoptosis->analysis ros->analysis conclusion Conclusion on Cytotoxicity & Mechanism analysis->conclusion

Caption: Workflow for in vitro cytotoxicity assessment of Intermedine.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Intermedine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Intermedine, a pyrrolizidine alkaloid, ensuring compliance and minimizing risk.

While this compound is not classified as a hazardous substance, it should be handled with the standard care afforded to all laboratory chemicals. Adherence to proper disposal protocols is paramount to maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal. Follow these steps to ensure this compound waste is correctly identified and separated:

  • Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material and have a secure lid.

  • Labeling: The label must include the full chemical name, "this compound," and the words "Hazardous Waste" as a precautionary measure in line with standard laboratory practice.

  • Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is known. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

III. Disposal Procedures

The primary methods for the disposal of this compound are incineration or consignment to a licensed hazardous waste disposal company. The choice of method will depend on institutional capabilities and local regulations.

Method 1: Incineration

For institutions with the appropriate facilities, this compound may be disposed of through incineration.

  • Experimental Protocol for Incineration:

    • Ensure the incinerator is equipped with an afterburner and a scrubber to manage the combustion of nitrogen-containing organic compounds and prevent the release of harmful substances.

    • The compound should be introduced into the incinerator in a controlled manner, following the manufacturer's operational guidelines.

    • Combustion should be complete to ensure the breakdown of the alkaloid structure.

Method 2: Licensed Waste Management Contractor

For most laboratories, the most secure and compliant method of disposal is to engage a licensed hazardous waste management company.

  • Procedure for Contractor Disposal:

    • Package the segregated and clearly labeled this compound waste container according to the contractor's specifications.

    • Complete all necessary waste disposal documentation as required by your institution and the contractor.

    • Arrange for the collection of the waste by the licensed contractor.

IV. Decontamination of Labware and Surfaces

Any laboratory equipment, surfaces, or non-disposable containers that have come into contact with this compound must be thoroughly decontaminated.

  • Decontamination Protocol:

    • Initial Rinse: Rinse contaminated items with a suitable organic solvent, such as ethanol or acetone, to remove the majority of the residue. This solvent rinse must be collected and disposed of as hazardous waste.

    • Washing: Wash the items with a laboratory-grade detergent and warm water.

    • Final Rinse: Perform a final rinse with deionized water.

    • Drying: Allow the cleaned items to air dry completely before reuse.

V. Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.

  • Cleanup: Gently sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using the protocol outlined above.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and PPE, must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuideline
GHS Classification Not classified as a hazardous substance or mixture
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Handling Environment Well-ventilated area or chemical fume hood
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Primary Disposal Method Incineration or licensed hazardous waste contractor
Spill Cleanup Absorbent Inert material (e.g., vermiculite, sand)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Segregate Waste in Labeled Container A->B C Assess Disposal Options B->C D Incineration Facility Available? C->D E Follow Incineration Protocol D->E Yes F Contact Licensed Waste Management Contractor D->F No H Final Disposal E->H G Package and Document for Pickup F->G G->H

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (+)-Intermedine. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials. This compound is a pyrrolizidine alkaloid (PA), a class of compounds known for their potential hepatotoxicity, cytotoxicity, and other long-term health risks.[1][2][3] Therefore, it must be handled with the utmost care in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and changed frequently. Double gloving is recommended.[5]
Impervious, disposable solid-front gown with tight-fitting cuffs.Should be worn over standard laboratory clothing.[4][5]
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with appropriate particulate and organic vapor cartridges.To be used when handling the powder form, creating aerosols, or when adequate ventilation cannot be guaranteed.[4][5]
Footwear Closed-toe shoes.Standard laboratory practice.

Operational and Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly with the solid compound, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]

  • Safety Equipment: An eye wash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to prevent contamination of the balance and surrounding areas.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Step-by-Step Guidance for Donning and Doffing PPE

Donning Sequence:

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Put on the first pair of gloves, tucking the gown cuffs underneath. Put on the second pair of gloves over the first, ensuring the gown cuffs are securely covered.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.

  • Eye/Face Protection: Remove the face shield or goggles from the back of the head.

  • Respirator: Remove the respirator from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste, including contaminated gloves, gowns, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[4]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Assemble Required PPE B->C D Don PPE C->D E Handle this compound D->E F Decontaminate Work Area & Equipment E->F J Spill or Exposure? E->J G Segregate & Label Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J->F No K Follow Emergency Procedures J->K Yes K->F

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Intermedine
Reactant of Route 2
Reactant of Route 2
(+)-Intermedine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。